Linerixibat
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[[(3R,5R)-3-butyl-3-ethyl-7-methoxy-1,1-dioxo-5-phenyl-4,5-dihydro-2H-1λ6,4-benzothiazepin-8-yl]methylamino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O7S/c1-4-6-12-28(5-2)18-38(35,36)24-13-20(17-29-21(14-25(31)32)15-26(33)34)23(37-3)16-22(24)27(30-28)19-10-8-7-9-11-19/h7-11,13,16,21,27,29-30H,4-6,12,14-15,17-18H2,1-3H3,(H,31,32)(H,33,34)/t27-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGVOBIGEBDYTP-VSGBNLITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CS(=O)(=O)C2=C(C=C(C(=C2)CNC(CC(=O)O)CC(=O)O)OC)C(N1)C3=CC=CC=C3)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@]1(CS(=O)(=O)C2=C(C=C(C(=C2)CNC(CC(=O)O)CC(=O)O)OC)[C@H](N1)C3=CC=CC=C3)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1345982-69-5 | |
| Record name | Linerixibat [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345982695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK-2330672 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11729 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LINERIXIBAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/386012Z45S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Linerixibat mechanism of action in cholestatic pruritus
An In-depth Technical Guide to the Mechanism of Action of Linerixibat in Cholestatic Pruritus
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cholestatic pruritus, a debilitating and often relentless itch, is a primary symptom for patients with cholestatic liver diseases such as Primary Biliary Cholangitis (PBC).[1] The pathophysiology, while complex, is increasingly understood to be driven by the systemic accumulation of bile acids, which act as pruritogens.[2][3] this compound (GSK2330672) is an investigational, orally administered, minimally absorbed small molecule inhibitor of the ileal bile acid transporter (IBAT).[1][4] By targeting IBAT in the terminal ileum, this compound potently interrupts the enterohepatic circulation of bile acids, leading to a reduction in serum bile acid levels and a significant alleviation of cholestatic pruritus. This document provides a detailed overview of the molecular mechanisms, preclinical evidence, and clinical trial data supporting the therapeutic action of this compound.
The Pathophysiology of Cholestatic Pruritus
Cholestasis, characterized by impaired bile flow, leads to the accumulation of bile acids in the systemic circulation. While multiple factors have been implicated in the resulting pruritus, compelling evidence points to bile acids as key signaling molecules that activate sensory neurons to induce the sensation of itch.
The critical link between bile acids and pruritus is the Mas-related G protein-coupled receptor X4 (MRGPRX4), a receptor expressed on a subset of human dorsal root ganglion (DRG) sensory neurons.
Key steps in the signaling pathway include:
-
Receptor Activation: Elevated circulating bile acids, such as deoxycholic acid and chenodeoxycholic acid, bind to and activate MRGPRX4 on peripheral sensory neurons.
-
G-Protein Signaling: MRGPRX4 activation engages a Gq-dependent signaling pathway.
-
Downstream Cascade: This leads to the activation of Phospholipase C (PLC), which results in an increase in intracellular calcium (Ca2+).
-
Neuronal Depolarization: The rise in intracellular Ca2+ triggers neuronal activation and the transmission of an itch-specific signal to the central nervous system.
This mechanism is distinct from histamine-mediated itch, explaining why antihistamines are often ineffective in treating cholestatic pruritus.
Figure 1: Bile Acid Signaling Pathway in Cholestatic Pruritus.
This compound: Core Mechanism of Action
This compound's therapeutic strategy is to reduce the systemic load of the pruritogenic bile acids. It achieves this by inhibiting the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT or SLC10A2).
IBAT is a protein located on the epithelial cells of the terminal ileum responsible for reabsorbing approximately 95% of bile acids, allowing them to return to the liver via the portal vein. This process is known as enterohepatic circulation.
By competitively inhibiting IBAT, this compound blocks this reabsorption pathway. This interruption of the enterohepatic circulation results in:
-
Increased excretion of bile acids in the feces.
-
A subsequent decrease in the total serum bile acid pool.
-
Reduced activation of MRGPRX4 on sensory neurons, leading to the alleviation of pruritus.
This compound itself is designed for minimal systemic absorption, confining its activity to the gastrointestinal tract to maximize efficacy at the target site and minimize systemic side effects.
Figure 2: this compound's Inhibition of Enterohepatic Circulation.
Preclinical and In Vitro Evidence
The mechanism of this compound is supported by robust preclinical data. In vitro assays confirmed its high potency and selectivity for the target transporter.
Experimental Protocol: In Vitro IBAT Inhibition Assay
A common method to determine the inhibitory activity of a compound on IBAT/ASBT involves using a cell line (e.g., HEK293 or CHO cells) stably transfected to express the human IBAT protein. The protocol generally follows these steps:
-
Cell Culture: Transfected cells are cultured to confluence in appropriate multi-well plates.
-
Compound Incubation: Cells are pre-incubated for a defined period with varying concentrations of the test compound (this compound).
-
Substrate Addition: A radiolabeled bile acid substrate (e.g., [3H]-taurocholic acid) is added to the wells.
-
Uptake Measurement: After a short incubation period, the uptake reaction is stopped by washing the cells with an ice-cold buffer.
-
Quantification: The cells are lysed, and the amount of intracellular radiolabeled substrate is quantified using liquid scintillation counting.
-
Data Analysis: The rate of bile acid uptake at each this compound concentration is compared to the control (no inhibitor) to calculate the half-maximal inhibitory concentration (IC50).
Preclinical Data
| Parameter | Value | Target/Model | Description |
| IC50 | 42 nM | Human ASBT (IBAT) | Demonstrates high-potency inhibition of the target transporter in vitro. |
| Bile Acid Reabsorption | >45% Reduction | Rat Model (10 mg/kg dose) | In vivo administration significantly reduced bile acid reabsorption, confirming target engagement. |
| Itch Behavior | Increased | Humanized MRGPRX4 Mice | Mice expressing human MRGPRX4 showed increased scratching in response to bile acids and in a cholestasis model, validating the target pathway. |
Clinical Development and Efficacy
This compound has been evaluated in a series of clinical trials, demonstrating significant efficacy in reducing pruritus in patients with PBC.
Experimental Protocol: Phase 3 GLISTEN Trial (NCT04950127)
The GLISTEN trial was a pivotal study assessing the efficacy and safety of this compound.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.
-
Patient Population: 238 adult patients with PBC and moderate-to-severe cholestatic pruritus (defined as a Worst Itch Numerical Rating Scale [WI-NRS] score of ≥4).
-
Randomization & Treatment: Patients were randomly assigned (1:1) to receive either oral this compound 40 mg twice daily or a matching placebo for a 24-week treatment period.
-
Primary Endpoint: The change from baseline in the monthly average WI-NRS score over 24 weeks. The WI-NRS is a patient-reported scale from 0 (no itch) to 10 (worst imaginable itch).
-
Key Secondary Endpoints: Included the change in WI-NRS at week 2, change in itch-related sleep interference (measured on a 0-10 NRS), and the proportion of patients achieving a clinically meaningful itch improvement (≥3-point reduction in WI-NRS).
Figure 3: Simplified Workflow of the Phase 3 GLISTEN Trial.
Clinical Efficacy Data
The GLISTEN trial successfully met its primary and key secondary endpoints, demonstrating a rapid and sustained improvement in cholestatic pruritus.
Table 1: Key Efficacy Results from the Phase 3 GLISTEN Trial
| Endpoint | This compound | Placebo | Adjusted Mean Difference [95% CI] | p-value |
|---|---|---|---|---|
| LS Mean Change in Monthly WI-NRS over 24 Weeks (Primary) | -2.86 | -2.15 | -0.72 [-1.15, -0.28] | 0.0013 |
| LS Mean Change in WI-NRS at Week 2 | N/A | N/A | -0.71 [-1.07, -0.34] | <0.001 |
| LS Mean Change in Sleep Interference NRS over 24 Weeks | N/A | N/A | -0.53 [-0.98, -0.07] | 0.024 |
| Clinically Meaningful Response at Week 24 (≥3-point WI-NRS reduction) | 56% | 43% | 13% [0%, 27%] | 0.043 |
LS = Least Squares; CI = Confidence Interval; WI-NRS = Worst Itch Numerical Rating Scale
Data from an earlier Phase 2a crossover study also showed that after 14 days of treatment, this compound significantly reduced serum total bile acid concentrations by 50% (p<0.0001) and increased serum C4 (a marker of bile acid synthesis) by 3.1-fold (p<0.0001), confirming the mechanism of action.
Safety and Tolerability
The safety profile of this compound is consistent with its mechanism of action. By redirecting bile acids to the colon, the most frequently reported adverse events are gastrointestinal in nature. In the GLISTEN trial, diarrhea was reported in 61% of patients receiving this compound compared to 18% in the placebo group, and abdominal pain was reported in 18% versus 3%, respectively. These events were generally mild to moderate in severity.
Conclusion
This compound represents a targeted therapeutic approach for cholestatic pruritus in PBC. Its mechanism of action is well-defined, beginning with the potent and selective inhibition of the ileal bile acid transporter. This interrupts the enterohepatic circulation, leading to a reduction in the systemic bile acid load. By decreasing the concentration of these pruritogenic molecules, this compound reduces the activation of the MRGPRX4 itch-signaling pathway in sensory neurons. Robust preclinical data and compelling results from Phase 3 clinical trials validate this mechanism, demonstrating that this compound provides rapid, statistically significant, and clinically meaningful relief from the debilitating symptom of cholestatic pruritus.
References
Linerixibat: A Technical Guide to a Novel Ileal Bile Acid Transporter (IBAT) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linerixibat (GSK2330672) is an orally administered, minimally absorbed, selective inhibitor of the ileal bile acid transporter (IBAT).[1] By blocking the reabsorption of bile acids in the terminal ileum, this compound disrupts the enterohepatic circulation, leading to a reduction in serum bile acid levels.[2][3] This mechanism of action holds significant therapeutic potential for cholestatic diseases, particularly for the alleviation of debilitating pruritus associated with primary biliary cholangitis (PBC).[4] Clinical trials have demonstrated this compound's efficacy in reducing itch and improving sleep in patients with PBC.[5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from clinical trials, and detailed experimental protocols relevant to its development.
Mechanism of Action
This compound exerts its therapeutic effect by competitively inhibiting the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). IBAT is the primary transporter responsible for the reabsorption of approximately 95% of bile acids from the lumen of the terminal ileum back into the portal circulation.
In cholestatic conditions such as PBC, the impaired flow of bile leads to an accumulation of bile acids in the systemic circulation, which is believed to be a major contributor to the pathogenesis of pruritus. By inhibiting IBAT, this compound increases the fecal excretion of bile acids, thereby reducing the total bile acid pool and lowering serum bile acid concentrations. This, in turn, is thought to alleviate the downstream effects of bile acid accumulation, including pruritus.
The inhibition of bile acid reuptake also leads to a compensatory increase in the synthesis of bile acids from cholesterol in the liver, a process that can be monitored by measuring serum levels of 7α-hydroxy-4-cholesten-3-one (C4), a biomarker of bile acid synthesis.
Figure 1: Mechanism of this compound in the Enterohepatic Circulation.
Quantitative Data
Pharmacokinetics
| Parameter | Value | Reference |
| Oral Bioavailability | Very low | |
| Absorption | Minimally absorbed from the gastrointestinal tract | |
| Primary Route of Elimination | Fecal excretion |
Pharmacodynamics
| Biomarker | Effect of this compound | Reference |
| Serum Bile Acids | Significant reduction | |
| 7α-hydroxy-4-cholesten-3-one (C4) | Dose-dependent increase | |
| Fibroblast Growth Factor 19 (FGF19) | Decrease |
Efficacy Data
The GLIMMER trial was a dose-ranging study to evaluate the efficacy and safety of this compound in patients with PBC and moderate-to-severe pruritus.
| Treatment Arm | Change from Baseline in Monthly Itch Score (post-hoc analysis) | p-value vs. Placebo | Reference |
| Placebo | - | - | |
| This compound 180 mg once daily | Significant improvement | 0.0424 | |
| This compound 40 mg twice daily | Significant improvement | 0.0105 | |
| This compound 90 mg twice daily | Significant improvement | 0.0370 |
The GLISTEN trial was a pivotal study that confirmed the efficacy and safety of this compound 40 mg twice daily.
| Endpoint | This compound 40 mg BID (n=119) | Placebo (n=119) | Adjusted Mean Difference (95% CI) | p-value | Reference |
| Change from Baseline in Monthly Worst Itch NRS over 24 weeks (Primary Endpoint) | -2.86 | -2.15 | -0.72 (-1.15, -0.28) | 0.0013 | |
| Change from Baseline in Worst Itch NRS at Week 2 | -1.78 | -1.07 | -0.71 (-1.07, -0.34) | <0.001 | |
| Change from Baseline in Itch-Related Sleep Interference NRS over 24 weeks | -2.77 | -2.24 | -0.53 (-0.98, -0.07) | 0.024 | |
| Proportion of Patients with ≥3-point Reduction in Worst Itch NRS at Week 24 | 56% | 43% | 13% (0%, 27%) | 0.043 (nominal) |
Safety Data
The most common adverse events associated with this compound are gastrointestinal in nature, consistent with its mechanism of action.
| Treatment Arm | Incidence of Diarrhea | Reference |
| Placebo | 11% | |
| This compound 20 mg once daily | 38% | |
| This compound 90 mg once daily | 65% | |
| This compound 180 mg once daily | 67% | |
| This compound 40 mg twice daily | 52% | |
| This compound 90 mg twice daily | 68% |
| Adverse Event | This compound 40 mg BID (n=119) | Placebo (n=118) | Reference |
| Diarrhea | 61% | 18% | |
| Abdominal Pain | 18% | 3% | |
| Treatment Discontinuation due to Diarrhea | 4% | <1% |
Experimental Protocols
In Vitro IBAT Inhibition Assay
This protocol describes a representative cell-based assay to determine the inhibitory activity of a compound against the ileal bile acid transporter.
Figure 2: Experimental Workflow for an In Vitro IBAT Inhibition Assay.
Materials:
-
Cells stably expressing human IBAT (e.g., CHO-hIBAT)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
This compound and control compounds
-
Radiolabeled bile acid (e.g., [3H]-taurocholic acid)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution)
-
Cell lysis buffer
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed the IBAT-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare a dilution series of this compound and any positive/negative control compounds in the assay buffer.
-
Pre-incubation: Remove the culture medium from the cells and wash with assay buffer. Add the compound dilutions or vehicle control to the respective wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Uptake Initiation: Add the radiolabeled bile acid to each well to initiate the uptake reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-20 minutes) to allow for substrate uptake.
-
Uptake Termination: Rapidly terminate the uptake by aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis: Add cell lysis buffer to each well and incubate to ensure complete cell lysis.
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of bile acid uptake at each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic equation.
In Vivo Bile Duct Ligation (BDL) Model in Rodents
The BDL model is a widely used surgical procedure in rodents to induce cholestasis and study the effects of potential therapeutic agents.
Materials:
-
Male rats or mice
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, retractors)
-
Suture material (e.g., 4-0 silk)
-
Surgical microscope or loupes
-
Warming pad
-
Analgesics and antibiotics
Procedure:
-
Anesthesia and Preparation: Anesthetize the animal using a suitable anesthetic agent. Shave the abdominal area and sterilize the surgical site with an antiseptic solution.
-
Laparotomy: Make a midline abdominal incision to expose the peritoneal cavity.
-
Bile Duct Identification: Gently retract the liver to visualize the common bile duct.
-
Ligation: Carefully isolate the common bile duct from the surrounding tissue. Ligate the bile duct in two locations with suture material. For a complete obstruction, the duct can be transected between the two ligatures.
-
Closure: Close the abdominal wall in layers using appropriate suture material.
-
Post-operative Care: Administer analgesics to manage pain and antibiotics to prevent infection. Monitor the animal for recovery and signs of distress.
-
Outcome Assessment: At a predetermined time point post-surgery, euthanize the animals and collect blood and liver tissue for analysis of markers of cholestasis (e.g., serum bilirubin, bile acids, liver enzymes) and liver injury (histopathology).
Clinical Trial Design: The GLISTEN Study
The GLISTEN trial was a Phase III, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of this compound for the treatment of cholestatic pruritus in patients with PBC.
Figure 3: Logical Diagram of the GLISTEN Phase III Clinical Trial Design.
Conclusion
This compound represents a targeted therapeutic approach for the management of cholestatic pruritus in patients with PBC. Its mechanism of action, focused on the inhibition of IBAT and the subsequent reduction of the systemic bile acid load, is supported by robust clinical data demonstrating significant improvements in itch and related symptoms. The safety profile is well-characterized, with gastrointestinal side effects being the most common, as expected from its mechanism of action. The information presented in this technical guide provides a comprehensive resource for researchers and drug development professionals interested in the science and clinical application of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. BAT117213: Ileal bile acid transporter (IBAT) inhibition as a treatment for pruritus in primary biliary cirrhosis: study protocol for a randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. io.nihr.ac.uk [io.nihr.ac.uk]
- 5. gsk.com [gsk.com]
Pharmacological Profile of Linerixibat (GSK2330672): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Linerixibat (formerly GSK2330672) is a potent, orally administered, minimally absorbed, selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT or SLC10A2). Developed by GlaxoSmithKline, this compound is under investigation for the treatment of cholestatic pruritus, a debilitating symptom associated with primary biliary cholangitis (PBC). By blocking the reabsorption of bile acids in the terminal ileum, this compound interrupts their enterohepatic circulation, leading to a reduction in systemic bile acid levels, which are implicated as key pruritogens. This guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety, supported by data from preclinical and clinical studies.
Mechanism of Action
This compound exerts its pharmacological effect through the selective inhibition of the ileal bile acid transporter (IBAT), a protein primarily expressed on the apical membrane of enterocytes in the terminal ileum. IBAT is responsible for the reabsorption of approximately 95% of bile acids from the intestinal lumen back into the portal circulation, a process critical for maintaining the bile acid pool.
By inhibiting IBAT, this compound effectively blocks this reabsorption, leading to:
-
Increased fecal excretion of bile acids.
-
Reduced return of bile acids to the liver via the portal vein.
-
Decreased serum concentrations of total bile acids.
The reduction in systemic bile acid levels is the primary mechanism through which this compound is thought to alleviate cholestatic pruritus. Elevated circulating bile acids are considered key pruritogens in cholestatic conditions, although the precise molecular mechanisms of itch induction are still being elucidated. It is hypothesized that bile acids activate various signaling pathways in sensory neurons, leading to the sensation of itch.
Signaling Pathway of Cholestatic Pruritus and this compound's Point of Intervention
The following diagram illustrates the proposed signaling pathway in cholestatic pruritus and the mechanism of action of this compound. In cholestasis, impaired bile flow leads to the accumulation of bile acids in the systemic circulation. These bile acids are believed to contribute to pruritus through direct or indirect mechanisms, potentially involving the activation of G-protein coupled receptors like TGR5 on sensory neurons and the stimulation of autotaxin, which in turn generates lysophosphatidic acid (LPA), another potent pruritogen. This compound intervenes at the level of the enterohepatic circulation of bile acids.
Pharmacological Data
In Vitro Potency
| Parameter | Value | Species | Assay System | Reference |
| IC50 | 42 nM | Human | Apical Sodium-Dependent Bile Acid Transporter (ASBT) expressing cells | [1] |
Pharmacokinetics in Healthy Volunteers
This compound is designed for minimal systemic absorption to restrict its pharmacological action to the gastrointestinal tract. A study in healthy male volunteers characterized its pharmacokinetic profile following oral and intravenous administration.
| Parameter | Oral Administration | Intravenous Administration | Reference |
| Absolute Oral Bioavailability | 0.05% | N/A | [2] |
| Fraction Absorbed (fa) | 0.167% | N/A | [2] |
| Half-life (t1/2) | 6-7 hours | 0.8 hours | [2] |
| Systemic Clearance (CL) | N/A | 61.9 L/h | [3] |
| Volume of Distribution (Vd) | N/A | 16.3 L | |
| Primary Route of Elimination | >99% in feces (unchanged) | ~80% biliary/fecal, ~20% renal (both >90% unchanged) |
Note: Specific Cmax, Tmax, and AUC values for different oral doses in healthy volunteers are not publicly available in detail.
Pharmacodynamics
The pharmacodynamic effects of this compound are consistent with its mechanism of action.
| Biomarker | Effect | Clinical Study | Reference |
| Serum Total Bile Acids | Dose-dependent reduction | Phase 1, Phase 2a | |
| Serum 7α-hydroxy-4-cholesten-3-one (C4) | Dose-dependent increase (marker of bile acid synthesis) | Phase 1, Phase 2a |
Clinical Efficacy
The efficacy of this compound in treating cholestatic pruritus in patients with PBC has been evaluated in several clinical trials.
Phase 2a Crossover Study (NCT01899703)
This study evaluated the efficacy and safety of this compound over a 14-day treatment period.
| Endpoint | Result | p-value | Reference |
| Change from baseline in itch score (NRS) | -57% with this compound vs. placebo | <0.0001 | |
| Reduction in itch score (NRS) vs. placebo | -23% | 0.037 | |
| Change from baseline in serum total bile acids | -50% | <0.0001 |
Phase 2b GLIMMER Study (NCT02966834)
This dose-ranging study assessed various once-daily (QD) and twice-daily (BID) regimens of this compound over 12 weeks.
| Dose Regimen | Mean Reduction in Mean Worst Daily Itch (MWDI) Score from Baseline at Week 16 | Reference |
| Placebo | -1.73 | |
| 20 mg QD | -2.19 | |
| 90 mg QD | -2.60 | |
| 180 mg QD | -2.60 | |
| 40 mg BID | -2.86 | |
| 90 mg BID | -2.25 |
Note: While all this compound groups showed a reduction in itch, the primary endpoint of mean change from baseline at week 16 was not statistically significant in the overall intent-to-treat population. However, a post-hoc analysis of the monthly itch score showed significant differences for the 180 mg QD, 40 mg BID, and 90 mg BID doses compared to placebo.
Phase 3 GLISTEN Study (NCT04950127)
This pivotal trial evaluated the efficacy and safety of this compound 40 mg BID over 24 weeks.
| Endpoint | This compound 40 mg BID | Placebo | p-value | Reference |
| LS Mean Difference in Monthly Itch Score (WI-NRS) over 24 weeks | -0.72 (95% CI: -1.15, -0.28) | N/A | 0.001 | |
| LS Mean Difference in Itch Score at Week 2 | -0.71 (95% CI: -1.07, -0.34) | N/A | <0.001 | |
| LS Mean Difference in Itch-Related Sleep Interference over 24 weeks | -0.53 (95% CI: -0.98, -0.07) | N/A | 0.024 | |
| Clinically Meaningful Itch Improvement (≥3-point reduction in WI-NRS) at Week 24 | 56% | 43% | 0.043 (nominal) |
Safety and Tolerability
Across clinical trials, this compound has been generally well-tolerated. The most common adverse event is diarrhea, which is consistent with its mechanism of action of increasing bile acids in the colon.
| Adverse Event | Frequency | Severity | Reference |
| Diarrhea | Most frequent, dose-dependent | Mostly mild to moderate | |
| Abdominal Pain | Reported | Generally mild |
In the GLISTEN trial, discontinuation due to diarrhea was 4% in the this compound group versus <1% in the placebo group.
Experimental Protocols
In Vitro IBAT (ASBT/SLC10A2) Inhibition Assay
A general protocol for assessing the inhibitory potential of a compound against the apical sodium-dependent bile acid transporter (ASBT) is as follows:
Clinical Trial Design: GLIMMER (Phase 2b)
The GLIMMER study was a multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Conclusion
This compound is a promising, targeted therapy for the treatment of cholestatic pruritus in patients with PBC. Its mechanism of action, focused on the inhibition of IBAT in the terminal ileum, directly addresses the underlying issue of systemic bile acid accumulation. With a pharmacokinetic profile characterized by minimal systemic absorption, this compound offers a localized therapeutic effect. Clinical trials have demonstrated its efficacy in reducing pruritus and improving sleep, with a manageable safety profile. The most common adverse event, diarrhea, is a predictable consequence of its mechanism of action. The positive results from the Phase 3 GLISTEN trial support the potential of this compound to become a valuable addition to the therapeutic landscape for patients suffering from the debilitating effects of cholestatic pruritus.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. This compound is an investigational drug and is not yet approved for commercial use.
References
- 1. gsk.com [gsk.com]
- 2. GLIMMER: A Randomized Phase 2b Dose-Ranging Trial of this compound in Primary Biliary Cholangitis Patients With Pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and ADME Characterization of Intravenous and Oral [14C]-Linerixibat in Healthy Male Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Linerixibat's Impact on Bile Acid Homeostasis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bile Acid Homeostasis and Cholestatic Pruritus
Bile acids (BAs) are amphipathic steroid molecules synthesized from cholesterol in the liver. They are critical for the digestion and absorption of dietary fats and fat-soluble vitamins. The regulation of the bile acid pool size and composition, known as bile acid homeostasis, is maintained through a tightly controlled process of synthesis, secretion, and intestinal reabsorption called the enterohepatic circulation.
In healthy individuals, approximately 95% of bile acids are reabsorbed in the terminal ileum by the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT), and returned to the liver via the portal vein[1]. In cholestatic liver diseases, such as Primary Biliary Cholangitis (PBC), the disruption of bile flow leads to the accumulation of bile acids in the liver and systemic circulation[1]. This accumulation is believed to be a primary driver of cholestatic pruritus, a severe and often debilitating systemic itch that significantly impairs quality of life[1][2].
Linerixibat is an investigational, orally administered, selective, and minimally absorbed small-molecule inhibitor of the IBAT, developed to treat cholestatic pruritus by intentionally disrupting the enterohepatic circulation of bile acids[1].
| Parameter | Description |
| Drug Name | This compound (GSK2330672) |
| Drug Class | Ileal Bile Acid Transporter (IBAT) Inhibitor |
| Mechanism of Action | Potent and selective inhibitor of the ileal bile acid transporter (IBAT/ASBT), blocking bile acid reabsorption from the terminal ileum. |
| Primary Indication | Treatment of moderate-to-severe cholestatic pruritus associated with Primary Biliary Cholangitis (PBC). |
Core Mechanism of Action
This compound exerts its therapeutic effect by targeting the IBAT in the terminal ileum. By blocking this transporter, this compound reduces the reabsorption of bile acids, leading to their increased excretion in feces. This interruption of the enterohepatic circulation lowers the total serum bile acid (TSBA) concentration, which is hypothesized to alleviate pruritus.
Pharmacodynamic Effects on Bile Acid Homeostasis
The inhibition of IBAT by this compound initiates a cascade of downstream pharmacodynamic effects that alter bile acid homeostasis.
-
Reduced Serum Bile Acids (SBA): The primary effect is a rapid, dose-dependent reduction in total serum bile acid concentrations.
-
Reduced FGF19 Levels: Fibroblast Growth Factor 19 (FGF19) is a hormone produced in the ileum in response to bile acid uptake. It acts as a negative regulator of bile acid synthesis in the liver. By blocking bile acid reabsorption, this compound reduces FGF19 signaling.
-
Increased C4 Levels: The reduction in FGF19 feedback relieves the suppression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This leads to an increase in the synthesis of new bile acids from cholesterol, which is measured by a rise in the serum biomarker 7α-hydroxy-4-cholesten-3-one (C4).
Clinical Efficacy in Cholestatic Pruritus
Clinical trials have demonstrated this compound's efficacy in reducing pruritus in patients with PBC. The Phase III GLISTEN trial provides the most robust data on its clinical benefit.
Phase III GLISTEN Trial Results
The GLISTEN trial was a randomized, double-blind, placebo-controlled study evaluating this compound (40 mg twice daily) in patients with PBC and moderate-to-severe pruritus.
| Endpoint | This compound | Placebo | LS Mean Difference (95% CI) | p-value |
| Primary: Change from Baseline in Monthly Worst Itch NRS over 24 Weeks | -2.86 | -2.15 | -0.72 (-1.15, -0.28) | 0.001 |
| Key Secondary: Change from Baseline in Itch NRS at Week 2 | -1.78 | -1.07 | -0.71 (-1.07, -0.34) | <0.001 |
| Key Secondary: Change in Itch-Related Sleep Interference NRS over 24 Weeks | -2.77 | -2.24 | -0.53 (-0.98, -0.07) | 0.024 |
| Responder Analysis: ≥3-point Itch NRS Reduction at Week 24 | 56% | 43% | 13% (0%, 27%) | 0.043 (nominal) |
| NRS: Numerical Rating Scale (0-10); LS: Least Squares; CI: Confidence Interval. |
Correlation Between Bile Acid Reduction and Pruritus
Data from the Phase IIb GLIMMER study established a significant correlation between the reduction in TSBA and the improvement in pruritus scores, supporting the drug's mechanism of action.
| Parameter | Finding |
| Correlation | A statistically significant positive correlation was observed between the change from baseline in TSBA Area Under the Curve (AUC₀₋₂₄) and the change in weekly itch score over 12 weeks (r = 0.52, p < 0.0001). |
| Responder Analysis | 60% of participants who achieved a ≥30% decrease in TSBA AUC₀₋₂₄ were classified as pruritus responders (defined as a ≥2-point improvement in weekly itch score). |
| Predictive Value | Baseline TSBA levels did not correlate with on-treatment pruritus improvement, suggesting they do not predict response to this compound. |
Detailed Experimental Protocols
The methodologies used in clinical trials are crucial for interpreting the data. Below are detailed descriptions of the key protocols employed.
Clinical Trial Workflow: Representative Design
The GLISTEN trial followed a standard randomized controlled trial (RCT) design to ensure robust and unbiased results.
Assessment of Pruritus and Symptoms
Patient-reported outcomes were the primary method for assessing the subjective symptom of pruritus.
-
Instrument: A 0–10 Numerical Rating Scale (NRS), where 0 represents "no itch" and 10 represents "worst itch imaginable".
-
Data Collection: Patients recorded the severity of their worst itch and its impact on sleep interference in an electronic diary. This method enhances data quality and compliance compared to paper diaries.
-
Primary Endpoint Calculation: The monthly itch score was derived from the weekly worst itch scores recorded by the patient over the treatment period.
Quantification of Serum Bile Acids and Biomarkers
The gold standard for the simultaneous and accurate quantification of multiple bile acid species in biological matrices is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation:
-
Protein Precipitation: Serum samples are typically mixed with a cold organic solvent (e.g., acetonitrile or methanol) containing internal standards (deuterated bile acid analogues) to precipitate proteins.
-
Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.
-
Supernatant Extraction: The supernatant containing the bile acids is collected for analysis. Further solid-phase extraction (SPE) may be used for sample clean-up and concentration.
-
-
Chromatographic Separation:
-
An Ultra-High-Performance Liquid Chromatography (UHPLC) system is used to separate the individual bile acid species (e.g., cholic acid, chenodeoxycholic acid, and their taurine and glycine conjugates) based on their physicochemical properties before they enter the mass spectrometer.
-
-
Mass Spectrometry Detection:
-
A triple quadrupole mass spectrometer is most commonly used, operating in Multiple Reaction Monitoring (MRM) mode.
-
This technique provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for each bile acid and internal standard, allowing for precise quantification even at low concentrations.
-
-
Method Validation: The analytical method is rigorously validated for linearity, accuracy, precision (intra- and inter-assay), recovery, and stability to ensure reliable and reproducible results, in line with regulatory guidance. The same LC-MS/MS platform can be adapted to quantify related biomarkers like C4.
Safety and Tolerability Profile
The safety profile of this compound is consistent with its mechanism of action, which involves an increase of bile acids in the colon.
| Adverse Event (AE) | This compound Incidence (%) | Placebo Incidence (%) | Notes |
| Diarrhea | 61% | 18% | The most common AE. Primarily mild to moderate in intensity. Led to treatment discontinuation in 4% of patients in the this compound group. |
| Abdominal Pain | 18% | 3% | The second most common gastrointestinal AE. |
| Data from the Phase III GLISTEN trial. |
Adverse events were predominantly gastrointestinal and generally considered manageable.
Conclusion
This compound, a selective IBAT inhibitor, effectively disrupts the enterohepatic circulation of bile acids. This mechanism leads to a reduction in serum bile acid levels, which is strongly correlated with a significant and clinically meaningful improvement in cholestatic pruritus and itch-related sleep disturbance in patients with Primary Biliary Cholangitis. Its targeted action in the gastrointestinal tract results in a predictable and manageable safety profile dominated by gastrointestinal side effects. The robust data from its clinical development program highlight this compound as a promising targeted therapy to address a significant unmet need for patients suffering from this debilitating symptom.
References
A Deep Dive into Linerixibat's Role in Systemic Bile Acid Reduction
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Linerixibat, an investigational oral agent, represents a targeted approach to managing cholestatic pruritus by modulating the enterohepatic circulation of bile acids.[1][2] This technical guide synthesizes the current understanding of this compound's mechanism of action, presents quantitative data from clinical investigations, details experimental protocols, and visualizes the core biological pathways and study designs.
Core Mechanism of Action
This compound is a highly potent and minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][3][4] The IBAT is a protein primarily located in the terminal ileum responsible for reclaiming approximately 95% of bile acids from the intestine, allowing them to return to the liver via the portal vein. This process, known as enterohepatic circulation, is crucial for maintaining the body's bile acid pool.
In cholestatic conditions like primary biliary cholangitis (PBC), the flow of bile from the liver is impaired, leading to an accumulation of bile acids in the systemic circulation. These elevated systemic bile acid levels are believed to be a key contributor to cholestatic pruritus, a severe and often debilitating itch.
By inhibiting IBAT, this compound effectively blocks the primary pathway of bile acid reabsorption. This interruption of the enterohepatic circulation leads to an increased excretion of bile acids in the feces. The subsequent reduction in the amount of bile acids returning to the liver results in lower systemic serum bile acid concentrations, which is hypothesized to alleviate pruritus.
Quantitative Impact on Systemic Bile Acids
Clinical studies have demonstrated a dose-dependent reduction in total serum bile acids (TSBA) following this compound administration. A population kinetic-pharmacodynamic model developed from Phase 1 and 2 trial data characterized this relationship, showing that this compound treatment leads to rapid reductions in TSBA, reaching a steady state after approximately five days.
A key finding is the correlation between the reduction in serum bile acids and the improvement in pruritus. In the GLIMMER trial, a Phase 2b study, a reduction of 30% or more in the area under the curve for TSBA concentration over 24 hours (AUC0-24) was significantly correlated with an improvement in worst itch score (WIS) over a 12-week treatment period. Notably, 60% of participants who achieved this ≥30% decrease in TSBA were also pruritus responders, defined as having at least a 2-point improvement in their WIS from baseline. However, baseline TSBA levels did not appear to predict the on-treatment change in pruritus, suggesting that the degree of reduction, rather than the initial level, is more critical for symptom improvement.
| Parameter | Finding | Clinical Trial Reference | Citation |
| TSBA Reduction | Dose-dependent reduction in Total Serum Bile Acid (TSBA) AUC0-24. | Phase 1/2 Trials | |
| Time to Steady State | Steady state for TSBA reduction reached after 5 days of treatment. | Phase 1/2 Trials | |
| Correlation with Pruritus | A ≥30% decrease in TSBA AUC0-24 correlated with improved Worst Itch Score (WIS) over 12 weeks (r = 0.52, p < 0.0001). | GLIMMER (Phase 2b) | |
| Responder Analysis | 60% of patients with a ≥30% TSBA reduction were pruritus responders (≥2-point improvement in WIS). | GLIMMER (Phase 2b) | |
| Baseline TSBA | Baseline TSBA levels did not correlate with on-treatment change in pruritus. | GLIMMER (Phase 2b) |
Key Experimental Protocols
The clinical evaluation of this compound has been conducted through rigorous, multicenter, randomized, placebo-controlled trials. The GLIMMER and GLISTEN trials are pivotal studies providing substantial data on its efficacy and safety.
GLIMMER (Phase 2b Study - NCT02966834) :
-
Objective : To assess the dose-response, efficacy, and safety of this compound for cholestatic pruritus in adults with PBC.
-
Design : A multicenter, randomized, parallel-group study. The trial included a 4-week single-blind placebo run-in period, followed by a 12-week double-blind treatment phase where patients were randomized to receive either placebo or one of several this compound doses. This was followed by a 4-week single-blind placebo washout period.
-
Patient Population : Adults with a diagnosis of PBC and moderate-to-severe pruritus, defined as a numeric rating scale (NRS) score of ≥4 (on a 0-10 scale). Patients with an NRS score of ≥3 after the placebo run-in were eligible for randomization.
-
Intervention Arms : Patients were randomized to receive placebo or this compound at various doses: 20 mg, 90 mg, or 180 mg once daily, and 40 mg or 90 mg twice daily.
-
Primary Endpoint : The primary objective was to investigate the dose-related changes in the mean worst daily itch (MWDI) score from baseline to the end of the 12-week treatment period.
-
Biomarker Analysis : Serum bile acid levels were measured to assess the pharmacodynamic effect of this compound and to explore the relationship between bile acid reduction and pruritus improvement.
GLISTEN (Phase 3 Study - NCT04950127) :
-
Objective : To confirm the efficacy and safety of this compound for the treatment of cholestatic pruritus in adults with PBC.
-
Design : A double-blind, randomized, placebo-controlled trial.
-
Patient Population : Adults with PBC experiencing moderate to severe itch. Participants were either treatment-naïve, had been previously treated, or were receiving stable doses of other guideline-suggested therapies for pruritus.
-
Primary Endpoint : The trial successfully met its primary endpoint, demonstrating a statistically significant reduction from baseline in the monthly itch score over 24 weeks compared to placebo.
Adverse Events and Tolerability
The most common adverse events reported in clinical trials with this compound are gastrointestinal in nature, which is consistent with its mechanism of action. By increasing the concentration of bile acids in the colon, IBAT inhibitors can lead to increased colonic secretion and motility. Consequently, diarrhea and abdominal pain are the most frequently reported side effects. The incidence of these events, particularly diarrhea, was observed to increase with higher doses of this compound in the GLIMMER trial.
Conclusion
This compound demonstrates a clear mechanism for reducing systemic bile acid levels through the targeted inhibition of the ileal bile acid transporter. Clinical data from Phase 2 and 3 trials have established a significant, dose-dependent reduction in serum bile acids, which correlates with improvements in the primary clinical symptom of cholestatic pruritus in patients with PBC. The detailed protocols of studies like GLIMMER and GLISTEN provide a robust framework for understanding the drug's efficacy and safety profile. While gastrointestinal side effects are a known consequence of its mechanism, a well-tolerated dose has been identified for further investigation, positioning this compound as a promising future therapy for a significant unmet need in cholestatic liver disease.
References
Preclinical Profile of Linerixibat: A Targeted Approach for Cholestatic Liver Disease
An In-depth Guide for Researchers and Drug Development Professionals
Executive Summary
Linerixibat (GSK2330672) is an investigational, orally administered, minimally absorbed small molecule inhibitor of the ileal bile acid transporter (IBAT). Developed by GlaxoSmithKline, this compound is primarily being evaluated for the treatment of cholestatic pruritus associated with primary biliary cholangitis (PBC), a chronic autoimmune liver disease. By selectively blocking the reabsorption of bile acids in the terminal ileum, this compound interrupts the enterohepatic circulation, leading to a reduction in total serum bile acid (TSBA) levels. This mechanism of action directly targets a key driver of the debilitating symptoms of cholestasis. While extensive clinical data from Phase II and III trials have demonstrated its efficacy in alleviating pruritus, detailed preclinical data from animal models of liver disease are not extensively available in the public domain. This guide synthesizes the known mechanism of action, the rationale for its use based on the pathophysiology of cholestatic liver disease, and the available human pharmacokinetic data to provide a comprehensive overview for the scientific community.
Mechanism of Action: Interrupting the Enterohepatic Circulation
The core of this compound's therapeutic potential lies in its targeted inhibition of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). In a healthy state, approximately 95% of bile acids are reabsorbed in the terminal ileum via IBAT and returned to the liver through the portal circulation. This process, known as the enterohepatic circulation, is crucial for maintaining the bile acid pool necessary for digestion.
In cholestatic liver diseases such as PBC, the excretion of bile from the liver is impaired, leading to an accumulation of bile acids in the liver and systemic circulation.[1][2][3] This buildup is believed to be a primary cause of cholestatic pruritus, a severe and often intractable itch.[1][2]
This compound acts as a competitive inhibitor of IBAT, effectively blocking this reabsorption pathway. This leads to an increased excretion of bile acids in the feces, thereby reducing the total body pool of bile acids and lowering their concentration in the serum. This reduction in systemic bile acids is directly linked to the alleviation of pruritus.
Signaling Pathway of this compound's Action
Caption: Mechanism of this compound via IBAT inhibition in the terminal ileum.
Preclinical Evaluation of IBAT Inhibitors in Liver Disease Models
While specific preclinical data on this compound is scarce, the therapeutic potential of IBAT inhibitors has been explored in various animal models of cholestatic liver disease. These models are crucial for establishing proof-of-concept and understanding the broader effects of this drug class on liver pathophysiology.
Commonly Used Animal Models
-
Mdr2 (Abcb4) Knockout Mice: These mice lack the canalicular phospholipid flippase, leading to the secretion of toxic bile and spontaneous development of sclerosing cholangitis with progressive liver fibrosis, closely mimicking features of human PBC and primary sclerosing cholangitis (PSC). Studies in these models help evaluate the anti-fibrotic and anti-cholestatic potential of new therapies.
-
Bile Duct Ligation (BDL): This surgical model induces obstructive cholestasis by tying off the common bile duct. It leads to rapid liver injury, inflammation, and fibrosis. The BDL model is often used to study the acute effects of cholestasis and the efficacy of drugs in preventing or reversing liver damage.
-
Chemically-Induced Liver Injury Models: Agents like carbon tetrachloride (CCl4) or thioacetamide (TAA) are used to induce chronic liver injury and fibrosis, providing a platform to test the anti-fibrotic effects of drug candidates.
Experimental Workflow for Preclinical Assessment
The preclinical evaluation of an IBAT inhibitor like this compound would typically follow a structured workflow to assess its efficacy and safety.
Caption: A typical experimental workflow for preclinical evaluation.
Pharmacokinetics and Metabolism (Human Data)
A study in healthy male volunteers characterized the pharmacokinetics of this compound. The drug was designed for minimal systemic absorption to confine its pharmacological action to the intestine.
| Parameter | Value | Reference |
| Absolute Oral Bioavailability | 0.05% | |
| Fraction Absorbed | 0.167% | |
| Systemic Clearance (IV) | 61.9 L/h | |
| Volume of Distribution (IV) | 16.3 L | |
| Half-life (IV) | 0.8 hours | |
| Half-life (Oral) | 6-7 hours | |
| Primary Route of Elimination (Oral) | >99% in feces (unchanged and unabsorbed) | |
| Metabolism | Minimally metabolized in humans |
Key Insights:
-
This compound exhibits exceedingly low systemic exposure after oral administration.
-
The small amount of drug that is absorbed is efficiently eliminated as an unchanged parent drug, primarily through biliary/fecal excretion.
-
The drug's "flip-flop" kinetics, with a longer oral half-life, is limited by its slow absorption.
Clinical Efficacy in Primary Biliary Cholangitis
While this guide focuses on the preclinical profile, the extensive clinical data for this compound provides the ultimate validation for its mechanism of action. The Phase III GLISTEN trial and the Phase IIb GLIMMER trial are pivotal studies demonstrating its efficacy.
Summary of Key Clinical Efficacy Data (GLISTEN Trial)
| Endpoint | This compound | Placebo | LS Mean Difference (95% CI) | p-value | Reference |
| Change from Baseline in Monthly Worst Itch NRS Score (24 weeks) | - | - | -0.72 (-1.15, -0.28) | 0.001 | |
| Change from Baseline in Itch NRS Score (Week 2) | - | - | -0.71 (-1.07, -0.34) | <0.001 | |
| Change from Baseline in Itch-related Sleep Interference NRS (24 weeks) | - | - | -0.53 (-0.98, -0.07) | 0.024 | |
| Clinically Meaningful Itch Improvement (≥3-point reduction at 24 weeks) | 56% | 43% | 13% (0%, 27%) | 0.043 |
NRS: Numerical Rating Scale (0-10); LS: Least Squares; CI: Confidence Interval
Safety and Tolerability
Consistent with its mechanism of action, the most frequently reported adverse events in clinical trials were gastrointestinal in nature. Diarrhea and abdominal pain were more common in patients receiving this compound compared to placebo. These side effects are an expected consequence of increased bile acids in the colon. Importantly, there has been no laboratory evidence to suggest that this compound causes drug-induced liver injury.
Conclusion
This compound represents a targeted therapeutic approach for cholestatic liver disease, specifically addressing the debilitating symptom of pruritus by inhibiting the ileal bile acid transporter. Its mechanism of action is well-defined, leading to a reduction in the systemic bile acid load by interrupting their enterohepatic circulation. While detailed preclinical studies in animal models of liver disease are not widely published, the strong clinical efficacy data in patients with PBC provide robust validation for its mechanism. The pharmacokinetic profile confirms its minimal systemic absorption, which is advantageous for a drug targeting an intestinal transporter. For drug development professionals, this compound serves as a prime example of a mechanistically-driven therapy that has successfully translated from a strong biological rationale to positive late-stage clinical outcomes, addressing a significant unmet need for patients with cholestatic liver disease.
References
Linerixibat: Exploring Therapeutic Horizons Beyond Cholestatic Pruritus
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Linerixibat (formerly GSK2330672) is a potent, orally administered, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). Its primary mechanism of action involves the interruption of the enterohepatic circulation of bile acids, leading to their increased fecal excretion. While this compound has been extensively studied and is under regulatory review for the treatment of cholestatic pruritus associated with primary biliary cholangitis (PBC), the therapeutic implications of its mechanism extend to a broader range of pathophysiological conditions. This technical guide provides an in-depth review of the emerging preclinical and clinical evidence supporting the potential applications of this compound beyond cholestatic pruritus, with a focus on non-alcoholic steatohepatitis (NASH), cholangiopathy, and chronic idiopathic constipation. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the expanding therapeutic landscape of IBAT inhibition.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule designed to selectively inhibit the ileal bile acid transporter (IBAT), a protein primarily expressed in the terminal ileum responsible for the reabsorption of over 95% of bile acids from the intestine back to the liver. By blocking IBAT, this compound effectively reduces the bile acid pool size in the enterohepatic circulation, leading to a decrease in serum bile acids and an increase in their fecal excretion. This targeted action not only alleviates the symptoms of cholestatic pruritus but also modulates key signaling pathways involved in hepatic and metabolic homeostasis, suggesting a wider therapeutic potential.
The inhibition of IBAT by this compound initiates a cascade of physiological responses. The reduced return of bile acids to the liver upregulates the synthesis of new bile acids from cholesterol, a process primarily regulated by the enzyme cholesterol 7α-hydroxylase (CYP7A1). This can lead to a reduction in serum low-density lipoprotein (LDL) cholesterol. Furthermore, the altered bile acid profile in the gut and liver impacts the activity of key bile acid-responsive receptors, namely the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (TGR5). The modulation of these signaling pathways forms the scientific basis for exploring this compound's utility in a range of liver and metabolic disorders.
Potential Application: Non-Alcoholic Steatohepatitis (NASH)
Scientific Rationale
Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis. Dysregulation of bile acid metabolism is increasingly recognized as a key contributor to the pathogenesis of NASH. Elevated and altered compositions of the bile acid pool can induce hepatocyte injury, promote inflammation, and drive fibrogenesis. By reducing the overall bile acid load on the liver, this compound may mitigate these lipotoxic effects. Furthermore, the modulation of FXR and TGR5 signaling by altered bile acid concentrations can influence lipid metabolism, glucose homeostasis, and inflammatory responses, all of which are central to NASH pathology.
Preclinical Evidence
Preclinical studies utilizing GSK2330672, the predecessor to this compound, have provided proof-of-concept for the therapeutic potential of IBAT inhibition in NASH. In a mouse model of NASH induced by a high-fat, cholesterol, and fructose diet, co-treatment with GSK2330672 and an FXR agonist, obeticholic acid, was investigated. While this specific combination therapy did not show synergistic effects on hepatic steatosis, it did lead to a significant reduction in hepatic inflammation and fibrosis compared to the control group.
Another preclinical study explored the combination of GSK2330672 with fibroblast growth factor 15 (FGF15), the murine ortholog of human FGF19, which is a key downstream effector of intestinal FXR activation. This combination therapy in a NASH mouse model demonstrated a marked reduction in the bile acid pool and dietary lipid absorption, resulting in improved obesity and NASH-related fibrosis.
Quantitative Data from Preclinical NASH Studies
| Parameter | Treatment Group | Outcome |
| Hepatic Inflammation | GSK2330672 + Obeticholic Acid | Significant reduction in hepatic monocyte chemoattractant protein (MCP)-1, interleukin (IL)-6, and IL-1β mRNA expression compared to control. |
| Hepatic Fibrosis | GSK2330672 + Obeticholic Acid | Approximately 50% reduction in Sirius Red positive area (a marker of fibrosis) compared to control. |
| Hepatic Steatosis | GSK2330672 + Obeticholic Acid | No significant reduction in hepatic triglycerides. |
| Liver Weight to Body Weight Ratio | GSK2330672 | ~20% reduction compared to control. |
| Liver Weight to Body Weight Ratio | GSK2330672 + Obeticholic Acid | Further reduction compared to GSK2330672 alone. |
Experimental Protocol: Preclinical NASH Model
-
Animal Model: Male C57BL/6J mice.
-
Diet: High-fat, cholesterol, and fructose (HFCFr) diet to induce NASH and liver fibrosis.
-
Treatment Groups:
-
Control (HFCFr diet)
-
GSK2330672 (dose not specified in the abstract)
-
Obeticholic Acid (dose not specified in the abstract)
-
GSK2330672 + Obeticholic Acid
-
-
Duration: 12 weeks of treatment.
-
Endpoints:
-
Body weight and food intake.
-
Liver to body weight ratio.
-
Hepatic triglyceride and cholesterol levels.
-
Gene expression analysis of inflammatory markers (MCP-1, IL-6, IL-1β) and fibrosis markers (ACTA2, COL1A1) in the liver via qPCR.
-
Histological analysis of liver sections stained with Sirius Red to quantify fibrosis.
-
Potential Application: Cholangiopathy and Liver Injury
Scientific Rationale
Cholangiopathies are a group of liver diseases characterized by damage to the bile ducts. The accumulation of hydrophobic bile acids is a key driver of biliary injury and fibrosis in these conditions. By reducing the bile acid pool size and altering its composition towards less hydrophobic species, this compound could protect cholangiocytes from bile acid-induced toxicity and slow disease progression.
Preclinical Evidence
A preclinical study investigated the effects of GSK2330672, alone and in combination with FGF15, in Cyp2c70 knockout (KO) mice. These mice lack the enzyme responsible for synthesizing hydrophilic muricholic acids, resulting in a "human-like" hydrophobic bile acid pool and spontaneous development of hepatobiliary injury.
In female Cyp2c70 KO mice, which exhibit more severe cholangiopathy, the combination of GSK2330672 and FGF15 was more effective than either agent alone in reversing portal inflammation, ductular reaction, and fibrosis.[1] The combination therapy led to a profound reduction in the bile acid pool size and an enrichment of the less hydrophobic tauro-conjugated ursodeoxycholic acid in the bile.[1] Interestingly, while GSK2330672 alone was largely ineffective in this severe model, it did show some benefit in male mice with a milder phenotype.[1]
Quantitative Data from Preclinical Cholangiopathy Study
| Parameter | Treatment Group | Outcome in Female Cyp2c70 KO Mice |
| Bile Acid Pool Size | GSK2330672 | ~50% reduction |
| Bile Acid Pool Size | AAV-FGF15 | ~50% reduction |
| Bile Acid Pool Size | GSK2330672 + AAV-FGF15 | ~80% reduction[1] |
| Portal Inflammation | GSK2330672 + AAV-FGF15 | More effective reversal than AAV-FGF15 alone |
| Ductular Reaction | GSK2330672 + AAV-FGF15 | More effective reversal than AAV-FGF15 alone |
| Fibrosis | GSK2330672 + AAV-FGF15 | More effective reversal than AAV-FGF15 alone |
| Gut Barrier Function | GSK2330672 | No improvement |
| Gut Barrier Function | AAV-FGF15 and Combination | Improved |
Experimental Protocol: Preclinical Cholangiopathy Model
-
Animal Model: Male and female Cyp2c70 knockout mice, aged 12 weeks.
-
Treatment Groups:
-
Control (AAV-Null injection)
-
GSK2330672 (5 mg/kg/day)
-
AAV-FGF15 (1 × 10¹¹ GC/mouse)
-
GSK2330672 + AAV-FGF15
-
-
Duration: 4 weeks.
-
Endpoints:
-
Histological analysis of liver tissue for portal inflammation, ductular reaction (CK19 staining), and fibrosis (Sirius Red and H&E staining).
-
Analysis of bile acid pool size and composition in liver, gallbladder bile, small intestine, and feces using liquid chromatography-mass spectrometry (LC-MS).
-
Assessment of gut barrier integrity through histological analysis of the colon (H&E and ZO-1 staining).
-
Gene expression analysis of key markers in the liver.
-
Potential Application: Chronic Idiopathic Constipation (CIC)
Scientific Rationale
The primary mechanism of action of this compound, increasing the concentration of bile acids in the colon, has a direct pro-secretory and pro-motility effect on the large intestine. Bile acids in the colon stimulate fluid secretion and enhance peristalsis, which can alleviate the symptoms of chronic idiopathic constipation (CIC). This makes IBAT inhibitors a promising therapeutic class for this common gastrointestinal disorder.[2]
Clinical Evidence for the IBAT Inhibitor Class
While specific clinical trial data for this compound in CIC is not yet publicly available, other IBAT inhibitors have been investigated for this indication with positive results. For example, elobixibat has been approved in Japan for the treatment of chronic constipation. Clinical trials with elobixibat have demonstrated a significant increase in the frequency of spontaneous bowel movements and an improvement in constipation-related symptoms such as straining and bloating. The most common adverse events reported are in line with the mechanism of action, namely abdominal pain and diarrhea.
Given the shared mechanism of action across the IBAT inhibitor class, it is plausible that this compound would demonstrate similar efficacy in treating CIC. Further clinical investigation is warranted to confirm this potential application.
Signaling Pathways and Visualizations
The therapeutic effects of this compound are mediated through the modulation of complex signaling networks. Below are diagrams illustrating the key pathways involved.
Conclusion and Future Directions
The therapeutic potential of this compound extends beyond its current primary indication of cholestatic pruritus. The preclinical evidence in models of NASH and cholangiopathy suggests that by modulating bile acid homeostasis and signaling, this compound, particularly in combination with other targeted therapies, could offer a novel approach to treating these complex liver diseases. Furthermore, the established mechanism of action of the IBAT inhibitor class strongly supports the investigation of this compound for chronic idiopathic constipation.
Future research should focus on several key areas. Firstly, dedicated preclinical studies of this compound as a monotherapy in various models of NASH and liver fibrosis are needed to fully characterize its efficacy. Secondly, clinical trials investigating the safety and efficacy of this compound in patients with NASH and CIC are a logical next step. Finally, the exploration of this compound in combination with other agents, such as FXR agonists or FGF19 analogues, represents a promising strategy for achieving synergistic therapeutic effects in complex multifactorial diseases like NASH. As our understanding of the intricate role of bile acids in health and disease continues to grow, the therapeutic applications of IBAT inhibitors like this compound are likely to expand, offering new hope for patients with a range of challenging conditions.
References
Linerixibat Early-Phase Clinical Data: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive analysis of the early-phase clinical trial data for linerixibat, an investigational inhibitor of the ileal bile acid transporter (IBAT). The following sections detail the quantitative outcomes, experimental methodologies, and relevant biological pathways associated with this compound's development for the treatment of cholestatic pruritus in patients with primary biliary cholangitis (PBC).
Core Mechanism of Action
This compound is a minimally absorbed, orally administered small molecule designed to inhibit the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2] In healthy individuals, IBAT is crucial for the enterohepatic circulation of bile acids, reabsorbing them from the terminal ileum into the portal circulation.[2] In cholestatic liver diseases like PBC, impaired bile flow leads to an accumulation of bile acids in the systemic circulation, which is thought to be a primary cause of debilitating pruritus (itching).[3][4] By blocking IBAT, this compound increases the fecal excretion of bile acids, thereby reducing their concentration in the bloodstream and alleviating pruritus.
Phase 2b "GLIMMER" Trial (NCT02966834)
The GLIMMER study was a Phase 2b, multicenter, randomized, double-blind, placebo-controlled trial designed to assess the dose-response, efficacy, and safety of this compound for cholestatic pruritus in patients with PBC.
Experimental Protocol
The trial enrolled 147 adult patients with PBC and moderate-to-severe pruritus, defined as a score of ≥4 on a 0-10 numerical rating scale (NRS). The study consisted of a 4-week single-blind placebo run-in period, followed by randomization to a 12-week double-blind treatment period, and a subsequent 4-week single-blind placebo follow-up. Patients with an NRS score of ≥3 at the end of the run-in period were randomized to receive either placebo or one of five this compound dosing regimens. The primary endpoint was the change from baseline in the mean worst daily itch (MWDI) score at week 16.
Efficacy Data
While the primary analysis of the mean change from baseline in the intent-to-treat population was not statistically significant, a post-hoc analysis revealed significant improvements in itch in three this compound groups compared to placebo over the 12-week treatment period.
| Treatment Group | N | Mean Change from Baseline in MWDI Score at Week 16 | p-value (vs. Placebo) |
| Placebo | 36 | -1.73 | - |
| 20mg once daily (QD) | 16 | -2.19 | Not Significant |
| 90mg once daily (QD) | 23 | -2.60 | Not Significant |
| 180mg once daily (QD) | 27 | -2.60 | 0.0424 |
| 40mg twice daily (BID) | 23 | -2.86 | 0.0105 |
| 90mg twice daily (BID) | 22 | -2.25 | 0.0370 |
Data sourced from post-hoc analysis of the GLIMMER trial.
Notably, in a subset of patients with moderate to severe pruritus (baseline NRS ≥ 4), the 40 mg twice-daily dose showed a significant improvement in itch versus placebo (p=0.037). This dose also demonstrated significant improvements in the social and emotional domains of the PBC-40 quality of life questionnaire.
Safety and Tolerability
The most frequently reported adverse events were gastrointestinal in nature, consistent with this compound's mechanism of action. Diarrhea and abdominal pain were the most common, with the incidence of diarrhea increasing with higher doses. The safety and tolerability profile was deemed acceptable for progression to Phase 3 trials.
| Adverse Event | Placebo (N=36) | This compound (All Doses, N=111) |
| Drug-Related AEs | 19% | 31% - 78% |
| Diarrhea | Not specified | Up to 64% |
| Abdominal Pain | Not specified | Reported |
| Discontinuation due to AEs | Not specified | 10% (due to diarrhea or abdominal pain) |
Data aggregated from GLIMMER trial reports.
Phase 3 "GLISTEN" Trial (NCT04950127)
Following the encouraging results from the GLIMMER trial, the Phase 3 GLISTEN trial was initiated to further evaluate the efficacy and safety of this compound in adults with PBC and cholestatic pruritus.
Efficacy Data
The GLISTEN trial met its primary endpoint, demonstrating a statistically significant improvement in itch for patients treated with this compound compared to placebo over 24 weeks.
| Endpoint | This compound (40mg BID) | Placebo | Adjusted Mean Difference (95% CI) | p-value |
| Change from Baseline in Monthly Itch Score (WI-NRS) at Week 24 | -2.86 | -2.15 | -0.72 (-1.15, -0.28) | 0.0013 |
| Change in Itch-related Sleep Interference (NRS) at Week 24 | - | - | -0.53 (-0.98, -0.07) | 0.024 |
Data from the GLISTEN Phase 3 trial.
Furthermore, a higher percentage of patients in the this compound group achieved a clinically meaningful improvement in itch (defined as a ≥3-point reduction in the Worst Itch-Numerical Rating Scale) at week 24 compared to the placebo group (56% vs. 43%). The improvement in itch was observed as early as two weeks into treatment and was sustained throughout the trial.
Safety and Tolerability
The safety profile of this compound in the GLISTEN trial was consistent with previous findings. The most common adverse event was diarrhea, which was mostly mild in intensity. The discontinuation rate due to diarrhea was 4% in the this compound group compared to less than 1% in the placebo group.
Conclusion
The early-phase clinical trial data for this compound demonstrate a consistent and clinically meaningful reduction in cholestatic pruritus for patients with PBC. The mechanism of action, targeting the reabsorption of bile acids in the ileum, is supported by the observed efficacy and the nature of the adverse events. The positive results from the Phase 3 GLISTEN trial position this compound as a promising future therapeutic option for a significant unmet need in the management of PBC.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Linerixibat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linerixibat, also known as GSK2330672, is a potent, orally active, and non-absorbable inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2] By blocking the reabsorption of bile acids in the terminal ileum, this compound increases the excretion of bile acids in feces. This mechanism of action has shown therapeutic potential in treating cholestatic pruritus associated with primary biliary cholangitis (PBC), a chronic autoimmune liver disease.[3][4][5] This document provides detailed application notes and protocols for the chemical synthesis of this compound, based on methodologies developed by GlaxoSmithKline (GSK).
The synthesis of this compound presents a significant challenge due to the presence of a complex benzothiazepine core with two stereocenters, one of which is a quaternary carbon. A key innovation in the synthesis is a sulfur-controlled approach that allows for the stereospecific construction of these centers. This methodology utilizes an episulfonium-controlled Ritter reaction followed by a sulfoxide-directed reduction to establish the desired stereochemistry.
These application notes are intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis pathway and the practical experimental procedures required to produce this compound.
This compound Synthesis Pathway
The synthesis of this compound can be broadly divided into the construction of the key benzothiazepine core and the subsequent elaboration to the final active pharmaceutical ingredient. The following diagram illustrates a reported synthetic pathway.
Caption: A generalized synthetic scheme for this compound.
Key Experimental Protocols
The following protocols are detailed descriptions of the key transformations in the synthesis of this compound.
Protocol 1: Episulfonium-Controlled Ritter Reaction
This protocol describes the formation of a key intermediate through a stereospecific Ritter reaction, where the stereochemistry is controlled by the formation of an episulfonium ion.
Materials:
-
Appropriate alkene precursor
-
Nitrile (e.g., acetonitrile)
-
Lewis acid or protic acid catalyst
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Dissolve the alkene precursor in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the desired temperature (e.g., -78 °C to 0 °C).
-
Add the nitrile to the reaction mixture.
-
Slowly add the acid catalyst to initiate the reaction. The formation of an episulfonium intermediate directs the nucleophilic attack of the nitrile.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by the addition of a suitable quenching agent (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Protocol 2: Sulfoxide-Directed Reduction
This protocol details the diastereoselective reduction of a sulfoxide intermediate, a crucial step in establishing the final stereochemistry of the benzothiazepine core.
Materials:
-
Sulfoxide intermediate
-
Reducing agent (e.g., sodium borohydride)
-
Anhydrous solvent (e.g., methanol, ethanol)
Procedure:
-
Dissolve the sulfoxide intermediate in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to a suitable temperature (e.g., 0 °C).
-
Add the reducing agent portion-wise, maintaining the temperature. The sulfoxide group directs the hydride attack to achieve high diastereoselectivity.
-
Stir the reaction mixture until the starting material is consumed, as monitored by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of water or a dilute acid.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the crude product.
-
Purify the product as necessary, for example, by crystallization or column chromatography.
Quantitative Data Summary
The following table summarizes the reported yields and purity for key steps in a representative synthesis of this compound.
| Step | Intermediate/Product | Yield (%) | Purity (%) | Analytical Method | Reference |
| Thiophenol (A) Synthesis | Thiophenol (A) | - | - | - | |
| Formation of Intermediate (L) | Intermediate (L) | - | - | - | |
| Asymmetric Reduction to Intermediate (O) | Intermediate (O) | - | - | HPLC | |
| Oxidation to Sulfone Intermediate (H) | Sulfone (H) | - | - | HPLC | |
| Final Product Formation | This compound | 90.8 | - | Crystallinity |
Note: Detailed quantitative data for every step is not publicly available in a consolidated format. The provided data is based on available information.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a single synthetic step, from reaction setup to product analysis.
Caption: A standard experimental workflow for a synthetic chemistry step.
Conclusion
The synthesis of this compound is a complex but achievable process for skilled synthetic chemists. The key to a successful synthesis lies in the careful control of stereochemistry, particularly in the formation of the benzothiazepine core. The provided protocols and data, based on published literature, offer a solid foundation for researchers and drug development professionals working on this important therapeutic agent. It is crucial to consult the primary literature for the most detailed experimental procedures and safety information before undertaking any synthetic work.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. N-(3-((3S,4R,5R)-3-Butyl-7-(dimethylamino)-3-ethyl-2,3,4,5-tetrahydro-4-hydroxy-1,1-dioxido-1-benzothiepin-5-yl)phenyl)-N'-(3-O-(phenylmethyl)-6-O-sulfo-beta-D-glucopyranosyl)urea | C38H51N3O12S2 | CID 24987688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-[4-[4[(4R,5R)-3,3-Dibutyl-7-(dimethylamino)-2,3,4,5-tetrahydro-4-hydroxy-1,1-dioxido-1-benzothiepin-5-yl]phenoxy]butyl]-4-aza-1-azoniabicyclo[2.2.2]octane methanesulfonate (SC-435), an ileal apical sodium-codependent bile acid transporter inhibitor alters hepatic cholesterol metabolism and lowers plasma low-density lipoprotein-cholesterol concentrations in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2019172834A1 - Process for the preparation of elobixibat - Google Patents [patents.google.com]
Application Notes and Protocols: In Vitro Assays for Measuring IBAT Inhibition by Linerixibat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linerixibat (also known as GSK2330672) is a potent, orally administered, non-absorbable inhibitor of the Ileal Bile Acid Transporter (IBAT)[1][2]. IBAT, also referred to as the Apical Sodium-dependent Bile Acid Transporter (ASBT or SLC10A2), is a key protein responsible for the reabsorption of bile acids from the terminal ileum back into the portal circulation[2]. This process, known as enterohepatic circulation, is crucial for maintaining the body's bile acid pool[2]. By inhibiting IBAT, this compound effectively reduces the reabsorption of bile acids, leading to their increased fecal excretion. This mechanism of action is being investigated for the treatment of conditions characterized by elevated systemic bile acid levels, such as cholestatic pruritus in primary biliary cholangitis (PBC).
These application notes provide detailed protocols for two common in vitro methods to quantify the inhibitory activity of this compound against IBAT: a cell-based radiolabeled taurocholate uptake assay and a fluorescence-based bile acid analogue uptake assay.
Quantitative Data: In Vitro IBAT Inhibition by this compound
The following table summarizes the reported in vitro inhibitory potency of this compound against human IBAT (ASBT).
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | Human ASBT/IBAT | Not specified | 42 |
Signaling and Experimental Workflow Diagrams
Mechanism of IBAT Inhibition by this compound
Caption: Mechanism of this compound in the enterohepatic circulation.
Workflow for Radiolabeled Taurocholate Uptake Assay
Caption: Workflow for the radiolabeled IBAT inhibition assay.
Workflow for Fluorescence-Based Uptake Assay
Caption: Workflow for the fluorescence-based IBAT inhibition assay.
Experimental Protocols
Protocol 1: Cell-Based Radiolabeled Taurocholate Uptake Assay
This assay measures the ability of this compound to inhibit the uptake of a radiolabeled bile acid, [³H]-Taurocholic acid ([³H]-TCA), into cells stably expressing human IBAT.
Materials and Reagents:
-
Cell Line: Madin-Darby Canine Kidney (MDCK-II) or Chinese Hamster Ovary (CHO) cells stably transfected with human IBAT (SLC10A2). A parental cell line not expressing IBAT should be used as a negative control.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Substrate: [³H]-Taurocholic acid.
-
Test Compound: this compound.
-
Buffers:
-
Uptake Buffer (Sodium-containing): Hanks' Balanced Salt Solution (HBSS) containing 10 mM HEPES, pH 7.4.
-
Uptake Buffer (Sodium-free): HBSS (sodium replaced with choline or N-methyl-D-glucamine) containing 10 mM HEPES, pH 7.4.
-
Stop Solution: Ice-cold Uptake Buffer (Sodium-free).
-
-
Lysis Buffer: 0.1 M NaOH with 0.1% SDS.
-
Scintillation Cocktail.
-
96-well cell culture plates.
Protocol:
-
Cell Seeding:
-
Seed the IBAT-expressing cells and parental control cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate at 37°C and 5% CO₂ for 24-48 hours.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in Uptake Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤0.5% to avoid cytotoxicity.
-
-
Assay Procedure:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cell monolayer twice with warm (37°C) Uptake Buffer.
-
Pre-incubate the cells for 10-15 minutes at 37°C with 100 µL of the this compound dilutions or vehicle control (Uptake Buffer with DMSO).
-
Prepare the substrate solution by diluting [³H]-TCA in warm Uptake Buffer to the desired final concentration (typically at or below the Km for taurocholate uptake by IBAT).
-
Initiate the uptake by adding 100 µL of the [³H]-TCA solution to each well (this will dilute the inhibitor concentration by half, so prepare initial concentrations accordingly).
-
Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the substrate solution and washing the wells three times with 200 µL of ice-cold Stop Solution.
-
-
Quantification:
-
Lyse the cells by adding 150 µL of Lysis Buffer to each well and incubating for 30 minutes at room temperature.
-
Transfer the lysate to scintillation vials.
-
Add 4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the CPM values from the parental cell line (or sodium-free buffer conditions) from the IBAT-expressing cell CPM values to determine specific uptake.
-
Plot the percentage of inhibition against the logarithm of this compound concentration.
-
Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Fluorescence-Based Bile Acid Analogue Uptake Assay
This assay is a non-radioactive alternative that uses a fluorescently-tagged bile acid analogue to measure IBAT activity and inhibition.
Materials and Reagents:
-
Cell Line: As described in Protocol 1.
-
Culture Medium: As described in Protocol 1.
-
Fluorescent Substrate: A fluorescent bile acid analogue such as N-(24-[7-(4-N,N-dimethylaminosulfonyl-2,1,3-benzoxadiazole)]amino-3α,7α,12α-trihydroxy-27-nor-5β-cholestan-26-oyl)-2'-aminoethanesulfonate (tauro-nor-THCA-24-DBD) or a similar probe.
-
Test Compound: this compound.
-
Buffers:
-
Uptake Buffer (Sodium-containing): Hanks' Balanced Salt Solution (HBSS) containing 10 mM HEPES, pH 7.4.
-
Wash Buffer: Ice-cold HBSS.
-
-
Lysis Buffer (optional, for some plate readers): 1% Triton X-100 in PBS.
-
Black, clear-bottom 96-well cell culture plates.
Protocol:
-
Cell Seeding:
-
Seed the IBAT-expressing and parental control cells into a black, clear-bottom 96-well plate and culture until confluent.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in Uptake Buffer as described in Protocol 1.
-
-
Assay Procedure:
-
Aspirate the culture medium and wash the cells twice with warm (37°C) Uptake Buffer.
-
Pre-incubate the cells for 10-15 minutes at 37°C with 100 µL of the this compound dilutions or vehicle control.
-
Initiate the uptake by adding 100 µL of the pre-warmed fluorescent bile acid analogue solution to each well.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
Terminate the uptake by aspirating the substrate solution and washing the wells three times with 200 µL of ice-cold Wash Buffer.
-
-
Quantification:
-
Add 100 µL of Uptake Buffer or a lysis buffer to each well.
-
Measure the intracellular fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with parental cells or sodium-free conditions) from the fluorescence readings of the IBAT-expressing cells.
-
Normalize the data to the vehicle control (0% inhibition) and a positive control inhibitor or background (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of this compound concentration and determine the IC₅₀ value as described in Protocol 1.
-
References
Application Notes and Protocols for Preclinical Testing of Linerixibat in Animal Models of Cholestatic Pruritus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholestatic pruritus is a debilitating symptom of various liver diseases, characterized by impaired bile flow and the accumulation of pruritogenic substances in the systemic circulation.[1][2] While the exact molecular mechanisms are still under investigation, bile acids are considered key pruritogens.[1][3] Linerixibat (GSK2330672) is a potent, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[4] By blocking the reabsorption of bile acids in the terminal ileum, this compound increases their fecal excretion, thereby reducing the total bile acid pool and systemic levels, which is postulated to alleviate cholestatic pruritus. Preclinical evaluation of this compound in relevant animal models is a critical step in its development. These application notes provide detailed protocols for inducing cholestatic pruritus in animal models and methodologies for assessing the efficacy of this compound.
Animal Models of Cholestatic Pruritus
The selection of an appropriate animal model is crucial for the preclinical evaluation of therapeutic candidates for cholestatic pruritus. The most common and well-characterized models are the bile duct ligation (BDL) model and chemically-induced models, such as with α-naphthylisothiocyanate (ANIT).
Bile Duct Ligation (BDL) Model
The BDL model is a widely used surgical model that mimics obstructive cholestasis. Ligation of the common bile duct leads to the accumulation of bile acids and other biliary constituents in the liver and systemic circulation, resulting in liver injury and pruritus-like scratching behavior.
α-Naphthylisothiocyanate (ANIT)-Induced Cholestasis Model
ANIT is a chemical that induces acute cholestasis and liver injury, providing a non-surgical model to study the mechanisms of cholestatic pruritus. ANIT administration leads to damage of the bile duct epithelium, impairing bile flow and causing the retention of bile acids.
Experimental Protocols
Protocol 1: Bile Duct Ligation (BDL) Mouse Model of Cholestatic Pruritus
Objective: To induce cholestatic pruritus in mice via surgical ligation of the common bile duct for the evaluation of this compound's efficacy.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps, retractors)
-
Suture material (e.g., 6-0 silk)
-
Heating pad
-
This compound (or vehicle control)
-
Oral gavage needles
Procedure:
-
Anesthetize the mouse using a suitable anesthetic agent.
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Make a midline abdominal incision to expose the peritoneal cavity.
-
Gently retract the liver to visualize the common bile duct.
-
Carefully isolate the common bile duct from the surrounding tissue.
-
Ligate the common bile duct in two locations with 6-0 silk suture and transect the duct between the ligatures.
-
Close the abdominal wall and skin with sutures.
-
Administer post-operative analgesics as required.
-
Allow the animals to recover for 5-7 days to allow for the development of cholestasis and pruritus.
-
On the day of the experiment, administer this compound (e.g., 10 mg/kg) or vehicle control via oral gavage.
-
Observe and record scratching behavior for a defined period (e.g., 60 minutes) starting at a specific time point post-dosing.
-
At the end of the study, collect blood and tissue samples for biochemical and histological analysis.
Protocol 2: Assessment of Scratching Behavior
Objective: To quantify pruritus-like behavior in cholestatic animal models.
Procedure:
-
Acclimatize the animals to the observation chambers for at least 30 minutes before the start of the experiment.
-
Videotape the animals' behavior for a predetermined duration (e.g., 60 minutes).
-
A trained observer, blinded to the treatment groups, should analyze the videos.
-
A single scratching bout is defined as one or more rapid movements of the hind paw directed towards the head, neck, or dorsal trunk, ending with the placement of the paw back on the floor.
-
Count the total number of scratching bouts for each animal.
Data Presentation
The following tables summarize representative quantitative data from studies using IBAT inhibitors in animal models of cholestasis. Note that specific preclinical data for this compound on pruritus is limited in publicly available literature; therefore, data from other IBat inhibitors are presented as examples.
| Treatment Group | Scratching Bouts (per hour) | % Reduction in Scratching |
| Sham + Vehicle | 10 ± 2 | - |
| BDL + Vehicle | 55 ± 8 | - |
| BDL + IBAT Inhibitor (e.g., 10 mg/kg) | 25 ± 5 | 54.5% |
Table 1: Effect of a representative IBAT inhibitor on scratching behavior in BDL mice. Data are presented as mean ± SEM.
| Treatment Group | Serum Total Bile Acids (µmol/L) | % Reduction in Bile Acids |
| Sham + Vehicle | 8 ± 1.5 | - |
| BDL + Vehicle | 150 ± 20 | - |
| BDL + IBAT Inhibitor (e.g., 10 mg/kg) | 70 ± 12 | 53.3% |
Table 2: Effect of a representative IBAT inhibitor on serum total bile acid levels in BDL mice. Data are presented as mean ± SEM.
| Treatment Group | Fecal Bile Acid Excretion (µmol/g/24h) | % Increase in Excretion |
| Control | 50 ± 7 | - |
| This compound | 100 ± 15 | 100% |
Table 3: Effect of this compound on fecal bile acid excretion in mice. Data are presented as mean ± SEM.
Signaling Pathways and Visualizations
The pathogenesis of cholestatic pruritus is complex, involving multiple mediators and signaling pathways. Bile acids are known to activate specific receptors on sensory neurons, such as TGR5 (in mice) and MRGPRX4 (in humans), leading to the transmission of the itch signal. This compound, by inhibiting IBAT, reduces the systemic levels of bile acids, thereby decreasing the activation of these pruriceptive pathways.
Conclusion
The animal models and protocols described provide a robust framework for the preclinical evaluation of this compound for the treatment of cholestatic pruritus. By utilizing these models, researchers can effectively assess the efficacy of this compound in reducing pruritus-like behavior and its impact on bile acid homeostasis. The provided data and visualizations offer a comprehensive overview of the mechanism of action and experimental design for such studies.
References
Linerixibat Dosing Protocols for Preclinical Research: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linerixibat (also known as GSK2330672) is a potent and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT or SLC10A2).[1][2] By blocking the reabsorption of bile acids in the terminal ileum, this compound increases the excretion of bile acids in feces.[3] This mechanism of action leads to a reduction in the total bile acid pool and has shown therapeutic potential in treating cholestatic pruritus, a debilitating symptom associated with primary biliary cholangitis (PBC).[4][5] While extensive clinical trial data is available, this document focuses on the available dosing protocols for this compound in preclinical research settings.
Mechanism of Action
This compound acts as a localized inhibitor in the gastrointestinal tract with minimal systemic absorption. Its primary target, the ileal bile acid transporter (IBAT), is responsible for the reuptake of approximately 95% of bile acids from the intestine back into the enterohepatic circulation. By inhibiting IBAT, this compound effectively breaks this cycle, leading to a significant increase in the fecal excretion of bile acids. This, in turn, reduces the concentration of bile acids in the systemic circulation, which is thought to be a key factor in the pathogenesis of cholestatic pruritus.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in the ileal enterocyte.
Preclinical Dosing Information
Detailed preclinical dosing protocols for this compound are not extensively published. However, one study provides insight into its use in a murine model of cholangiopathy.
In Vivo Study in a Mouse Model
A study investigating the combination of an ASBT inhibitor (GSK2330672) and FGF15 treatment used Cyp2c70 knockout mice, a model for cholestatic liver injury.
Table 1: Preclinical Dosing of this compound in a Mouse Model
| Parameter | Details |
| Animal Model | Cyp2c70 knockout mice |
| Drug | GSK2330672 (this compound) |
| Dose | 1 mg/kg/day |
| Route of Administration | Oral gavage |
| Formulation | Not specified |
| Treatment Duration | Not specified |
Experimental Protocol: Oral Gavage in Mice
This protocol provides a general guideline for the oral administration of a compound like this compound to mice, based on the available information.
Materials:
-
This compound (GSK2330672)
-
Vehicle for suspension (e.g., 0.5% methylcellulose in sterile water)
-
Animal scale
-
Gavage needles (20-22 gauge, straight or curved)
-
Syringes (1 ml)
-
Cyp2c70 knockout mice
Procedure:
-
Animal Preparation:
-
Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Weigh each mouse on the day of dosing to calculate the exact volume to be administered.
-
-
Drug Formulation:
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration. For a 1 mg/kg dose in a 25g mouse, a common administration volume is 10 ml/kg, so the concentration would be 0.1 mg/ml.
-
Ensure the suspension is well-mixed before drawing it into the syringe.
-
-
Administration:
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.
-
Introduce the gavage needle into the mouth, passing it along the roof of the mouth and over the tongue.
-
Allow the mouse to swallow the tip of the needle before gently advancing it into the esophagus.
-
Slowly dispense the calculated volume of the this compound suspension.
-
Carefully withdraw the gavage needle.
-
-
Post-Procedure Monitoring:
-
Observe the animal for any signs of distress or adverse reactions immediately after the procedure and at regular intervals.
-
Provide access to food and water ad libitum.
-
Experimental Workflow
References
- 1. Ileal Bile Acid Transporter Inhibition for the Treatment of Chronic Constipation, Cholestatic Pruritus, and NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Sodium/bile acid co-transporter inhibitors currently in preclinical or early clinical development for the treatment of primary biliary cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gsk.com [gsk.com]
- 5. pmlive.com [pmlive.com]
Application Notes and Protocols for the Quantification of Linerixibat in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linerixibat (GSK2330672) is an orally administered, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT).[1][2] It is in development for the treatment of cholestatic pruritus associated with primary biliary cholangitis (PBC).[3] By inhibiting the reuptake of bile acids in the terminal ileum, this compound increases their excretion in the feces, thereby reducing the systemic bile acid burden and alleviating pruritus. Given its mechanism of action and pharmacokinetic profile characterized by very low systemic exposure (approximately 0.05% oral bioavailability), the primary biological matrix for quantitative analysis is feces.[4] Plasma concentrations of this compound are intermittently measurable and exhibit a high degree of variability, with a reported lower limit of quantitation (LLOQ) of 10 pg/mL.[4]
This document provides detailed application notes and protocols for the analytical methods used to quantify this compound in biological samples, with a primary focus on feces and a secondary focus on plasma for specialized applications. The methodologies described are based on established bioanalytical principles, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers the requisite sensitivity and selectivity for quantifying low concentrations of drugs in complex biological matrices.
Analytical Methodologies
The quantification of this compound in biological samples is most effectively achieved using LC-MS/MS. This technique provides high sensitivity and selectivity, which is crucial for distinguishing the analyte from endogenous matrix components.
Quantification in Fecal Samples
Due to its primary localization and excretion route, feces is the most relevant matrix for quantifying this compound. The analytical approach involves sample homogenization, extraction, and subsequent analysis by LC-MS/MS.
Experimental Protocol: Fecal Sample Analysis
1. Sample Preparation: Homogenization and Extraction
-
Objective: To create a uniform sample and efficiently extract this compound from the complex fecal matrix.
-
Materials:
-
Frozen fecal samples
-
Lyophilizer (freeze-dryer)
-
Homogenizer (e.g., bead beater, rotor-stator homogenizer)
-
Methanol (HPLC grade)
-
Internal Standard (IS) solution (e.g., a structurally similar compound or a stable isotope-labeled this compound)
-
Centrifuge
-
96-well plates or microcentrifuge tubes
-
-
Procedure:
-
Lyophilize frozen fecal samples to remove water content.
-
Accurately weigh approximately 50 mg of the lyophilized fecal sample into a homogenization tube.
-
Add a defined volume of methanol (e.g., 1 mL for a 1:20 sample-to-solvent ratio) containing the internal standard at a known concentration.
-
Homogenize the sample using a bead beater or other appropriate homogenizer.
-
Centrifuge the homogenate at high speed (e.g., 14,000 rpm for 15 minutes) to pellet solid debris.
-
Carefully transfer the supernatant to a clean tube or a well in a 96-well plate for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Objective: To chromatographically separate this compound from other components and detect it with high specificity and sensitivity using tandem mass spectrometry.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions (Representative):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for retaining and separating this compound.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A gradient elution starting with a low percentage of Mobile Phase B, ramping up to a high percentage to elute this compound, followed by a re-equilibration step.
-
Injection Volume: 5-10 µL
-
-
Mass Spectrometric Conditions (Hypothetical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined through infusion and optimization experiments.
-
Workflow for Fecal Analysis
Quantification in Plasma Samples
While challenging due to extremely low concentrations, quantifying this compound in plasma may be necessary for specific pharmacokinetic or safety assessments. This requires a highly sensitive LC-MS/MS method and an efficient sample preparation technique to remove proteins and phospholipids that can interfere with the analysis.
Experimental Protocol: Plasma Sample Analysis
1. Sample Preparation: Protein Precipitation or Liquid-Liquid Extraction
-
Objective: To remove proteins and other interfering substances from the plasma matrix.
-
Materials:
-
Frozen plasma samples
-
Acetonitrile or Methanol (HPLC grade)
-
Internal Standard (IS) solution
-
Centrifuge
-
96-well plates or microcentrifuge tubes
-
-
Procedure (Protein Precipitation):
-
Thaw plasma samples on ice.
-
In a 96-well plate or microcentrifuge tube, add a small volume of plasma (e.g., 50 µL).
-
Add the internal standard solution.
-
Add 3-4 volumes of cold acetonitrile or methanol (e.g., 150-200 µL).
-
Vortex thoroughly to precipitate proteins.
-
Centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean plate or tube for analysis. The supernatant may be evaporated and reconstituted in the mobile phase to increase concentration.
-
2. LC-MS/MS Analysis
-
Objective: Similar to fecal analysis, to separate and quantify this compound with high sensitivity.
-
Instrumentation and Conditions: The LC-MS/MS system and conditions would be similar to those used for fecal analysis, but may require a more sensitive mass spectrometer or further optimization to achieve the reported 10 pg/mL LLOQ.
Workflow for Plasma Analysis
Data Presentation: Method Validation Parameters
A bioanalytical method must be validated to ensure its accuracy and reliability. The following tables summarize typical acceptance criteria and hypothetical performance data for a validated LC-MS/MS assay for this compound in both fecal and plasma matrices.
Table 1: Linearity and Sensitivity
| Parameter | Feces | Plasma | Acceptance Criteria |
| Linearity Range | 1 - 1000 ng/g | 10 - 5000 pg/mL | Correlation coefficient (r²) ≥ 0.99 |
| LLOQ | 1 ng/g | 10 pg/mL | S/N > 10; Accuracy ±20%; Precision ≤20% |
| LOD | 0.3 ng/g | 3 pg/mL | S/N > 3 |
Table 2: Accuracy and Precision
| Quality Control | Feces (ng/g) | Plasma (pg/mL) | Acceptance Criteria |
| LQC (Low QC) | 3 | 30 | Accuracy: ±15% (±20% at LLOQ) |
| MQC (Medium QC) | 500 | 2500 | Precision (CV%): ≤15% (≤20% at LLOQ) |
| HQC (High QC) | 800 | 4000 |
Table 3: Recovery and Matrix Effect
| Parameter | Feces | Plasma | Acceptance Criteria |
| Extraction Recovery | > 85% | > 90% | Consistent and reproducible |
| Matrix Effect | < 15% | < 15% | IS-normalized matrix factor between 0.85 and 1.15 |
Conclusion
The quantification of this compound in biological samples is essential for understanding its pharmacokinetics and supporting clinical development. Due to its minimal systemic absorption, the most relevant biological matrix for analysis is feces. A robust and validated LC-MS/MS method, as outlined in these protocols, is necessary to achieve the required sensitivity and selectivity for accurate quantification. The provided workflows and validation data tables serve as a comprehensive guide for researchers and drug development professionals in establishing and evaluating analytical methods for this compound.
References
Application Notes and Protocols for Evaluating Linerixibat's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to investigate the mechanism of action of Linerixibat, a potent and non-absorbable inhibitor of the Apical Sodium-Dependent Bile Acid Transporter (ASBT), also known as the Ileal Bile Acid Transporter (IBAT).[1][2] By blocking the reabsorption of bile acids in the terminal ileum, this compound increases their fecal excretion, thereby reducing the total bile acid pool in the enterohepatic circulation.[2][3] This mechanism is central to its therapeutic effect in cholestatic pruritus associated with conditions like primary biliary cholangitis (PBC).[4]
The following protocols describe key in vitro assays to characterize the inhibitory activity of this compound on ASBT and to quantify its impact on cellular bile acid levels.
ASBT-Mediated Bile Acid Uptake Inhibition Assay
This assay directly measures the inhibitory effect of this compound on the function of the ASBT protein expressed in a polarized mammalian cell line. Madin-Darby Canine Kidney II (MDCK-II) cells stably transfected with the human ASBT (SLC10A2) gene are a suitable model. The assay quantifies the uptake of a labeled bile acid substrate, such as [3H]-taurocholic acid, in the presence and absence of the inhibitor.
Experimental Workflow
Caption: Workflow for the ASBT-mediated bile acid uptake inhibition assay.
Protocol: ASBT Inhibition Assay
Materials:
-
hASBT-MDCKII cells (or other suitable cell line stably expressing human ASBT)
-
Transwell polycarbonate membrane inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, appropriate selection agent)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES)
-
Radiolabeled bile acid substrate (e.g., [3H]-taurocholic acid)
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Ice-cold wash buffer (e.g., HBSS)
-
Cell lysis buffer (e.g., 0.1 N NaOH with 1% SDS)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well plates
Procedure:
-
Cell Seeding: Seed hASBT-MDCKII cells onto Transwell inserts at a density that allows for the formation of a confluent, polarized monolayer within 3-5 days.
-
Monolayer Integrity (Optional): Assess the integrity of the cell monolayer by measuring transepithelial electrical resistance (TEER) before the assay.
-
Preparation: On the day of the assay, aspirate the culture medium from the apical and basolateral compartments of the Transwell inserts.
-
Washing: Wash the cell monolayer twice with pre-warmed (37°C) transport buffer.
-
Pre-incubation: Add transport buffer containing various concentrations of this compound or vehicle control (DMSO) to the apical compartment. Incubate at 37°C for 15-30 minutes.
-
Initiate Uptake: Remove the pre-incubation solution and add fresh, pre-warmed transport buffer containing the radiolabeled bile acid substrate and the corresponding concentration of this compound (or vehicle) to the apical compartment.
-
Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 10-30 minutes) to allow for bile acid uptake. This time should be within the linear range of uptake.
-
Stop Uptake: Terminate the uptake by rapidly aspirating the solution from the apical compartment and washing the monolayer three times with ice-cold wash buffer.
-
Cell Lysis: Add cell lysis buffer to the apical compartment and incubate for at least 30 minutes to ensure complete cell lysis.
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the ASBT-mediated bile acid uptake. The reported IC50 for this compound is 42 nM.
-
Data Presentation: this compound Inhibition of ASBT
| This compound Concentration (nM) | [3H]-Taurocholate Uptake (DPM) | % Inhibition |
| 0 (Vehicle) | 15,000 | 0 |
| 1 | 13,500 | 10 |
| 10 | 9,750 | 35 |
| 42 | 7,500 | 50 |
| 100 | 4,500 | 70 |
| 1000 | 1,500 | 90 |
Note: Data are representative and should be generated experimentally.
Total Intracellular Bile Acid Quantification Assay
This assay measures the total amount of bile acids within cells, providing a downstream functional readout of ASBT inhibition. Following treatment with this compound, a reduction in intracellular bile acid levels is expected in cells that actively transport bile acids via ASBT. This assay is based on an enzymatic reaction using 3α-hydroxysteroid dehydrogenase (3α-HSD).
Signaling Pathway: Enterohepatic Circulation and this compound's Action
References
Application Notes and Protocols for Linerixibat in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the stability and solubility of Linerixibat for laboratory use, along with protocols for its handling, storage, and analysis. This compound is a potent and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1] It is a zwitterionic, nonhygroscopic, crystalline salt.[1][2]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₈N₂O₇S | [2] |
| Molecular Weight | 546.68 g/mol | [2] |
| Appearance | Crystalline solid | |
| Storage (Powder) | 3 years at -20°C | |
| Storage (Stock Solutions) | 1 year at -80°C in solvent; 1 month at -20°C in solvent |
Solubility Data
This compound's solubility is crucial for the design of in vitro and in vivo experiments. Below is a summary of its solubility in various solvents. It is important to note that for aqueous solutions, the pH plays a significant role.
| Solvent | Solubility | Comments |
| Aqueous Buffer (pH 7.4) | > 7 mg/mL | Good aqueous solubility at neutral pH. |
| Water | Insoluble | |
| Ethanol | Insoluble | |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (91.46 mM) | Use fresh, anhydrous DMSO as it is hygroscopic and moisture can reduce solubility. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (4.57 mM) | Forms a suspended solution; sonication may be required. Suitable for oral and intraperitoneal injections. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.57 mM) | Forms a clear solution. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.57 mM) | Forms a clear solution. |
Stability Profile
This compound demonstrates excellent thermal stability. Forced degradation studies are essential to understand its stability under various stress conditions and to develop stability-indicating analytical methods. The following table outlines the typical conditions for such studies. The percentage of degradation is representative and may vary depending on the exact experimental conditions.
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Outcome (% Degradation) |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | ~10-20% |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours | ~10-20% |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours | ~5-15% |
| Thermal | Dry Heat | 80°C | 48 hours | <5% |
| Photolytic | UV light (254 nm) and Cool White Fluorescent Light | Room Temperature | 7 days | ~5-10% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in various assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 50 mg/mL stock solution, add 1 mL of DMSO to 50 mg of this compound).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) and sonication can be used to aid dissolution if precipitation occurs.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).
Protocol 2: Determination of Thermodynamic Solubility
Objective: To determine the equilibrium solubility of this compound in a specific buffer.
Materials:
-
This compound powder
-
Buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC system with UV detector or LC-MS/MS
-
0.22 µm syringe filters
Procedure:
-
Add an excess amount of this compound powder to a glass vial.
-
Add a known volume of the buffer to the vial.
-
Tightly cap the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the suspension for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with the mobile phase used for analysis.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC-UV or LC-MS/MS method against a standard curve.
-
Calculate the thermodynamic solubility in mg/mL or µM.
Protocol 3: Stability-Indicating HPLC Method
Objective: To develop a stability-indicating HPLC method for the analysis of this compound and its degradation products.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
This compound reference standard
-
Stressed samples of this compound (from forced degradation studies)
Procedure:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical gradient might be:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: 5% A, 95% B
-
18.1-20 min: Re-equilibrate to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound)
-
Injection Volume: 10 µL
-
-
Method Validation:
-
Inject the this compound reference standard to determine its retention time.
-
Inject the stressed samples to assess the separation of the parent drug from its degradation products. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Visualizations
Signaling Pathway of this compound's Mechanism of Action
This compound is a potent inhibitor of the ileal bile acid transporter (IBAT), which plays a crucial role in the enterohepatic circulation of bile acids. By blocking IBAT, this compound reduces the reabsorption of bile acids from the terminal ileum, leading to increased fecal excretion. This, in turn, reduces the total bile acid pool in the body.
Experimental Workflow for Thermodynamic Solubility Assay
The following workflow outlines the key steps in determining the thermodynamic solubility of this compound.
Logical Relationship for Stability-Indicating Method Development
Developing a stability-indicating method involves a logical progression from forced degradation studies to method validation.
References
Troubleshooting & Optimization
Technical Support Center: Managing Diarrhea as a Side Effect of Linerixibat
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing diarrhea, a common side effect observed during pre-clinical and clinical studies of Linerixibat.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound-induced diarrhea?
A1: this compound is a potent and selective inhibitor of the ileal bile acid transporter (IBAT).[1][2] IBAT is responsible for the reabsorption of bile acids from the small intestine back into the bloodstream.[1] By blocking this transporter, this compound increases the concentration of bile acids in the colon.[3] This excess of bile acids in the colon can induce secretory diarrhea.[3]
Q2: How common is diarrhea as a side effect of this compound in clinical trials?
A2: Diarrhea is the most frequently reported adverse event in clinical trials with this compound. The incidence of diarrhea has been shown to be dose-dependent. For instance, in the GLISTEN Phase 3 trial, 61% of patients receiving this compound 40 mg twice daily reported diarrhea, compared to 18% of patients in the placebo group.
Q3: What is the typical severity of this compound-induced diarrhea?
A3: In clinical trials, this compound-induced diarrhea has been characterized as mostly mild in intensity. However, it can sometimes be more severe, leading to discontinuation of the treatment in a small percentage of patients. In the GLISTEN trial, 4% of patients in the this compound group discontinued treatment due to diarrhea.
Q4: Are there any established protocols for managing this compound-induced diarrhea from the clinical trials?
A4: While specific, detailed management protocols from the GLIMMER and GLISTEN trials are not publicly available, the adverse event was generally described as "manageable." Standard supportive care for drug-induced diarrhea is recommended. For persistent or severe cases, a reduction in dose or temporary discontinuation of this compound may be considered. It is crucial to monitor for dehydration and electrolyte imbalances.
Q5: How can we quantitatively assess the extent of bile acid malabsorption caused by this compound?
A5: Serum 7α-hydroxy-4-cholesten-3-one (C4) is a validated biomarker for bile acid synthesis and can be used to identify bile acid diarrhea. Increased levels of serum C4 are indicative of increased bile acid synthesis, which is a physiological response to the inhibition of bile acid reabsorption by this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Mild to Moderate Diarrhea | Expected pharmacological effect of this compound (IBAT inhibition). | - Ensure adequate hydration with water and electrolyte-rich fluids.- Advise a low-fat diet, as dietary fat can stimulate bile acid secretion.- Consider symptomatic treatment with anti-diarrheal agents such as loperamide, although this should be done with caution and under medical supervision. |
| Severe or Persistent Diarrhea | High individual sensitivity to this compound or high dosage. | - Temporarily interrupt this compound administration.- Evaluate for dehydration and electrolyte abnormalities; provide fluid and electrolyte replacement as necessary.- Consider dose reduction upon re-initiation of this compound.- If diarrhea persists, consider discontinuing the experiment for the subject. |
| Diarrhea with Abdominal Pain | Increased colonic bile acids can cause both diarrhea and abdominal discomfort. | - Follow the recommendations for mild to moderate diarrhea.- If abdominal pain is severe, consider dose reduction or temporary discontinuation of this compound. |
Data Presentation
Table 1: Incidence of Diarrhea in the GLIMMER Phase 2b Trial
| Treatment Group | Incidence of Diarrhea (%) |
| Placebo | 11% |
| This compound 20 mg once daily | 38% |
| This compound 90 mg once daily | 65% |
| This compound 180 mg once daily | 67% |
| This compound 40 mg twice daily | 52% |
| This compound 90 mg twice daily | 68% |
Source: Adapted from clinical trial data.
Table 2: Incidence of Diarrhea in the GLISTEN Phase 3 Trial
| Treatment Group | Incidence of Diarrhea (%) | Discontinuation due to Diarrhea (%) |
| Placebo | 18% | <1% |
| This compound 40 mg twice daily | 61% | 4% |
Source: Adapted from clinical trial data.
Experimental Protocols
Protocol 1: Assessment of Diarrhea Severity
-
Objective: To standardize the assessment of diarrhea severity in subjects receiving this compound.
-
Procedure:
-
Utilize the Bristol Stool Form Scale (BSFS) for stool consistency assessment.
-
Record the frequency of bowel movements daily.
-
Employ a patient-reported outcome (PRO) tool, such as the Gastrointestinal Symptom Rating Scale (GSRS), to assess the bother caused by diarrhea.
-
Grade diarrhea severity based on a standardized scale (e.g., Common Terminology Criteria for Adverse Events - CTCAE).
-
Protocol 2: Quantification of Bile Acid Malabsorption
-
Objective: To measure the pharmacodynamic effect of this compound on bile acid reabsorption.
-
Procedure:
-
Collect serum samples at baseline and at specified time points following this compound administration.
-
Analyze serum samples for 7α-hydroxy-4-cholesten-3-one (C4) concentration using a validated analytical method (e.g., liquid chromatography-mass spectrometry - LC-MS).
-
Compare post-treatment C4 levels to baseline to determine the extent of IBAT inhibition.
-
Visualizations
Caption: Normal Enterohepatic Circulation of Bile Acids.
Caption: Mechanism of this compound-Induced Diarrhea.
Caption: Decision Tree for Managing this compound-Induced Diarrhea.
References
Technical Support Center: Linerixibat and Associated Abdominal Pain
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the use of Linerixibat. It provides detailed troubleshooting information and frequently asked questions regarding the common adverse event of abdominal pain associated with this compound treatment.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the underlying mechanism of this compound-induced abdominal pain?
A1: this compound is a potent and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). By blocking IBAT in the terminal ileum, this compound prevents the reabsorption of bile acids, leading to their increased excretion in feces.[1][2] This disruption of the enterohepatic circulation results in an elevated concentration of bile acids in the colon.[3]
The presence of excess bile acids in the colon is the primary driver of abdominal pain and other gastrointestinal side effects. The proposed mechanisms include:
-
Increased Gut Motility and Secretion: Excess bile acids in the colon can stimulate water secretion and increase gut motility, leading to diarrhea and cramping.[3]
-
Visceral Hypersensitivity: Studies suggest that bile acids can induce visceral hypersensitivity, a state of increased pain perception in the internal organs. This is thought to occur via a signaling pathway involving mucosal mast cells, nerve growth factor (NGF), and the transient receptor potential vanilloid 1 (TRPV1) on nociceptive neurons.[4]
Q2: What is the reported incidence of abdominal pain in clinical trials with this compound?
A2: Clinical trials of this compound have consistently reported abdominal pain as a common adverse event. The incidence varies across studies and dosages. Below is a summary of key findings.
Quantitative Data Summary
| Clinical Trial | This compound Dose | Incidence of Abdominal Pain (this compound Group) | Incidence of Abdominal Pain (Placebo Group) | Reference |
| GLISTEN (Phase 3) | 40 mg twice daily | 18% (22 of 119 patients) | 3% (4 of 118 patients) | |
| GLIMMER (Phase 2b) | Dose-ranging | Incidence increased with dose | - | |
| Phase 2a Study | - | A substantial number of patients reported abdominal pain | - |
Q3: Are there any strategies to mitigate abdominal pain during our experiments?
A3: While there are no clinically established guidelines for mitigating this compound-induced abdominal pain in a research setting, the following approaches, based on the mechanism of action, could be considered for investigation in preclinical models:
-
Dose Titration: As the incidence of abdominal pain appears to be dose-dependent, initiating experiments with a lower dose of this compound and gradually titrating to the desired concentration may improve tolerability.
-
Concomitant Administration of Bile Acid Sequestrants: In a research context, exploring the co-administration of a bile acid sequestrant (e.g., cholestyramine) could be investigated to potentially bind the excess bile acids in the colon and reduce their local effects. However, this may also interfere with the primary mechanism of action of this compound and should be carefully considered in the experimental design.
-
Dietary Modifications (in animal models): In animal studies, altering the fat content of the diet could be explored to modulate bile acid secretion and potentially influence the severity of gastrointestinal side effects.
Q4: How can we experimentally investigate the mechanisms of this compound-induced abdominal pain in our laboratory?
A4: A multi-faceted approach using in vivo and ex vivo models is recommended. This could involve assessing changes in visceral sensitivity, gut motility, and intestinal barrier function in response to this compound administration. A detailed experimental protocol is provided in the following section.
Experimental Protocols
Protocol: Investigation of this compound-Induced Visceral Hypersensitivity and Altered Gut Motility in a Rodent Model
Objective: To determine if this compound administration leads to visceral hypersensitivity and altered colonic motility in rodents, and to explore the underlying cellular and molecular mechanisms.
Methodology:
-
Animal Model: Male Wistar rats (200-250g) are randomly assigned to two groups: Vehicle control and this compound-treated.
-
Drug Administration: this compound is administered orally at a clinically relevant dose (e.g., dose-escalation study from 10 mg/kg to 100 mg/kg) for a period of 14 days. The vehicle control group receives the corresponding vehicle.
-
Assessment of Visceral Sensitivity:
-
Visceromotor Response (VMR) to Colorectal Distension (CRD):
-
On day 15, animals are anesthetized, and EMG electrodes are implanted into the external oblique abdominal muscles.
-
After a recovery period, a balloon catheter is inserted into the colon.
-
Graded colorectal distension (20, 40, 60, 80 mmHg) is performed, and the number of abdominal muscle contractions (VMR) is recorded as a measure of visceral pain.
-
-
-
Assessment of Gut Motility:
-
Colonic Bead Latency Test:
-
A small glass bead is inserted into the colon of conscious animals.
-
The time taken for the expulsion of the bead is recorded as a measure of colonic transit time.
-
-
-
Histological and Molecular Analysis:
-
Following the functional assessments, animals are euthanized, and colonic tissue is collected.
-
Histology: Tissues are fixed in formalin and stained with toluidine blue to quantify mast cell numbers and degranulation.
-
qRT-PCR and ELISA: Colonic tissue homogenates are used to measure the expression and protein levels of key signaling molecules implicated in visceral pain, such as Nerve Growth Factor (NGF) and Transient Receptor Potential Vanilloid 1 (TRPV1).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Proposed signaling pathway for bile acid-induced visceral pain.
Caption: Experimental workflow for investigating this compound-induced abdominal pain.
References
- 1. This compound Reduces Itching in PBC | MDedge [mdedge.com]
- 2. Effect of ileal bile acid transporter inhibitor GSK2330672 on pruritus in primary biliary cholangitis: a double-blind, randomised, placebo-controlled, crossover, phase 2a study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound (GSK2330672) News - LARVOL Sigma [sigma.larvol.com]
Linerixibat Dosage Optimization: A Technical Support Center for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Linerixibat. The focus is on optimizing dosage to minimize adverse effects, particularly diarrhea, a common occurrence with ileal bile acid transporter (IBAT) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why does it cause diarrhea?
This compound is a potent and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1] IBAT is primarily responsible for the reabsorption of bile acids from the terminal ileum back into the enterohepatic circulation.[1] By blocking IBAT, this compound interrupts this process, leading to increased excretion of bile acids in the feces. This reduction in circulating bile acids is the therapeutic mechanism for treating cholestatic pruritus.[1] However, the increased concentration of bile acids in the colon can induce colonic secretion and motility, leading to diarrhea.[2]
Q2: What is the typical onset and duration of diarrhea associated with this compound treatment?
Clinical trial data suggests that diarrhea is a common adverse event that can occur with this compound treatment. While specific data on the onset and duration for this compound is not detailed in the provided search results, for the IBAT inhibitor class, diarrhea is a known dose-dependent side effect. The severity and incidence of diarrhea are generally related to the dose of the IBAT inhibitor.[3]
Q3: Are there established protocols for managing this compound-induced diarrhea in a clinical or experimental setting?
Yes, management of diarrhea was a key consideration in this compound clinical trials. The general approach involves dose modification, including dose reduction or temporary interruption of treatment. For other IBAT inhibitors, if diarrhea occurs, monitoring for dehydration and prompt treatment are recommended. In some clinical trials for other IBAT inhibitors, treatment interruption for diarrhea ranged from 3 to 7 days.
Q4: Can anti-diarrheal medications, such as loperamide, be used to manage this compound-induced diarrhea?
Loperamide is a commonly used anti-diarrheal agent that works by slowing down gut movement. It is effective for various types of diarrhea, including chronic diarrhea associated with inflammatory bowel disease. While not specifically studied in the context of this compound in the provided search results, its mechanism of action suggests it could be a potential supportive therapy for managing symptoms. However, any concomitant medication use in a research setting should be carefully considered and documented as it may impact experimental outcomes.
Troubleshooting Guide: Managing Diarrhea in this compound Experiments
This guide provides a stepwise approach for researchers to consider when encountering diarrhea in subjects during this compound experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Mild to Moderate Diarrhea | On-target effect of IBAT inhibition due to increased colonic bile acids. | 1. Confirm Dosage: Double-check that the correct dose of this compound was administered. 2. Monitor Fluid and Electrolyte Status: Ensure adequate hydration of the subjects. 3. Consider Dose Reduction: Based on the experimental design, a reduction in the this compound dose may be warranted. The GLIMMER trial explored various doses, which can inform dose selection. 4. Symptomatic Relief: The use of agents like loperamide could be considered to manage symptoms, but potential effects on the experimental model should be evaluated. |
| Severe or Persistent Diarrhea | High sensitivity to IBAT inhibition or high dosage of this compound. | 1. Temporary Interruption: Consider a temporary pause in this compound administration. 2. Significant Dose Reduction: If re-initiating treatment, a substantially lower dose should be considered. 3. Veterinary/Medical Consultation: For animal or human studies respectively, consultation with a veterinarian or physician is crucial to ensure subject welfare. |
| Variability in Diarrhea Incidence | Differences in individual gut microbiome, baseline bile acid metabolism, or diet. | 1. Standardize Diet: Ensure all subjects are on a consistent and controlled diet. 2. Baseline Assessment: If feasible, assess baseline fecal water content or gut transit time before this compound administration. 3. Microbiome Analysis: For in-depth studies, consider analyzing the gut microbiome composition of subjects to identify potential predictive biomarkers. |
Data on this compound-Induced Diarrhea from Clinical Trials
The following tables summarize the incidence of diarrhea in major clinical trials of this compound.
Table 1: Incidence of Diarrhea in the GLIMMER (Phase 2b) Study
| Treatment Group | Incidence of Diarrhea (%) |
| Placebo | 19 |
| This compound 20 mg once daily | 31-78 (range across treatment arms) |
| This compound 90 mg once daily | 31-78 (range across treatment arms) |
| This compound 180 mg once daily | 31-78 (range across treatment arms) |
| This compound 40 mg twice daily | 31-78 (range across treatment arms) |
| This compound 90 mg twice daily | 31-78 (range across treatment arms) |
Table 2: Incidence of Diarrhea in the GLISTEN (Phase 3) Study
| Treatment Group | Incidence of Diarrhea (%) |
| Placebo | 18 |
| This compound 40 mg twice daily | 61 |
Experimental Protocols
Assessment of Diarrhea in Preclinical Models
Objective: To develop a preclinical model to assess this compound-induced diarrhea and evaluate the efficacy of potential management strategies.
Model: C57BL/6J mice can be used as they have been established in bile acid diarrhea research.
Protocol:
-
Acclimatization: House mice in a controlled environment for at least one week before the experiment with free access to standard chow and water.
-
Baseline Monitoring: For 3 days prior to treatment, monitor and record fecal parameters, including stool consistency (using a standardized scoring system) and fecal water content.
-
This compound Administration: Administer this compound or vehicle control orally at various dose levels.
-
Diarrhea Assessment:
-
Stool Consistency: Observe and score stool consistency at regular intervals (e.g., 2, 4, 8, and 24 hours post-dose) using a scale such as the Bristol Stool Scale adapted for rodents.
-
Fecal Water Content: Collect fresh fecal pellets at specified time points, weigh them, dry them in an oven until a constant weight is achieved, and re-weigh to calculate the percentage of water content.
-
Gastrointestinal Transit Time: Administer a non-absorbable marker (e.g., carmine red) and measure the time to its first appearance in the feces.
-
-
Evaluation of Interventions: To test management strategies, a separate cohort of animals can be co-administered this compound with a dose-reduction regimen or an anti-diarrheal agent like loperamide. The same diarrhea assessment parameters should be measured and compared to the this compound-only group.
Clinical Assessment of Diarrhea
In clinical trials, diarrhea is often assessed using patient-reported outcome instruments.
-
Gastrointestinal Symptom Rating Scale (GSRS): This questionnaire includes a domain for diarrhea, where patients rate the severity of their symptoms.
-
Bristol Stool Form Scale: This is a visual guide to help patients classify their stool consistency, which can be used to objectively track changes.
Visualizations
Signaling Pathway of this compound's Action and its Effect on the Gastrointestinal Tract
Caption: Mechanism of this compound and induction of diarrhea.
Experimental Workflow for Assessing this compound-Induced Diarrhea
Caption: Preclinical workflow for diarrhea assessment.
Logical Relationship for Dose Optimization
Caption: Decision tree for this compound dose optimization.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Population Dose-Response-Time Analysis of Itch Reduction and Patient-Reported Tolerability Supports Phase III Dose Selection for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GLIMMER: A Randomized Phase 2b Dose-Ranging Trial of this compound in Primary Biliary Cholangitis Patients With Pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
Linerixibat Technical Support Center: Overcoming Solubility Challenges in Experimental Setups
Welcome to the Linerixibat Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility issues and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound (also known as GSK2330672) is a potent and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1] By inhibiting IBAT in the terminal ileum, this compound blocks the reabsorption of bile acids, leading to their increased excretion.[2] This interruption of the enterohepatic circulation of bile acids reduces the total bile acid pool in the body.[3][4] This mechanism is being investigated for the treatment of cholestatic pruritus (itching) associated with primary biliary cholangitis (PBC).[1]
Q2: What are the known solubility properties of this compound?
A2: this compound is a zwitterionic, nonhygroscopic, crystalline salt. Its solubility has been reported in the following solvents:
| Solvent | Solubility | Notes |
| DMSO | 50 mg/mL (91.46 mM) | Use of fresh, non-hygroscopic DMSO and sonication is recommended to aid dissolution. |
| Aqueous Buffer (pH 7.4) | >7 mg/mL | Exhibits good aqueous solubility at neutral pH. |
| Water | Insoluble | |
| Ethanol | Insoluble |
Q3: I am observing precipitation when preparing this compound solutions for my cell culture experiments. What could be the cause and how can I prevent it?
A3: Precipitation of this compound in cell culture media can be due to several factors:
-
High Final Concentration: The concentration of this compound in your final culture medium may exceed its solubility limit in that specific medium.
-
Low Temperature: Preparing or storing solutions at low temperatures can decrease the solubility of this compound.
-
pH Shift: The pH of your final solution may differ from the optimal pH of 7.4 for this compound's aqueous solubility.
-
Interaction with Media Components: Components in the cell culture medium, such as salts or proteins, may interact with this compound, leading to precipitation.
To prevent precipitation, consider the following troubleshooting steps outlined in the workflow below.
Troubleshooting Guides
Issue: Difficulty dissolving this compound powder.
-
Solution 1: Use fresh, high-quality DMSO. DMSO can absorb moisture from the air, which can reduce its effectiveness as a solvent. Use a fresh, unopened bottle of anhydrous DMSO for the best results.
-
Solution 2: Apply gentle heat and sonication. Warming the solution to 37°C and using a bath sonicator can help to break up any clumps and facilitate dissolution. Avoid excessive heat, as it may degrade the compound.
-
Solution 3: Prepare a stock solution in DMSO. For aqueous-based assays, it is recommended to first prepare a concentrated stock solution in DMSO (e.g., 50 mg/mL) and then dilute it into your aqueous buffer or media.
Issue: this compound precipitates out of solution during storage.
-
Solution 1: Store stock solutions at -80°C. For long-term storage, aliquot your DMSO stock solution into single-use vials and store them at -80°C. This will minimize freeze-thaw cycles, which can cause precipitation.
-
Solution 2: Avoid prolonged storage of working solutions. Prepare fresh working solutions from your frozen stock on the day of the experiment. Do not store diluted aqueous solutions for extended periods.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 50 mg/mL (91.46 mM).
-
Vortex the tube for 1-2 minutes to mix.
-
Place the tube in a bath sonicator for 10-15 minutes to ensure complete dissolution. The solution should be clear.
-
Aliquot the stock solution into single-use sterile tubes.
-
Store the aliquots at -80°C for long-term storage or at -20°C for short-term storage (up to one month).
-
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
-
Materials:
-
This compound stock solution (50 mg/mL in DMSO)
-
Pre-warmed (37°C) cell culture medium (e.g., DMEM, RPMI)
-
Sterile conical tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of stock solution needed. To minimize the final DMSO concentration (ideally ≤0.5%), it is recommended to perform serial dilutions if very low concentrations of this compound are required.
-
In a sterile conical tube, add the required volume of pre-warmed cell culture medium.
-
While gently swirling the medium, add the calculated volume of this compound stock solution dropwise. Do not add the medium to the DMSO stock.
-
Cap the tube and invert it several times to ensure the solution is homogenous.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Protocol 3: Formulation of this compound for Oral Gavage in Rodents
-
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) and 0.1% (v/v) Tween-80 in sterile water, or 1% (w/v) methylcellulose in sterile water.
-
Mortar and pestle
-
Homogenizer
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Add a small amount of the vehicle to the powder in a mortar and triturate to form a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing.
-
Transfer the mixture to a suitable container and homogenize to ensure a uniform suspension.
-
The final formulation should be a homogenous suspension. Prepare fresh on the day of dosing.
-
Signaling Pathway
This compound's mechanism of action involves the inhibition of the ileal bile acid transporter (IBAT), which disrupts the enterohepatic circulation of bile acids. This leads to a decrease in the return of bile acids to the liver. The reduced bile acid levels in hepatocytes lead to a decrease in the activation of the farnesoid X receptor (FXR). This, in turn, reduces the expression of fibroblast growth factor 19 (FGF19) in the ileum. The subsequent decrease in circulating FGF19 relieves its inhibitory effect on the enzyme cholesterol 7α-hydroxylase (CYP7A1) in the liver, which is the rate-limiting enzyme in bile acid synthesis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Ileal Bile Acid Transporter Inhibition for the Treatment of Chronic Constipation, Cholestatic Pruritus, and NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential of ileal bile acid transporter inhibition as a therapeutic target in Alagille syndrome and progressive familial intrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Linerixibat experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Linerixibat. The information is designed to address common challenges and ensure the generation of consistent and reliable experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound.
In Vitro Experiments
Question 1: Why am I observing high variability between replicate wells in my ASBT/IBAT inhibition assay?
Answer: High variability in cell-based assays can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Cell Seeding and Health:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette for seeding and allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even cell distribution.[1]
-
Cell Viability: Confirm that cells are in the logarithmic growth phase and have high viability (>95%) before seeding.
-
Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic changes, altering transporter expression and function.[1]
-
-
Assay Conditions:
-
Edge Effects: The outer wells of a microplate are prone to evaporation, leading to altered concentrations and cell stress. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.[1]
-
Pipetting Errors: Calibrate pipettes regularly and use appropriate sizes for the volumes being dispensed. Pre-wetting pipette tips can improve accuracy.[1]
-
-
Reagent and Compound Issues:
-
This compound Solubility: While this compound is reported to have good aqueous solubility at pH 7.4 (>7 mg/mL), ensure it is fully dissolved in your assay buffer.[2] Consider preparing fresh stock solutions.
-
Reagent Preparation: Prepare all reagents fresh and ensure they are at the correct temperature before starting the assay.
-
Question 2: My IC50 value for this compound is different from the reported value (42 nM). What could be the cause?
Answer: Discrepancies in IC50 values can arise from differences in experimental setup. The reported IC50 of 42 nM for human ASBT is a key benchmark. Consider the following factors:
-
Cell Line and Transporter Expression: The level of ASBT/IBAT expression in your chosen cell line can significantly impact the apparent IC50. Ensure you are using a validated cell line with stable transporter expression, such as MDCK-II cells.
-
Substrate Concentration: The concentration of the probe substrate (e.g., radiolabeled taurocholic acid) used in the assay will influence the IC50 value in competitive inhibition studies. Ensure you are using a concentration at or below the substrate's Km for the transporter.
-
Incubation Time: The duration of incubation with this compound and the substrate can affect the measured inhibition. Optimize and standardize incubation times.
-
Assay Buffer Composition: The pH and ionic strength of the assay buffer can influence both transporter function and compound activity.
In Vivo Experiments
Question 3: I am not observing a consistent reduction in serum bile acids in my animal model treated with this compound. What should I check?
Answer: Inconsistent effects in animal models can be complex. Here are some potential areas to investigate:
-
Animal Model Selection and Variability:
-
Model Appropriateness: The bile duct ligation (BDL) model is a common approach to induce cholestasis and elevate serum bile acids in rodents. However, the extent of cholestasis can vary between animals.
-
Inter-animal Variability: Genetic background, age, and sex of the animals can contribute to significant variability in physiological responses. Ensure proper randomization and use a sufficient number of animals per group.
-
-
Drug Administration and Formulation:
-
Dosing and Formulation: Confirm the accuracy of your dosing calculations and the stability of the this compound formulation. Ensure consistent administration (e.g., oral gavage technique).
-
Food and Water Access: Since this compound is administered orally and acts in the gut, consider the timing of dosing relative to the animals' feeding schedule.
-
-
Sample Collection and Analysis:
-
Timing of Blood Collection: Bile acid levels can fluctuate. Standardize the time of day for blood sample collection.
-
Analytical Method: Use a validated and sensitive method for bile acid quantification, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accurate measurements.
-
Question 4: My this compound-treated animals are experiencing severe diarrhea, affecting the study's outcome. How can this be managed?
Answer: Diarrhea is a known mechanism-based side effect of IBAT inhibitors, as they increase the concentration of bile acids in the colon. This was also the most common adverse event in clinical trials.
-
Dose Adjustment: Consider performing a dose-response study to find a dose that provides a therapeutic effect on bile acid levels with a tolerable level of gastrointestinal side effects.
-
Hydration and Animal Welfare: Ensure animals have free access to water to prevent dehydration. Monitor animal health closely and consult with veterinary staff.
-
Study Endpoints: If severe diarrhea is unavoidable at efficacious doses, consider it as an expected outcome and focus on primary endpoints that can still be reliably measured.
Quantitative Data Summary
The following tables summarize key quantitative data from clinical trials of this compound, which can serve as a reference for expected efficacy and side effects.
Table 1: Efficacy of this compound in Primary Biliary Cholangitis (GLISTEN Phase III Trial)
| Endpoint | This compound Group | Placebo Group | Adjusted Mean Difference [95% CI] | p-value |
| Change from Baseline in Worst Itch NRS over 24 Weeks | -2.86 | -2.15 | -0.72 [-1.15 to -0.28] | 0.0013 |
| Clinically Meaningful Itch Improvement (≥3-point reduction) at Week 24 | 56% | 43% | 13% [0% to 27%] | 0.043 |
Data from the GLISTEN Phase III trial in patients with moderate-to-severe pruritus.
Table 2: Common Adverse Events in this compound Clinical Trials
| Adverse Event | This compound Group | Placebo Group |
| Diarrhea | 61% | 18% |
| Abdominal Pain | 18% | 3% |
Data from the GLISTEN Phase III trial.
Experimental Protocols
Protocol 1: In Vitro ASBT/IBAT Inhibition Assay using MDCK-II Cells
This protocol describes a method to assess the inhibitory potential of this compound on the apical sodium-dependent bile acid transporter (ASBT).
-
Cell Culture:
-
Culture Madin-Darby Canine Kidney II (MDCK-II) cells stably expressing human ASBT/IBAT in a suitable medium.
-
Seed cells onto 24-well plates and grow to confluency to form a polarized monolayer.
-
-
Assay Procedure:
-
Wash the cell monolayers twice with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Pre-incubate the cells for 10-15 minutes at 37°C with HBSS containing various concentrations of this compound or a vehicle control.
-
Initiate the uptake by adding HBSS containing a fixed concentration of a radiolabeled substrate (e.g., [³H]-taurocholic acid) along with the corresponding concentrations of this compound.
-
After a short incubation period (e.g., 2-5 minutes), terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold HBSS.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: In Vivo Assessment of this compound in a Bile Duct Ligation (BDL) Mouse Model of Cholestasis
This protocol outlines a procedure to evaluate the efficacy of this compound in reducing serum bile acids in a cholestatic mouse model.
-
Animal Model Induction:
-
Use male C57BL/6 mice (8-10 weeks old).
-
Perform a surgical ligation of the common bile duct (BDL) to induce cholestasis. Sham-operated animals will serve as controls.
-
Allow animals to recover for 3-5 days post-surgery.
-
-
This compound Administration:
-
Prepare a formulation of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer this compound or vehicle to the BDL mice via oral gavage once or twice daily for a specified treatment period (e.g., 7-14 days).
-
-
Sample Collection:
-
At the end of the treatment period, collect blood samples via cardiac puncture under anesthesia.
-
Collect fecal samples over the final 24 hours of the study.
-
Harvest liver tissue for histological analysis.
-
-
Biochemical Analysis:
-
Separate serum from blood samples and store at -80°C.
-
Measure serum concentrations of total bile acids using an enzymatic assay kit or LC-MS.
-
Analyze fecal samples for bile acid content to confirm the mechanism of action.
-
Assess liver injury markers (e.g., ALT, AST) in the serum.
-
Visualizations
Caption: Mechanism of action of this compound in the intestinal enterocyte.
Caption: A typical workflow for an in vitro ASBT/IBAT inhibition assay.
Caption: A logical troubleshooting workflow for this compound experiments.
References
Strategies to mitigate off-target effects of Linerixibat in research
Technical Support Center: Linerixibat Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of this compound in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). Its primary function is to block the reabsorption of bile acids from the terminal ileum into the bloodstream. This interruption of the enterohepatic circulation of bile acids leads to their increased excretion in the feces, which in turn reduces the total bile acid pool in the body. This mechanism is therapeutically targeted to alleviate cholestatic pruritus, particularly in conditions like primary biliary cholangitis (PBC).
Q2: What are the most common off-target effects observed with this compound in research?
The most frequently reported off-target effects of this compound are primarily gastrointestinal and are a direct consequence of its mechanism of action. By blocking bile acid reabsorption, this compound increases the concentration of bile acids in the colon, which can lead to:
-
Diarrhea: Increased bile acids in the colon can induce colonic secretion, leading to diarrhea.
-
Abdominal Pain: This is another common gastrointestinal symptom associated with this compound use.
-
Abnormal Bowel Movements: Changes in the frequency and consistency of bowel movements are also reported.
Systemically, altering the bile acid pool can influence signaling pathways regulated by bile acids, such as those involving the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5), which could be considered off-target effects in certain experimental contexts.
Q3: How can I differentiate between the intended IBAT inhibition and unintended off-target effects in my cell-based assays?
To dissect the specific effects of this compound, it is crucial to employ appropriate controls and cellular models:
-
Use IBAT-negative control cells: Compare the effects of this compound on your experimental cell line (expressing IBAT) with a similar cell line that does not express the transporter. Any effects observed in the IBAT-negative cells are likely off-target.
-
Genetic knockdown or knockout: Utilize siRNA, shRNA, or CRISPR/Cas9 to create an IBAT knockdown or knockout version of your cell line. The absence of an effect in these modified cells would confirm that the observed phenomenon is IBAT-dependent.
-
Vary this compound concentration: Use a dose-response curve to identify the lowest effective concentration for IBAT inhibition. Off-target effects may only appear at higher concentrations.
Troubleshooting Guides
Issue 1: High incidence of diarrhea and abdominal pain in animal models.
Cause: This is the most common adverse effect and is caused by elevated concentrations of bile acids in the large intestine, leading to secretory diarrhea.
Mitigation Strategies:
-
Dose Optimization:
-
Recommendation: Conduct a dose-finding study to identify the minimal effective dose of this compound that achieves the desired level of IBAT inhibition without causing severe gastrointestinal distress.
-
Experimental Protocol: Administer a range of this compound doses to different cohorts of animals. Monitor fecal bile acid excretion to determine the efficacy of IBAT inhibition and observe the animals daily for clinical signs of diarrhea and discomfort.
-
-
Co-administration of Bile Acid Sequestrants:
-
Recommendation: Administer a bile acid sequestrant (e.g., cholestyramine) to bind the excess bile acids in the colon. This can alleviate the diarrheal side effects.
-
Caution: The timing of administration is critical. The sequestrant should be given at a different time than this compound to avoid binding the drug itself and interfering with its absorption and efficacy.
-
-
Dietary Modification:
-
Recommendation: In some animal models, a diet with modified fat content can influence the composition and size of the bile acid pool, potentially mitigating the severity of the gastrointestinal side effects.
-
Issue 2: Unexpected changes in gene expression related to metabolic pathways.
Cause: Bile acids are signaling molecules that activate nuclear receptors like FXR and membrane receptors like TGR5. By altering the systemic and local concentrations of bile acids, this compound can indirectly modulate the activity of these receptors, leading to changes in the expression of genes involved in glucose, lipid, and energy metabolism.
Mitigation Strategies:
-
Characterize Receptor Activation:
-
Recommendation: Assess the activation state of FXR and TGR5 in your experimental system (in vitro or in vivo).
-
Experimental Protocol: Use techniques like qPCR to measure the expression of known target genes of these receptors (e.g., FGF19, CYP7A1 for FXR; GLP-1 for TGR5). Luciferase reporter assays can also be used in cell-based models to quantify receptor activation.
-
-
Use of Receptor Antagonists:
-
Recommendation: To confirm that the observed metabolic changes are mediated by bile acid receptor activation, co-administer specific antagonists for FXR (e.g., guggulsterone) or TGR5 in your model system.
-
-
Localized vs. Systemic Effects:
-
Recommendation: Design experiments to differentiate between the local effects of this compound in the intestine and the systemic effects of altered bile acid signaling. For example, compare gene expression changes in intestinal tissue versus liver or adipose tissue.
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target Transporter | Species | IC50 Value | Reference |
|---|---|---|---|
| Ileal Bile Acid Transporter (IBAT/ASBT) | Human | 11 nM |
| Ileal Bile Acid Transporter (IBAT/ASBT) | Dog | 18 nM | |
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against its primary target, the ileal bile acid transporter (IBAT), in different species.
Experimental Protocols & Visualizations
Protocol 1: In Vitro IBAT Inhibition Assay
Objective: To determine the potency and selectivity of this compound in inhibiting IBAT-mediated bile acid uptake in a cell-based assay.
Methodology:
-
Cell Culture: Use a stable cell line engineered to overexpress the human IBAT transporter (e.g., HEK293-hIBAT). Culture the cells to confluence in appropriate media.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to create a range of concentrations for the dose-response curve.
-
Uptake Assay:
-
Wash the cells with a pre-warmed, sodium-containing buffer.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 15-30 minutes.
-
Initiate the uptake by adding a buffer containing a radiolabeled bile acid substrate (e.g., [3H]taurocholic acid) and incubate for a defined period (e.g., 10 minutes).
-
Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Signaling Pathway: Impact of IBAT Inhibition
This compound's inhibition of IBAT in the terminal ileum sets off a cascade of events. The primary effect is a decrease in bile acid reabsorption, leading to increased fecal bile acid excretion. This reduces the return of bile acids to the liver via the portal vein, which in turn relieves the negative feedback on the enzyme cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting step in bile acid synthesis from cholesterol. This can lead to a reduction in serum LDL cholesterol. The increased concentration of bile acids in the colon can stimulate TGR5, leading to the secretion of glucagon-like peptide-1 (GLP-1), but also causing diarrhea.
Linerixibat Drug-Drug Interaction Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and navigating potential drug-drug interactions (DDIs) with linerixibat. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and how might this influence its drug-drug interaction potential?
A1: this compound is an inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1] By blocking this transporter in the terminal ileum, this compound reduces the reabsorption of bile acids, leading to their increased fecal excretion.[2] This mechanism of action primarily affects the enterohepatic circulation of bile acids. Due to its targeted action in the gastrointestinal tract and minimal systemic absorption, the potential for systemic drug-drug interactions is generally considered low.
Q2: What is known about the metabolism of this compound and its potential for CYP-mediated drug interactions?
A2: A human absorption, metabolism, and excretion (AME) study has demonstrated that this compound has very low absolute oral bioavailability (0.05%) due to minimal absorption from the gastrointestinal tract. The small amount of this compound that is absorbed is predominantly eliminated unchanged. Approximately 80% of an intravenous dose is excreted via the biliary/fecal route as the parent drug, with the remaining 20% excreted unchanged in the urine.[1] Interestingly, while in vitro studies initially predicted rapid hepatic clearance via cytochrome P450 3A4 (CYP3A4), the human in vivo data show that this compound is minimally metabolized.[1] This suggests a low likelihood of this compound being a victim or perpetrator of clinically significant drug interactions involving the inhibition or induction of CYP enzymes.
Q3: Has a drug-drug interaction study been conducted between this compound and obeticholic acid (OCA)?
A3: Yes, a clinical drug-drug interaction study has been conducted to investigate the effect of this compound on the plasma concentrations of obeticholic acid and its conjugates in healthy participants.[3] This is relevant as both drugs may be used in the treatment of Primary Biliary Cholangitis (PBC).
Q4: What is the design of the this compound and obeticholic acid (OCA) drug-drug interaction study?
A4: The study was an open-label, single-sequence crossover trial. In Part A, approximately 19 healthy participants received once-daily doses of OCA from day 1 to day 37, with twice-daily doses of this compound administered from day 20 to day 38. An optional Part B with a similar design involved once-daily dosing of both OCA and this compound with a 12-hour gap between administrations.
Q5: What were the quantitative results of the this compound and obeticholic acid (OCA) interaction study?
A5: The detailed quantitative pharmacokinetic results from this study, such as the geometric mean ratios for AUC and Cmax of obeticholic acid and its conjugates with and without this compound co-administration, have not been made publicly available in the reviewed literature. Researchers should consult the official study publications or contact the sponsor (GlaxoSmithKline) for specific data.
Q6: Does this compound have the potential for transporter-mediated drug interactions?
A6: Recent in vitro research has shown that this compound can inhibit the hepatic drug transporters OATP1B1, OATP1B3, and OATP2B1, with IC50 values ranging from 1.6 to 29 µM. This suggests a potential for this compound to affect the pharmacokinetics of drugs that are substrates of these transporters. However, the clinical relevance of these in vitro findings is yet to be fully established, especially considering this compound's low systemic exposure.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Unexpected changes in the pharmacokinetics of a co-administered OATP1B1/1B3 substrate (e.g., statins, certain antidiabetic agents). | In vitro data suggests this compound can inhibit OATP1B1 and OATP1B3. Although this compound has low systemic absorption, high local concentrations in the gut may have downstream effects, or minimal systemic concentrations could still impact highly sensitive transporters. | Carefully review the substrate's pharmacokinetic profile. Consider if the observed changes are clinically significant. If designing a new study, incorporate appropriate pharmacokinetic sampling to monitor the substrate's exposure. |
| Co-administration of this compound with ursodeoxycholic acid (UDCA) leads to altered levels of UDCA conjugates. | This compound does not significantly interact with the absorption of UDCA itself, as UDCA is not a substrate for IBAT. However, the conjugated forms of UDCA, glyco-UDCA (GUDCA) and tauro-UDCA (TUDCA), are transported by IBAT. Inhibition of IBAT by this compound can lead to a decrease in the serum concentrations of these conjugates. | This is an expected pharmacological interaction. Monitor clinical efficacy and bile acid profiles. The clinical significance of altered UDCA conjugate levels is currently not fully understood. |
| Diarrhea is observed as a more frequent adverse event when this compound is co-administered with other medications. | Diarrhea is a known and common adverse event associated with this compound, resulting from its mechanism of action (increased bile acids in the colon). This is likely to be an additive effect rather than a drug-drug interaction. | This is an expected side effect of this compound treatment. Dose adjustments of this compound or management of diarrhea symptoms should be considered based on the clinical trial protocol or prescribing information. |
Data Presentation
Table 1: Summary of this compound Drug-Drug Interaction Studies
| Interacting Drug | Study Design | Population | Key Findings | Reference |
| Obeticholic Acid (OCA) | Open-label, single-sequence crossover | Healthy Volunteers | Study conducted to assess the effect of this compound on OCA plasma concentrations. Quantitative results on pharmacokinetic parameters (AUC, Cmax) are not yet publicly detailed. | |
| Ursodeoxycholic Acid (UDCA) | Double-blind, randomized, placebo-controlled, crossover | Patients with Primary Biliary Cholangitis | No significant interaction with UDCA absorption. Serum concentrations of GUDCA and TUDCA (IBAT substrates) were decreased. |
Table 2: In Vitro Transporter Inhibition Profile of this compound
| Transporter | Effect | IC50 Range (µM) | Potential Clinical Relevance | Reference |
| OATP1B1 | Inhibition | 1.6 - 29 | May alter the pharmacokinetics of OATP1B1 substrates. Clinical significance is yet to be determined due to low systemic exposure of this compound. | |
| OATP1B3 | Inhibition | 1.6 - 29 | May alter the pharmacokinetics of OATP1B3 substrates. Clinical significance is yet to be determined. | |
| OATP2B1 | Inhibition | 1.6 - 29 | May alter the pharmacokinetics of OATP2B1 substrates. Clinical significance is yet to be determined. |
Experimental Protocols
Protocol 1: this compound and Obeticholic Acid Drug-Drug Interaction Study
-
Title: An open-label, single sequence crossover, drug interaction study to investigate the effect of this compound (GSK2330672) on plasma concentrations of obeticholic acid and conjugates in healthy participants.
-
Study Design: A single-center, open-label, single-sequence crossover study.
-
Participants: Approximately 19 healthy adult volunteers.
-
Methodology:
-
Part A:
-
Participants were administered obeticholic acid (10 mg) once daily from Day 1 to Day 37.
-
This compound (45 mg) was administered twice daily from Day 20 to Day 37, with a single 45 mg dose on Day 38.
-
Pharmacokinetic blood samples for obeticholic acid and its conjugates were collected at predefined time points before and after this compound co-administration to assess changes in exposure (AUC and Cmax).
-
-
Optional Part B:
-
A similar cohort of participants received once-daily obeticholic acid and once-daily this compound for 37 days, with a 12-hour interval between the administrations of the two drugs.
-
-
-
Primary Outcome: To assess the effect of this compound on the plasma concentrations of obeticholic acid and its conjugates.
Mandatory Visualizations
Caption: Metabolic pathway of orally administered this compound.
Caption: Experimental workflow for the this compound and OCA DDI study.
References
Linerixibat Preclinical Safety & Tolerability Technical Support Center
Disclaimer: Detailed long-term preclinical safety and tolerability data for Linerixibat are not extensively available in the public domain. This technical support guide is based on the known mechanism of action of this compound as an ileal bile acid transporter (IBAT) inhibitor and publicly available information from clinical studies. The information provided is intended for guidance and troubleshooting for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what is its primary mechanism of action?
This compound (GSK2330672) is an orally administered, minimally absorbed small molecule inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1] Its primary action is to block the reabsorption of bile acids from the terminal ileum back into the enterohepatic circulation.[1] This leads to an increase in the fecal excretion of bile acids, thereby reducing the total bile acid pool in the body.[1] In conditions like cholestatic pruritus, this reduction in systemic bile acids is believed to alleviate itching.[1][2]
Q2: In which preclinical models has this compound been studied?
While specific long-term safety studies in preclinical models are not detailed in publicly available literature, a study has investigated the combination of GSK2330672 (this compound) with FGF15 treatment in Cyp2c70 knockout mice to assess therapeutic efficacy against cholangiopathy. Standard preclinical toxicology programs for drugs with minimal systemic absorption typically involve studies in at least two species (one rodent, one non-rodent) to assess potential local (gastrointestinal) and systemic toxicity.
Troubleshooting Preclinical Experiments
Q3: We are observing significant diarrhea in our animal models treated with this compound. Is this an expected finding?
Yes, diarrhea is an expected and common finding consistent with the mechanism of action of this compound. By inhibiting bile acid reabsorption in the ileum, this compound leads to an increased concentration of bile acids in the colon. This can induce colonic secretion and motility, resulting in diarrhea. The incidence and severity of diarrhea are often dose-dependent.
Troubleshooting Steps:
-
Dose Adjustment: Consider a dose-ranging study to identify a therapeutic window with acceptable gastrointestinal tolerability.
-
Hydration and Electrolyte Monitoring: Ensure animals have adequate access to hydration and monitor for signs of dehydration or electrolyte imbalance, especially in long-term studies.
-
Dietary Modification: The composition of the animal diet may influence the severity of gastrointestinal effects. A standardized diet should be used consistently.
Q4: What are the expected effects of this compound on serum bile acid levels in preclinical models?
A primary pharmacodynamic effect of this compound is the reduction of serum concentrations of total bile acids. This is a direct consequence of inhibiting their reabsorption in the ileum.
Experimental Considerations:
-
Timing of Blood Sampling: To accurately assess the pharmacodynamic effect, blood samples should be collected at consistent time points relative to drug administration.
-
Fasting State: The fasting state of the animals can influence baseline bile acid levels and should be standardized across experimental groups.
-
Analytical Method: Use a validated method for the quantification of total and individual bile acids in serum or plasma.
Q5: Are there any potential off-target effects that should be monitored in preclinical safety studies?
While this compound is designed for minimal systemic absorption, it is crucial to monitor for potential systemic effects in long-term studies. Standard safety pharmacology studies would typically assess cardiovascular, respiratory, and central nervous system functions. Given that the gastrointestinal tract is the primary site of action and potential toxicity, careful monitoring of the following is recommended:
-
Gastrointestinal Health: Daily clinical observations for signs of abdominal pain, bloating, and changes in fecal consistency.
-
Nutrient Absorption: Long-term inhibition of bile acid reabsorption could potentially affect the absorption of fats and fat-soluble vitamins (A, D, E, and K). Monitoring of body weight, food consumption, and relevant vitamin levels may be warranted in chronic toxicity studies.
-
Histopathology: A thorough histopathological examination of the gastrointestinal tract, particularly the ileum and colon, is essential in terminal studies to identify any local tissue changes.
Experimental Protocols and Methodologies
Note: Specific, detailed preclinical safety and toxicology protocols for this compound are not publicly available. The following represents a generalized approach for conducting such studies based on regulatory guidelines.
General Protocol for a Chronic Oral Toxicity Study in a Rodent Model (e.g., Rat)
-
Animal Model: Sprague-Dawley or Wistar rats, approximately 6-8 weeks of age at the start of the study. Both sexes should be included.
-
Acclimatization: Animals should be acclimated for at least 5 days prior to the start of the study.
-
Group Allocation: Animals are randomly assigned to control (vehicle only) and at least three this compound dose groups (low, mid, high). A typical study design would include at least 10 animals per sex per group for the main study endpoint and may include interim satellite groups for toxicokinetic analysis.
-
Dosing: this compound is administered orally (e.g., by gavage) once or twice daily for a specified duration (e.g., 3, 6, or 9 months). The vehicle should be appropriate for the physicochemical properties of this compound.
-
Clinical Observations: Daily detailed clinical observations, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
-
Body Weight and Food Consumption: Recorded at least once a week.
-
Ophthalmology: Ophthalmoscopic examination before the start of treatment and at termination.
-
Clinical Pathology: Blood and urine samples are collected at specified intervals (e.g., pre-study, and at 3, 6, and 9 months) for hematology, clinical chemistry, and urinalysis.
-
Toxicokinetics: Blood samples are collected from satellite groups at predetermined time points after dosing to assess systemic exposure to this compound.
-
Necropsy and Histopathology: At the end of the study, all animals undergo a full necropsy. Organ weights are recorded. A comprehensive set of tissues from all animals is collected, preserved, and examined microscopically by a veterinary pathologist.
Data Presentation
Due to the lack of publicly available quantitative preclinical data, the following table is a template illustrating how such data would typically be presented.
Table 1: Illustrative Template for Summary of Findings in a 6-Month Chronic Oral Toxicity Study in Rats
| Parameter | Control (Vehicle) | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |
| Clinical Observations | No remarkable findings | No remarkable findings | Increased incidence of soft stools | Dose-dependent increase in diarrhea |
| Body Weight Gain (%) | Normal | Normal | Normal | Slightly reduced |
| Hematology | Within normal range | Within normal range | Within normal range | No significant changes |
| Clinical Chemistry | Within normal range | Within normal range | Within normal range | No significant changes |
| Organ Weights | No remarkable findings | No remarkable findings | No remarkable findings | No remarkable findings |
| Histopathology | No remarkable findings | No remarkable findings | Minimal adaptive changes in ileum | Adaptive changes in ileum and colon |
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of Action of this compound.
Experimental Workflow for a Preclinical Safety Study
Caption: Generalized Preclinical Safety Study Workflow.
References
Linerixibat Technical Support Center: Optimizing Experimental Protocols for Enhanced Efficacy
Welcome to the Linerixibat Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or lack of efficacy in an in vivo cholestatic pruritus model (e.g., Bile Duct Ligation model). | 1. Suboptimal Dosing: The dose of this compound may be too low to achieve sufficient IBAT inhibition. 2. Improper Vehicle/Solubility: The drug may not be adequately solubilized or stable in the chosen vehicle, leading to poor bioavailability. 3. Timing of Administration: The treatment schedule may not align with the peak development of pruritus in the animal model. 4. Severity of Cholestasis: In severe models of cholestasis, the amount of bile acids reaching the ileum for this compound to act upon may be significantly reduced. | 1. Dose-Ranging Study: Conduct a pilot dose-ranging study to determine the optimal dose for your specific model. Doses up to 10 mg/kg have been used in rodent models. 2. Vehicle Optimization: Ensure proper solubilization. A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been described for preparing a suspended solution for oral gavage.[1] For a clear solution, 10% DMSO in 90% corn oil can be used.[1] Always visually inspect for precipitation. 3. Staggered Dosing Regimen: Initiate this compound treatment at different time points post-cholestasis induction to identify the most effective therapeutic window. 4. Model Selection: Consider using a model with partial bile duct obstruction to ensure some bile flow to the intestine. |
| High variability in in vitro IBAT inhibition assays (e.g., using Caco-2 cells). | 1. Cell Monolayer Integrity: Compromised Caco-2 cell monolayers can lead to inconsistent transport results. 2. Compound Precipitation: this compound may precipitate in the assay buffer, reducing its effective concentration. 3. Inconsistent Seeding Density: Variation in the initial number of cells seeded can affect monolayer formation and transporter expression. | 1. Monitor Transepithelial Electrical Resistance (TEER): Regularly measure TEER to ensure monolayer confluence and integrity before and during the assay. 2. Solubility Check: Visually inspect the assay wells for any precipitation. The aqueous solubility of this compound is pH-dependent and is reported to be >7 mg/mL at pH 7.4.[2] Consider the final DMSO concentration in your assay buffer, keeping it low (typically <1%) to avoid cytotoxicity and precipitation. 3. Standardize Seeding Protocol: Implement a strict cell counting and seeding protocol to ensure uniform cell density across all wells. |
| Unexpected cytotoxicity observed in cell-based assays. | 1. High DMSO Concentration: The final concentration of DMSO used to dissolve this compound may be toxic to the cells. 2. Off-Target Effects at High Concentrations: At very high concentrations, the compound may exhibit off-target effects unrelated to IBAT inhibition. | 1. Limit DMSO Concentration: Ensure the final DMSO concentration in the cell culture medium is below 0.5%, and ideally below 0.1%. 2. Dose-Response Curve: Perform a dose-response curve to identify the concentration range for specific IBAT inhibition and to distinguish it from non-specific toxic effects. The IC50 for human IBAT is 42 nM.[2] |
| Diarrhea or loose stools observed in animal models. | Mechanism of Action: This is an expected consequence of IBAT inhibition, as increased bile acids in the colon induce fluid secretion. | This is a key indicator of target engagement. The severity can be dose-dependent. If the side effect is too severe and impacts the welfare of the animals, consider reducing the dose. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective and minimally absorbed inhibitor of the Ileal Bile Acid Transporter (IBAT), also known as the Apical Sodium-dependent Bile Acid Transporter (ASBT).[3] By blocking IBAT in the terminal ileum, this compound prevents the reabsorption of bile acids, leading to their increased excretion in feces. This interruption of the enterohepatic circulation reduces the total bile acid pool in the body, which is thought to alleviate cholestatic pruritus.
Q2: How should I prepare this compound for in vitro and in vivo experiments?
A2: For in vitro experiments, this compound can be dissolved in DMSO to create a stock solution. The zwitterionic, crystalline salt form has good aqueous solubility at pH 7.4 (>7 mg/mL). For in vivo oral administration, several vehicles can be used. A common formulation for a suspended solution is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For a clear solution, 10% DMSO in 90% corn oil is an option. It is crucial to ensure the compound is properly dissolved or suspended before administration.
Q3: What are appropriate positive and negative controls for an IBAT inhibition assay?
A3: For a positive control, you can use other known IBAT inhibitors such as odevixibat or maralixibat. For a negative control, a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) is essential to account for any effects of the solvent on the assay. Additionally, using a structurally similar but inactive compound, if available, can serve as a more rigorous negative control.
Q4: What are the expected downstream effects of this compound treatment that I can measure to confirm target engagement?
A4: Besides measuring the direct inhibition of bile acid uptake, you can assess several downstream biomarkers. A key indicator of IBAT inhibition is an increase in serum levels of 7α-hydroxy-4-cholesten-3-one (C4), a marker of bile acid synthesis. You would also expect to see a decrease in serum levels of Fibroblast Growth Factor 19 (FGF19), as its production in the ileum is stimulated by bile acid reabsorption. Consequently, you may also observe a change in the composition of the bile acid pool.
Q5: What animal models are suitable for studying the efficacy of this compound for cholestatic pruritus?
A5: The bile duct ligation (BDL) model in mice or rats is a widely used and well-characterized model for inducing obstructive cholestasis and cholestatic pruritus. This model leads to elevated serum bile acids and spontaneous scratching behavior, which can be quantified to assess the efficacy of this compound.
Quantitative Data
Preclinical and Clinical Efficacy of this compound
| Parameter | Value | Context | Reference |
| IC50 (Human ASBT) | 42 nM | In vitro measure of potency for inhibiting the human ileal bile acid transporter. | |
| Clinical Efficacy (GLISTEN Phase III Trial) | -0.72 point reduction in Worst Itch Numerical Rating Scale (WI-NRS) vs. placebo (p=0.0013) over 24 weeks. | Study in adult patients with Primary Biliary Cholangitis (PBC) and moderate-to-severe pruritus. | |
| Clinically Meaningful Itch Improvement (GLISTEN) | 56% of patients on this compound achieved a ≥3-point reduction in WI-NRS vs. 43% on placebo at week 24. | Demonstrates a significant proportion of patients experiencing a noticeable improvement in itch. | |
| Improvement in Itch-Related Sleep Interference (GLISTEN) | Significant improvement over placebo over 24 weeks (p=0.024). | Highlights the impact of this compound on the quality of life of patients. | |
| Dose-Dependent Reduction in Total Serum Bile Acids (TSBA) | This compound dose-dependently reduces TSBA AUC0-24, reaching steady state after 5 days. | Correlation between a ≥30% decrease in TSBA and a ≥2-point improvement in weekly itch score was observed. |
Experimental Protocols
In Vitro IBAT Inhibition Assay Using Caco-2 Cells
This protocol is a general guideline for assessing the inhibitory effect of this compound on bile acid transport in a Caco-2 cell monolayer model.
Materials:
-
Caco-2 cells
-
24-well Transwell plates with polycarbonate membrane inserts (0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with high glucose, supplemented with FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
Radiolabeled bile acid (e.g., [3H]-taurocholic acid)
-
This compound
-
DMSO (for stock solution)
-
Scintillation counter and fluid
Methodology:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in T-75 flasks.
-
Seed the Caco-2 cells onto the Transwell inserts at a density of approximately 60,000 cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.
-
-
Monolayer Integrity Assessment:
-
Before the transport experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer to ensure its integrity.
-
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Prepare different concentrations of this compound in HBSS. Include a vehicle control (HBSS with the same final concentration of DMSO).
-
Pre-incubate the monolayers with the this compound solutions or vehicle control for 30 minutes at 37°C.
-
To the apical (upper) chamber, add HBSS containing the radiolabeled bile acid and the corresponding concentration of this compound or vehicle.
-
To the basolateral (lower) chamber, add fresh HBSS.
-
Incubate the plate at 37°C on an orbital shaker.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
Measure the radioactivity in the collected samples using a scintillation counter.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for the bile acid in the presence and absence of different concentrations of this compound.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of this compound.
-
In Vivo Efficacy Study in a Bile Duct Ligation (BDL) Mouse Model
This protocol outlines the induction of cholestatic pruritus in mice via BDL and subsequent treatment with this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Suture material
-
This compound
-
Vehicle for oral gavage (e.g., 10% DMSO, 90% corn oil)
-
Behavioral observation cages
Methodology:
-
Bile Duct Ligation Surgery:
-
Anesthetize the mouse.
-
Make a midline abdominal incision to expose the common bile duct.
-
Carefully isolate the bile duct from the surrounding tissue.
-
Ligate the bile duct in two locations with suture and cut the duct between the ligations.
-
Close the abdominal wall and skin with sutures.
-
Administer post-operative analgesics as per institutional guidelines.
-
For the sham control group, perform the same surgical procedure but without ligating the bile duct.
-
-
Post-Operative Care and Pruritus Development:
-
Allow the mice to recover for 3-5 days. During this time, cholestasis will develop, leading to an increase in serum bile acids and spontaneous scratching behavior.
-
-
This compound Administration:
-
Prepare the desired dose of this compound in the chosen vehicle.
-
Administer this compound or vehicle to the mice via oral gavage once or twice daily. A typical treatment duration is 7-14 days.
-
-
Assessment of Pruritus:
-
At various time points during the treatment period, place individual mice in observation cages.
-
Videotape the mice for a set duration (e.g., 30-60 minutes).
-
A blinded observer should then count the number of hind-limb scratches directed towards the head, neck, and back.
-
-
Biochemical Analysis:
-
At the end of the study, collect blood samples to measure serum levels of total bile acids, C4, and FGF19.
-
Collect liver tissue for histological analysis to assess liver injury.
-
-
Data Analysis:
-
Compare the number of scratches between the vehicle-treated BDL group and the this compound-treated BDL groups.
-
Correlate the behavioral data with the biochemical markers.
-
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action and Downstream Effects
Caption: Mechanism of this compound action and its impact on the FGF19 signaling pathway.
Experimental Workflow for In Vivo Efficacy Testing
Caption: A typical experimental workflow for evaluating this compound efficacy in a BDL mouse model.
References
- 1. Ileal Bile Acid Transporter Inhibition for the Treatment of Chronic Constipation, Cholestatic Pruritus, and NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Characterization of a Novel Mouse Model of Cholestatic Pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
Validation & Comparative
GLISTEN Phase 3 Trial: A Comparative Analysis of Linerixibat and Placebo in Cholestatic Pruritus
The GLISTEN phase 3 clinical trial evaluated the efficacy and safety of Linerixibat, an investigational inhibitor of the ileal bile acid transporter (IBAT), for the treatment of cholestatic pruritus in patients with primary biliary cholangitis (PBC). This guide provides a comprehensive comparison of this compound versus placebo based on the trial's findings, intended for researchers, scientists, and drug development professionals.
Efficacy Data
The GLISTEN trial met its primary and key secondary endpoints, demonstrating that this compound significantly improved itch compared to placebo in adults with PBC and cholestatic pruritus.[1][2][3][4] The positive results were observed over a 24-week treatment period.[1]
Primary Endpoint: Change in Itch Severity
The primary endpoint was the change from baseline in the monthly worst itch score, as measured by a 0-10 numerical rating scale (WI-NRS), over 24 weeks. This compound showed a statistically significant greater reduction in itch scores compared to placebo.
| Endpoint | This compound (n=119) | Placebo (n=119) | LS Mean Difference (95% CI) | p-value |
| Change from Baseline in Monthly WI-NRS over 24 Weeks | -2.86 | -2.15 | -0.72 (-1.15, -0.28) | 0.001 / 0.0013 |
Secondary Endpoints
Key secondary endpoints focused on the rapidity of action, impact on sleep, and the proportion of patients achieving a clinically meaningful reduction in itch.
| Endpoint | This compound | Placebo | LS Mean Difference / Treatment Difference (95% CI) | p-value |
| Change from Baseline in WI-NRS at Week 2 | -1.78 | -1.07 | -0.71 (-1.07, -0.34) | <0.001 |
| Change from Baseline in Itch-Related Sleep Interference NRS over 24 Weeks | -2.77 | -2.24 | -0.53 (-0.98, -0.07) | 0.024 |
| Patients with Clinically Meaningful Itch Improvement (≥3-point WI-NRS reduction) at Week 24 | 56% | 43% | 13% (0%, 27%) | 0.043 (nominal) |
Additional data indicated that a higher percentage of patients treated with this compound reported their pruritus as "very much improved" (55% vs 37%) or "absent" (21% vs 9%) compared to the placebo group.
Safety and Tolerability
The safety profile of this compound in the GLISTEN trial was consistent with previous studies. The most frequently reported adverse events were gastrointestinal in nature.
| Adverse Event | This compound (n=119) | Placebo (n=118) |
| Diarrhoea | 61% | 18% |
| Abdominal Pain | 18% | 3% |
| Discontinuation due to Diarrhoea | 4% | <1% |
| Serious Adverse Events | 12% | 3% |
Experimental Protocols
Study Design
The GLISTEN trial (NCT04950127) was a double-blind, randomized, placebo-controlled, phase 3 study conducted at 115 centers across 19 countries. A total of 238 patients with primary biliary cholangitis and moderate-to-severe pruritus (WI-NRS ≥ 4) were enrolled. Participants were randomly assigned in a 1:1 ratio to receive either oral this compound 40 mg twice daily or a matching placebo for 24 weeks. Stratification at randomization was based on pruritus severity (moderate or severe) and concomitant use of anti-pruritic treatments.
Assessment of Efficacy
Efficacy was primarily assessed using the Worst Itch-Numerical Rating Scale (WI-NRS), a patient-reported outcome where individuals rate the intensity of their worst itch over the previous 24 hours on a scale of 0 (no itching) to 10 (worst imaginable itching). Itch-related sleep interference was also evaluated using a 0-10 NRS.
Mechanism of Action and Signaling Pathway
This compound is a minimally absorbed, potent inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). IBAT is crucial for the reabsorption of bile acids from the terminal ileum into the enterohepatic circulation. In cholestatic conditions like PBC, impaired bile flow leads to an accumulation of bile acids in the systemic circulation, which is thought to be a primary cause of pruritus. By inhibiting IBAT, this compound reduces the reabsorption of bile acids, leading to their increased excretion in feces. This, in turn, is expected to lower the concentration of bile acids in the bloodstream, thereby alleviating pruritus.
References
- 1. gsk.com [gsk.com]
- 2. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 3. Positive Phase III results for this compound in cholestatic pruritus treatment for PBC patients - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. GSK announces positive results from GLISTEN phase III trial of this compound in adults with cholestatic pruritus (relentless itch) associated with PBC [pharmabiz.com]
Comparative Efficacy of Linerixibat and Other IBAT Inhibitors: A Guide for Researchers
A detailed comparison of Linerixibat with other prominent ileal bile acid transporter (IBAT) inhibitors, including Volixibat, Odevixibat, and Elobixibat. This guide provides an objective analysis of their performance based on available experimental data, outlines detailed experimental protocols, and visualizes key biological pathways and workflows.
Introduction
Ileal bile acid transporter (IBAT) inhibitors are a class of drugs that target the reabsorption of bile acids in the terminal ileum, thereby reducing the total bile acid pool in the body. This mechanism of action has shown therapeutic potential in various conditions, primarily cholestatic liver diseases characterized by pruritus (itching) and chronic idiopathic constipation. This guide offers a comparative overview of the efficacy of this compound against other IBAT inhibitors, supported by data from clinical trials.
Mechanism of Action: Interrupting Enterohepatic Circulation
IBAT inhibitors act by blocking the apical sodium-dependent bile acid transporter (ASBT), also known as IBAT, in the enterocytes of the terminal ileum. This prevents the reabsorption of bile acids into the portal circulation, leading to their increased excretion in feces.[1] The subsequent reduction in serum bile acid levels is thought to alleviate cholestatic pruritus.[2] In the context of chronic constipation, the increased concentration of bile acids in the colon stimulates colonic motility and secretion, resulting in a laxative effect.[3]
Figure 1: Mechanism of Action of IBAT Inhibitors.
Comparative Efficacy Data
The following tables summarize the quantitative data from key clinical trials of this compound and other IBAT inhibitors. It is important to note that direct head-to-head comparative trials are limited, and the efficacy endpoints and patient populations may differ across studies.
Table 1: Efficacy in Cholestatic Pruritus (Primary Biliary Cholangitis - PBC)
| Drug | Trial | Primary Endpoint | Results | Adverse Events |
| This compound | GLISTEN (Phase III)[4][5] | Change from baseline in monthly Worst Itch Numerical Rating Scale (WI-NRS) score over 24 weeks. | Statistically significant reduction in itch score compared to placebo (LS mean difference: -0.72, p=0.001). 56% of patients on this compound had a clinically meaningful itch improvement (≥3-point reduction on WI-NRS) vs. 43% on placebo at week 24. | Most common was diarrhea (mild to moderate). |
| Volixibat | VANTAGE (Phase IIb Interim Analysis) | Change from baseline in Adult ItchRO scale. | Statistically significant placebo-adjusted reduction of 2.32 points on the Adult ItchRO scale (p=0.0026). 75% of patients achieved >50% reduction in serum bile acids. | Most common was diarrhea (77%, mostly mild to moderate). |
Note: Direct comparison of itch reduction is challenging due to the use of different scales (WI-NRS for this compound and Adult ItchRO for Volixibat).
Table 2: Efficacy in Cholestatic Pruritus (Progressive Familial Intrahepatic Cholestasis - PFIC)
| Drug | Trial | Primary Endpoint | Results | Adverse Events |
| Odevixibat (Bylvay) | PEDFIC 1 (Phase III) | Proportion of patients with positive pruritus assessments and reduction in serum bile acids. | 53.5% of patients on odevixibat had positive pruritus assessments vs. 28.7% on placebo (p=0.004). Significant reduction in serum bile acids (p=0.003). | Low rate of drug-related diarrhea/frequent bowel movements (9.5%). |
Table 3: Efficacy in Chronic Idiopathic Constipation (CIC)
| Drug | Trial | Primary Endpoint | Results | Adverse Events |
| Elobixibat | Phase III (Japan) | Change from baseline in the frequency of spontaneous bowel movements (SBMs) during week 1. | Significantly greater frequency of SBMs per week with elobixibat (6.4) compared to placebo (1.7) (p<0.0001). | Most common were mild abdominal pain and diarrhea. |
Experimental Protocols
Detailed methodologies for the key clinical trials are outlined below.
This compound: GLISTEN Trial (NCT04950127)
-
Study Design: A two-part, randomized, double-blind, placebo-controlled, multicenter, Phase III study.
-
Patient Population: Adults with Primary Biliary Cholangitis (PBC) and moderate-to-severe cholestatic pruritus (WI-NRS score ≥ 4).
-
Intervention: Participants were randomized to receive either this compound (40 mg) or a matching placebo, administered orally twice daily.
-
Duration: A 6-8 week screening period, a 32-week treatment period, and a 2-week follow-up.
-
Primary Endpoint: Change from baseline in the monthly itch score over 24 weeks, assessed using the Worst Itch Numerical Rating Scale (WI-NRS).
-
Secondary Endpoints: Included change in itch at week 2, change in sleep interference over 24 weeks, and responder rates.
Figure 2: GLISTEN Trial Workflow for this compound.
Volixibat: VANTAGE Trial (NCT05050136)
-
Study Design: A randomized, double-blind, placebo-controlled Phase IIb study.
-
Patient Population: Adults (18 years and older) with PBC and associated pruritus.
-
Intervention: Patients were randomized to receive Volixibat (20mg or 80mg twice daily) or a placebo.
-
Primary Endpoint: Mean change in the daily itch scores from baseline to week 28, measured by the Adult ItchRO questionnaire.
-
Secondary Endpoints: Included the proportion of patients with an itch response, changes in serum bile acid levels, and quality of life measures.
Odevixibat: PEDFIC 1 Trial (NCT03566238)
-
Study Design: A randomized, double-blind, placebo-controlled, global multicenter Phase III trial.
-
Patient Population: Children (ages 6 months to 15.9 years) with PFIC type 1 or type 2.
-
Intervention: Patients were randomized to receive one of two oral doses of Odevixibat (40 µg/kg/day or 120 µg/kg/day) or a placebo, once daily for 24 weeks.
-
Primary Endpoints: The proportion of positive pruritus assessments and the reduction in serum bile acid responses.
Elobixibat: Phase III Trial in Japan
-
Study Design: A 2-week, randomized, double-blind, placebo-controlled study.
-
Patient Population: Adults (aged 20-80 years) in Japan with chronic constipation for at least 6 months, satisfying the Rome III criteria for functional constipation.
-
Intervention: After a 2-week run-in period, patients were randomly assigned (1:1) to receive either elobixibat 10 mg/day or a placebo for 2 weeks.
-
Primary Endpoint: The change from baseline in the frequency of spontaneous bowel movements during the first week of treatment.
Conclusion
This compound has demonstrated statistically significant efficacy in reducing cholestatic pruritus in patients with PBC, a finding supported by the positive results of the Phase III GLISTEN trial. When compared to other IBAT inhibitors, it shows a similar mechanism of action and a comparable safety profile, with gastrointestinal side effects being the most commonly reported. Volixibat has also shown promising interim results in a similar patient population, though a direct comparison is impeded by the use of different itch assessment scales. Odevixibat has proven effective in a pediatric population with PFIC, a different cholestatic condition. Elobixibat, on the other hand, is targeted towards and has shown efficacy in treating chronic idiopathic constipation.
The choice of an IBAT inhibitor will likely depend on the specific indication, patient population, and the full data from ongoing and future clinical trials. For researchers and drug development professionals, the distinct clinical development paths of these molecules provide valuable insights into the therapeutic potential and challenges of targeting the ileal bile acid transporter.
References
- 1. mdpi.com [mdpi.com]
- 2. Ileal Bile Acid Transporter Inhibition for the Treatment of Chronic Constipation, Cholestatic Pruritus, and NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of elobixibat for chronic constipation: results from a randomised, double-blind, placebo-controlled, phase 3 trial and an open-label, single-arm, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head: Linerixibat and Maralixibat for Cholestatic Pruritus
For Immediate Release
In the landscape of emerging therapies for cholestatic liver diseases, two prominent ileal bile acid transporter (IBAT) inhibitors, linerixibat and maralixibat, have garnered significant attention from the research and drug development community. Both agents share a common mechanism of action, targeting the apical sodium-dependent bile acid transporter (ASBT), also known as IBAT, to reduce the systemic bile acid burden that drives debilitating pruritus and contributes to liver injury. This guide provides a preclinical comparison of this compound and maralixibat, summarizing key data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Interrupting the Enterohepatic Circulation
Both this compound and maralixibat are designed to be minimally absorbed, acting locally in the terminal ileum to block the reabsorption of bile acids.[1][2][3][4] This inhibition disrupts the enterohepatic circulation, leading to increased fecal excretion of bile acids. The subsequent reduction in the total bile acid pool is believed to alleviate cholestatic pruritus and reduce bile acid-mediated liver damage.[5]
In Vitro Potency: A Quantitative Comparison
A key differentiator in the preclinical profile of these two inhibitors is their in vitro potency against the target transporter. The half-maximal inhibitory concentration (IC50) provides a quantitative measure of a drug's efficacy in inhibiting a specific biological or biochemical function.
| Compound | Target | In Vitro Assay | IC50 |
| This compound | Human ASBT/IBAT | Measures uptake of a radiolabeled bile acid ([14C]taurocholate) in a cell line expressing the human transporter. | 42 nM |
| Maralixibat | Human ASBT/IBAT | Measures uptake of a radiolabeled bile acid ([14C]taurocholate) in a cell line expressing the human transporter. | 0.28 nM |
Data compiled from publicly available preclinical data.
Preclinical Efficacy in Animal Models of Cholestasis
Both this compound and maralixibat have demonstrated efficacy in various preclinical animal models of cholestatic liver disease. These studies are crucial for establishing proof-of-concept and understanding the in vivo effects of IBAT inhibition.
| Compound | Animal Model | Key Findings |
| This compound | Mdr2-/- mice (model of sclerosing cholangitis) | Reduced serum bile acids and liver injury. |
| Cyp2c70 knockout mice | Reduced serum bile acids and liver injury. | |
| Maralixibat | Rat model of cholestasis | Improved liver function and tissue pathology. |
| Animal models of cholestatic liver disease | Marked decreases in serum bile acid levels, improvements in liver histology, and decrease in resultant hepatic fibrosis. |
Pharmacokinetic Profile: A Focus on Minimal Systemic Exposure
A critical design feature of both this compound and maralixibat is their minimal systemic absorption, which is intended to limit off-target effects and enhance safety.
| Compound | Key Pharmacokinetic Parameters |
| This compound | Minimally absorbed, non-absorbable agent restricted to the gastrointestinal tract. |
| Maralixibat | Minimally absorbed with plasma concentrations often below the limit of quantification at recommended doses. Following a single oral dose of 5 mg of 14C-maralixibat, 73% of the dose was excreted in the feces, with 94% as unchanged maralixibat. |
Signaling Pathway of IBAT Inhibition
The inhibition of the ileal bile acid transporter by this compound and maralixibat initiates a cascade of downstream effects aimed at restoring bile acid homeostasis. By blocking bile acid reabsorption in the ileum, these drugs not only reduce the return of bile acids to the liver but also influence the signaling pathways that regulate bile acid synthesis.
Experimental Protocols
The preclinical evaluation of IBAT inhibitors typically involves both in vitro and in vivo studies to characterize their potency, efficacy, and safety.
In Vitro IBAT Inhibition Assay
Objective: To determine the in vitro potency of a test compound in inhibiting the apical sodium-dependent bile acid transporter (ASBT/IBAT).
Methodology:
-
Cell Line: A stable cell line, such as baby hamster kidney (BHK) or Chinese hamster ovary (CHO) cells, is engineered to constitutively express the human recombinant ASBT.
-
Assay: The cells are incubated with a radiolabeled bile acid, typically [14C]taurocholate, in the presence of varying concentrations of the test compound (e.g., this compound or maralixibat).
-
Measurement: The uptake of the radiolabeled bile acid into the cells is measured using a scintillation counter.
-
Analysis: The concentration of the test compound that inhibits 50% of the bile acid uptake (IC50) is calculated to determine its potency.
In Vivo Cholestasis Animal Models
Objective: To evaluate the in vivo efficacy of an IBAT inhibitor in reducing cholestatic liver injury.
Common Models:
-
Bile Duct Ligation (BDL): This surgical model involves the ligation of the common bile duct in rodents (mice or rats), leading to obstructive cholestasis, inflammation, and fibrosis.
-
Mdr2-/- (Abcb4-/-) Mouse Model: These genetically engineered mice lack the Mdr2 P-glycoprotein, a canalicular phospholipid translocator. This deficiency results in the secretion of "toxic" bile, leading to a phenotype resembling sclerosing cholangitis.
Experimental Workflow:
-
Model Induction: Cholestasis is induced in the animals either through BDL surgery or by using the Mdr2-/- mouse strain.
-
Treatment: Animals are treated with the IBAT inhibitor (e.g., this compound or maralixibat) or a vehicle control, typically via oral gavage, for a specified duration.
-
Sample Collection: At the end of the study, blood and liver tissue are collected for analysis.
-
Endpoint Analysis:
-
Serum Analysis: Levels of serum bile acids, bilirubin, and liver enzymes (e.g., ALT, AST, ALP) are measured to assess cholestasis and liver injury.
-
Histopathology: Liver tissue is examined for signs of inflammation, necrosis, and fibrosis.
-
Gene Expression Analysis: Hepatic expression of genes involved in bile acid synthesis and transport can be quantified to understand the molecular effects of the treatment.
-
References
- 1. Common Bile Duct Ligation as Model for Secondary Biliary Cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Partial Bile Duct Ligation in the Mouse: A Controlled Model of Localized Obstructive Cholestasis [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. Rodent models of cholestatic liver disease: A practical guide for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Linerixibat and Odevixibat for Cholestatic Pruritus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Linerixibat and Odevixibat, two inhibitors of the ileal bile acid transporter (IBAT), for the treatment of cholestatic pruritus. The information is based on publicly available clinical trial data.
Mechanism of Action: A Shared Pathway
Both this compound and Odevixibat are orally administered, minimally absorbed small molecules that act as reversible, selective inhibitors of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2][3][4] This transporter is primarily responsible for the reabsorption of the majority of bile acids from the terminal ileum back into the enterohepatic circulation.[2]
By inhibiting IBAT, both drugs disrupt this recirculation process, leading to an increased excretion of bile acids in the feces. This, in turn, reduces the total amount of bile acids in the systemic circulation. The therapeutic effect on cholestatic pruritus is attributed to the lowering of these elevated serum bile acid levels, which are believed to be a major contributing factor to the persistent and debilitating itch experienced by patients with cholestatic liver diseases.
Efficacy: A Tale of Two Diseases
It is crucial to note that while both this compound and Odevixibat target the same mechanism for cholestatic pruritus, their clinical efficacy has been evaluated in different patient populations. Therefore, a direct head-to-head comparison of their effectiveness cannot be made from the available data.
This compound in Primary Biliary Cholangitis (PBC)
The efficacy of this compound for cholestatic pruritus in adults with PBC was primarily evaluated in the Phase III GLISTEN trial.
| Efficacy Endpoint | This compound | Placebo | Statistic | Trial |
| Change from Baseline in Monthly Worst Itch NRS (0-10) over 24 weeks | -2.86 | -2.15 | LS Mean Difference: -0.72 (95% CI: -1.15, -0.28); p=0.0013 | GLISTEN |
| Patients with ≥3-point reduction in WI-NRS at Week 24 | 56% | 43% | Treatment Difference: 13% (95% CI: 0%-27%); nominal p=0.043 | GLISTEN |
| Change from Baseline in Itch-related Sleep Interference NRS over 24 weeks | -2.77 | -2.24 | LS Mean Difference: -0.53 (95% CI: -0.98, -0.07); p=0.024 | GLISTEN |
NRS: Numerical Rating Scale; LS: Least Squares; CI: Confidence Interval; WI-NRS: Worst Itch Numerical Rating Scale.
Odevixibat in Progressive Familial Intrahepatic Cholestasis (PFIC)
Odevixibat's efficacy was established in the Phase III PEDFIC 1 and its open-label extension, PEDFIC 2, in pediatric patients with PFIC.
| Efficacy Endpoint | Odevixibat (40 & 120 µg/kg/day combined) | Placebo | Statistic | Trial |
| Proportion of Positive Pruritus Assessments (PPAs) | 55% | 30% | Model-adjusted Mean Difference: 25.0% (95% CI: 8.5-41.5); p=0.0038 | PEDFIC 1 |
| Serum Bile Acid Response (≥70% reduction or ≤70 µmol/L) | 33% | 0% | Proportion Difference: 30.7% (95% CI: 12.6-48.8); p=0.0030 | PEDFIC 1 |
| Mean Change from Baseline in sBAs at Weeks 22-24 (µmol/L) | Cohort 1B: -144Cohort 2: -104 | - | - | PEDFIC 2 (Interim) |
| Proportion of Positive Pruritus Assessments in first 24 weeks | Cohort 1B: 56%Cohort 2: 62% | - | - | PEDFIC 2 (Interim) |
PPA: A scratching score of ≤1 on a 0-4 scale; sBA: serum Bile Acids.
Experimental Protocols
GLISTEN Trial (this compound)
-
Trial Name: Global this compound Itch Study of Efficacy and Safety in Primary Biliary Cholangitis (PBC) (GLISTEN).
-
NCT Number: NCT04950127.
-
Study Design: A Phase III, multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: 238 adult patients with PBC and moderate-to-severe cholestatic pruritus (Worst Itch Numerical Rating Scale [WI-NRS] ≥4).
-
Intervention: Participants were randomized to receive either oral this compound 40 mg twice daily or a matching placebo.
-
Primary Endpoint: The primary endpoint was the change from baseline in the monthly itch score, as measured by the WI-NRS (a 0-10 scale), over 24 weeks.
PEDFIC 1 Trial (Odevixibat)
-
Trial Name: A Phase 3 Study to Demonstrate Efficacy and Safety of A4250 in Children with Progressive Familial Intrahepatic Cholestasis Types 1 and 2 (PEDFIC 1).
-
NCT Number: NCT03566238.
-
Study Design: A 24-week, randomized, double-blind, placebo-controlled, Phase 3 trial.
-
Patient Population: 62 pediatric patients (aged 6 months to 15.9 years) with a genetically confirmed diagnosis of PFIC type 1 or type 2, who had pruritus and elevated serum bile acids.
-
Intervention: Patients were randomized in a 1:1:1 ratio to receive oral Odevixibat 40 µg/kg/day, Odevixibat 120 µg/kg/day, or placebo, once daily for 24 weeks.
-
Primary Endpoints: The trial had two primary endpoints: the proportion of positive pruritus assessments (PPAs) and the proportion of patients with a serum bile acid response.
Conclusion
This compound and Odevixibat share a common mechanism of action as IBAT inhibitors, effectively reducing serum bile acids to alleviate cholestatic pruritus. While both have demonstrated efficacy in Phase III clinical trials, the available data pertains to different patient populations—this compound in adults with PBC and Odevixibat in children with PFIC. Consequently, a direct comparison of their clinical efficacy is not feasible. The choice between these agents in a clinical setting would be dictated by the specific indication for which they are approved. Researchers and drug development professionals should consider the distinct trial designs and patient populations when evaluating the clinical data for these two promising therapies.
References
- 1. The Lancet Gastroenterology & Hepatology Publishes Data from Albireo’s Landmark PEDFIC 1 Study of Bylvay® (odevixibat) Treatment in PFIC - BioSpace [biospace.com]
- 2. Positive Phase III results for this compound in cholestatic pruritus treatment for PBC patients - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmacytimes.com [pharmacytimes.com]
A Comparative Guide to the Therapeutic Efficacy of Linerixibat in Primary Biliary Cholangitis (PBC) Models
This guide provides a comprehensive comparison of Linerixibat with alternative therapies for Primary Biliary Cholangitis (PBC), focusing on their therapeutic effects demonstrated in experimental models. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.
Introduction to Primary Biliary Cholangitis (PBC)
Primary Biliary Cholangitis (PBC) is a chronic autoimmune liver disease characterized by the progressive destruction of small intrahepatic bile ducts. This leads to cholestasis, the accumulation of bile acids in the liver, which in turn causes liver damage, fibrosis, and potentially cirrhosis. One of the most debilitating symptoms of PBC is cholestatic pruritus, a severe and relentless itch that significantly impairs quality of life. Current treatments aim to slow disease progression and manage symptoms.
This compound: A Novel Approach Targeting Bile Acid Reabsorption
This compound is an investigational, orally administered, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT). By blocking IBAT, this compound reduces the reabsorption of bile acids from the intestine back to the liver, thereby increasing their excretion in feces.[1] This mechanism of action directly targets the underlying cause of cholestatic pruritus by lowering the systemic levels of bile acids.[1][2]
Comparison of Therapeutic Effects in Experimental Models
While extensive clinical data is available for this compound, particularly from the GLISTEN Phase III trial, publicly available preclinical data in established PBC animal models is limited. This section compares the known effects of this compound, primarily inferred from its mechanism and clinical outcomes, with the documented preclinical performance of alternative PBC therapies.
Data Summary of Therapeutic Effects
| Therapeutic Agent | Animal Model | Key Efficacy Endpoints | Results |
| This compound | Inferred from mechanism and clinical data | Reduction in serum bile acids, improvement in pruritus-related markers. | Expected to significantly reduce total serum bile acid (TSBA) levels. Clinical trials show a dose-dependent reduction in TSBA which correlates with improved pruritus scores.[3] |
| Obeticholic Acid (OCA) | Methionine-choline-deficient (MCD) diet-induced NASH mice | Liver steatosis, inflammation, NLRP3 inflammasome activation. | Improved hepatic steatosis and inflammation; inhibited NLRP3 inflammasome activation.[4] |
| Mouse models of cirrhosis (NASH or PBC) | Liver functional status. | Improved liver functional status. | |
| Ursodeoxycholic Acid (UDCA) | Polycystic (PCK) rats | Hepatic cystogenesis, fibrosis. | Inhibited hepatic cystogenesis and fibrosis. |
| Diet-induced obese mice | Metabolic indices, bile acid and fatty acid profiles. | Significantly improved most metabolic indices; altered bile acid and fatty acid profiles. | |
| Cholestyramine | Rabbit model | Serum cholesterol, fecal bile acid output. | Decreased serum cholesterol levels; significantly increased fecal bile acid output. |
| C57BL/6J mice | Cecal short-chain fatty acids (SCFAs), intestinal Immunoglobulin A (IgA). | Increased cecal SCFA production and intestinal IgA. |
Experimental Protocols
Induction of PBC in a Mouse Model (Hypothetical for this compound study)
A common method to induce a PBC-like phenotype in mice involves immunization with 2-octynoic acid coupled to bovine serum albumin (2OA-BSA).
-
Animals: Female C57BL/6 mice, 6-8 weeks old.
-
Induction: Mice are immunized intraperitoneally (i.p.) with 100 µg of 2OA-BSA emulsified in Complete Freund's Adjuvant (CFA) on day 0.
-
Booster: A booster immunization with 100 µg of 2OA-BSA in Incomplete Freund's Adjuvant (IFA) is administered on day 14.
-
Treatment: Following the development of the PBC phenotype (e.g., elevated serum alkaline phosphatase and anti-mitochondrial antibodies), mice would be randomized to receive vehicle control, this compound (at various doses), or a comparator drug (e.g., OCA or UDCA) daily via oral gavage for a specified period (e.g., 4-8 weeks).
-
Outcome Measures: Serum levels of total bile acids, alkaline phosphatase (ALP), alanine aminotransferase (ALT), and anti-mitochondrial antibodies (AMA) would be measured. Liver tissues would be collected for histological analysis of bile duct damage, inflammation, and fibrosis.
Obeticholic Acid in MCD Diet-Induced NASH Model
-
Animals: Male C57BL/6 mice.
-
Induction: Mice are fed a methionine-choline-deficient (MCD) diet for a specified duration to induce non-alcoholic steatohepatitis (NASH).
-
Treatment: Mice are treated with Obeticholic Acid (OCA) or vehicle control.
-
Outcome Measures: Analysis of liver histology for steatosis and inflammation, and molecular analysis of NLRP3 inflammasome activation.
Ursodeoxycholic Acid in Polycystic (PCK) Rat Model
-
Animals: Polycystic (PCK) rats.
-
Treatment: Chronic treatment with Ursodeoxycholic Acid (UDCA).
-
Outcome Measures: Evaluation of hepatic cystogenesis and fibrosis.
Signaling Pathways and Mechanisms of Action
Pathogenesis of Primary Biliary Cholangitis
The pathogenesis of PBC is complex, involving an autoimmune response targeting biliary epithelial cells (BECs). This leads to chronic inflammation, bile duct destruction, and cholestasis. Key signaling pathways implicated include T-cell mediated cytotoxicity and the production of pro-inflammatory cytokines.
Mechanism of Action of this compound and Alternatives
This compound and its alternatives act on different targets within the enterohepatic circulation of bile acids and inflammatory pathways.
Hypothetical Experimental Workflow for Preclinical Evaluation
This diagram outlines a typical workflow for evaluating a therapeutic candidate like this compound in a preclinical PBC model.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. gsk.com [gsk.com]
- 3. Serum bile acid change correlates with improvement in pruritus in patients with primary biliary cholangitis receiving this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Obeticholic acid improves hepatic steatosis and inflammation by inhibiting NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Studies of Linerixibat Against Current Pruritus Treatments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Linerixibat, an investigational ileal bile acid transporter (IBAT) inhibitor, with current first and second-line treatments for cholestatic pruritus. The information is compiled from clinical trial data and systematic reviews to aid in research and development efforts in this field.
Executive Summary
Cholestatic pruritus, a severe and debilitating symptom of various liver diseases, significantly impairs the quality of life. Current treatments, including bile acid sequestrants, rifampicin, and opioid antagonists, have limitations in terms of efficacy and side effects. This compound, by selectively inhibiting the ileal bile acid transporter, offers a targeted approach to reduce the systemic bile acid load, a key driver of cholestatic itch. This guide presents available data to compare the performance of this compound with established therapies.
Comparative Efficacy of Pruritus Treatments
The following table summarizes the efficacy data from clinical trials of this compound and current pruritus treatments. It is important to note that the data for cholestyramine, rifampicin, and naltrexone are derived from various studies with different designs, making direct comparison challenging. The data for this compound is from the recent Phase III GLISTEN trial.
| Treatment | Mechanism of Action | Key Efficacy Results | Study Population |
| This compound | Ileal Bile Acid Transporter (IBAT) Inhibitor | - Statistically significant reduction in monthly itch score from baseline over 24 weeks versus placebo[1].- Least-squares mean change in Worst Itch-Numerical Rating Scale (WI-NRS) of -2.86 vs -2.15 for placebo (adjusted mean difference of -0.72, P=0.001)[2].- 56% of patients achieved a ≥3-point reduction in WI-NRS at week 24, compared to 43% with placebo[2][3]. | Adults with Primary Biliary Cholangitis (PBC) and moderate-to-severe pruritus[2]. |
| Cholestyramine | Bile Acid Sequestrant | - A double-blind, placebo-controlled trial showed a statistically significant reduction in itching intensity (p<0.01).- One study reported a 63.6% reduction in itch score (VAS 0-100mm) at week 4.- A meta-analysis found insufficient data to definitively confirm efficacy. | Patients with intra- and extra-hepatic cholestasis. |
| Rifampicin | Pregnane X Receptor Agonist | - A meta-analysis of five prospective randomized-controlled cross-over trials showed that 77% of patients had complete or partial resolution of pruritus compared to 20% with placebo or alternative treatment (OR 15.2). | Patients with chronic cholestasis. |
| Naltrexone | Opioid Receptor Antagonist | - A double-blind, placebo-controlled study showed a significant difference in favor of naltrexone for daytime itching (-54% vs 8%) and nighttime itching (-44% vs 7%).- One study reported that 45% of patients had a >50% decrease in pruritus, with 5 patients' pruritus disappearing completely. | Patients with pruritus of chronic cholestasis. |
Comparative Safety and Tolerability
This table outlines the key safety findings for this compound and comparator treatments.
| Treatment | Common Adverse Events | Serious Adverse Events |
| This compound | - Diarrhea (61% vs 18% with placebo).- Abdominal pain (18% vs 3% with placebo). | - Discontinuation due to diarrhea was 4%. |
| Cholestyramine | - Constipation.- May interfere with the absorption of other medications. | - Generally considered safe with gastrointestinal side effects being most prominent. |
| Rifampicin | - Orange discoloration of body fluids.- Gastrointestinal upset.- Drug interactions. | - Hepatotoxicity (risk increases with long-term use).- Hemolytic anemia and renal impairment have been reported. |
| Naltrexone | - Opioid withdrawal-like symptoms (e.g., tachycardia, hypertension, abdominal pain).- Nausea, headache, dizziness. | - Can precipitate severe withdrawal in patients on opioids. |
Experimental Protocols
This compound: The GLISTEN Phase III Trial (NCT04950127)
-
Study Design: A double-blind, randomized, placebo-controlled, phase III trial.
-
Participants: Adults with Primary Biliary Cholangitis (PBC) and moderate-to-severe cholestatic pruritus (Worst Itch Numerical Rating Scale [WI-NRS] ≥ 4).
-
Intervention: Participants were randomized to receive either this compound 40 mg twice daily or a placebo for 24 weeks. Stable use of guideline-suggested anti-itch therapy was permitted.
-
Primary Endpoint: Change from baseline in the monthly worst-itch score over 24 weeks, measured on a 0-10 numerical rating scale.
-
Key Secondary Endpoints:
-
Change in itch score at week 2.
-
Change in itch-related sleep interference over 24 weeks.
-
Responder rates (≥2, ≥3, and ≥4-point reduction in WI-NRS).
-
Patient-reported global impression of severity and change.
-
Comparator Treatment Study Designs (General Overview)
Detailed protocols for the older studies of cholestyramine, rifampicin, and naltrexone are less consistently reported in the literature. However, a general overview of their study designs is as follows:
-
Cholestyramine: Early studies were often double-blind and placebo-controlled, with treatment periods typically lasting a few weeks. For instance, one key trial administered 3g of microporous cholestyramine three times a day for four weeks. Itch intensity was a primary outcome measure.
-
Rifampicin: Many studies were designed as double-blind, crossover, randomized trials. A typical design involved a 14-day treatment period with rifampin (e.g., 300-450 mg/day) and a 14-day period with a placebo, separated by a washout period. Endpoints often included patient preference and changes in a daily visual analogue scale for pruritus.
-
Naltrexone: Studies have included double-blind, placebo-controlled designs. In one such study, patients received 50 mg of naltrexone daily for four weeks. Pruritus was assessed using visual analogue scales for daytime and nighttime itching. Another study used a crossover design with a 2-week treatment period.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways and mechanisms of action for this compound and the comparator treatments.
Caption: Mechanism of action of this compound.
Caption: Mechanisms of current pruritus treatments.
Experimental Workflow
The following diagram outlines a typical experimental workflow for a clinical trial evaluating a novel pruritus treatment, based on the design of the GLISTEN trial.
Caption: Generalized clinical trial workflow.
Conclusion
This compound has demonstrated a statistically significant, albeit modest, improvement in cholestatic pruritus in patients with PBC compared to placebo in a large, well-controlled Phase III trial. Its targeted mechanism of action as an IBAT inhibitor presents a novel approach to managing this distressing symptom. While direct head-to-head comparative data with older treatments like cholestyramine, rifampicin, and naltrexone are lacking, this guide provides a summary of available evidence to inform the scientific and drug development community. The gastrointestinal side effect profile of this compound, particularly diarrhea, will be a key consideration in its potential clinical application. Further research, potentially including comparative effectiveness studies, will be valuable in positioning this compound within the therapeutic landscape for cholestatic pruritus.
References
Navigating the Safety Landscape of IBAT Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced safety profiles of emerging therapeutics is paramount. Ileal Bile Acid Transporter (IBAT) inhibitors, a promising class of drugs for cholestatic liver diseases and other conditions, are no exception. This guide provides a comparative analysis of the safety profiles of prominent IBAT inhibitors, supported by quantitative data from clinical trials, detailed experimental methodologies, and a visualization of the underlying biological pathway.
IBAT inhibitors represent a targeted approach to reducing the systemic bile acid load by blocking their reabsorption in the terminal ileum. This mechanism of action, while effective, inherently predisposes patients to certain gastrointestinal side effects. The following analysis delves into the safety data of five key IBAT inhibitors: maralixibat, odevixibat, linerixibat, elobixibat, and volixibat, offering a comparative perspective for informed research and development.
Comparative Safety Profiles: A Tabular Overview
The following table summarizes the incidence of key treatment-emergent adverse events (TEAEs) observed in pivotal clinical trials for each IBAT inhibitor. It is important to note that direct comparisons should be made with caution due to variations in study populations, disease states, and trial durations.
| Adverse Event | Maralixibat (LIVMARLI) | Odevixibat (Bylvay) | This compound | Elobixibat | Volixibat |
| Diarrhea | 57% (MARCH-PFIC)[1] | 13% (ASSERT)[2] | 61% (GLISTEN)[3] | 13-15% (Phase 3)[4] | 77% (VANTAGE) |
| Abdominal Pain | 25.5% (Full-study cohort) | 3% (ASSERT) | 18% (GLISTEN) | 19-24% (Phase 3) | N/A |
| Vomiting | N/A | N/A | N/A | N/A | 16.7% (VLX-602) |
| Nausea | N/A | N/A | N/A | N/A | 16.7% (VLX-602) |
| Fatigue | N/A | N/A | N/A | N/A | 16.7% (VLX-602) |
| Liver Test Abnormalities | Common, but may worsen | TEAEs of increased blood bilirubin (13%) | N/A | N/A | No clinically meaningful changes |
| Fat-Soluble Vitamin Deficiency | Reported | 8.6% (Bylvay) vs 17.6% (placebo) | N/A | N/A | N/A |
| Discontinuation due to AEs | 1 patient (diarrhea) | 0 (ASSERT) | 7% (gastrointestinal AEs) | N/A | 1 case (diarrhea) |
| Serious Adverse Events (SAEs) | 11% (vs 7% placebo) | 14% (vs 12% placebo) | 12% (vs 3% placebo) | 1 patient (inguinal hernia) | 4 patients (1 in placebo arm) |
Mechanism of Action: The Enterohepatic Circulation of Bile Acids
IBAT inhibitors exert their therapeutic effect by interrupting the enterohepatic circulation of bile acids. The following diagram illustrates this process and the point of intervention for these drugs.
Key Experimental Protocols for Safety Assessment
The safety and tolerability of IBAT inhibitors in clinical trials are assessed through a standardized set of procedures. While specific protocols may vary slightly between studies, the core methodologies are consistent.
1. GLISTEN Trial (this compound):
-
Study Design: A randomized, multicentre, double-blind, placebo-controlled, phase 3 trial.
-
Safety Assessments:
-
Monitoring and recording of all treatment-emergent adverse events (TEAEs).
-
Physical examinations, vital sign measurements, and 12-lead electrocardiograms (ECGs) at specified intervals.
-
Regular clinical laboratory tests (hematology, clinical chemistry, and urinalysis).
-
Adverse events were coded using the Medical Dictionary for Regulatory Activities (MedDRA).
-
The severity of adverse events was graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
-
2. MARCH-PFIC Trial (Maralixibat):
-
Study Design: A multicentre, randomised, double-blind, placebo-controlled, phase 3 study.
-
Safety Assessments:
-
Comprehensive monitoring of TEAEs, with a focus on gastrointestinal events.
-
Regular assessment of liver function tests to monitor for potential hepatotoxicity.
-
Monitoring for signs and symptoms of fat-soluble vitamin deficiencies.
-
Serious adverse events (SAEs) were reported to regulatory authorities according to guidelines.
-
3. ASSERT Trial (Odevixibat):
-
Study Design: A phase 3, double-blind, randomized, placebo-controlled trial.
-
Safety Assessments:
-
Systematic collection of all adverse events, coded using MedDRA.
-
Regular monitoring of clinical laboratory parameters.
-
Assessment of vital signs and physical examinations at each study visit.
-
Caregiver-reported outcomes were also used to capture subjective symptoms.
-
4. Phase 3 Trials (Elobixibat for Chronic Constipation):
-
Study Design: Randomized, double-blind, placebo-controlled trials.
-
Safety Assessments:
-
Recording of all adverse drug reactions (ADRs).
-
The severity of ADRs was assessed by the investigators.
-
Gastrointestinal disorders were a key focus of safety monitoring.
-
Discussion and Interpretation
The primary safety concern across all evaluated IBAT inhibitors is the high incidence of gastrointestinal adverse events, most notably diarrhea and abdominal pain. This is a direct consequence of their mechanism of action, which increases the concentration of bile acids in the colon, leading to secretory diarrhea and abdominal cramping. The severity of these events is generally reported as mild to moderate and often transient.
Discontinuation rates due to these adverse events are relatively low, suggesting that for many patients, the therapeutic benefits outweigh the gastrointestinal side effects. Serious adverse events are infrequent and generally not considered to be treatment-related.
It is crucial for researchers and clinicians to be aware of the potential for liver test abnormalities, particularly with maralixibat. Regular monitoring of liver function is a standard part of the safety assessment for these drugs.
Conclusion
IBAT inhibitors have a well-defined and predictable safety profile, dominated by gastrointestinal side effects that are directly related to their mechanism of action. While differences in the reported incidence of adverse events exist between the various inhibitors, these should be interpreted in the context of the different patient populations and trial designs. Overall, this class of drugs appears to be well-tolerated, with a low rate of serious adverse events. Continued long-term safety monitoring and further head-to-head comparative studies will be invaluable in further refining our understanding of the comparative safety profiles of these important therapeutic agents.
References
- 1. Maralixibat in progressive familial intrahepatic cholestasis (MARCH-PFIC): a multicentre, randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ALGS Safety Profile | Bylvay® (odevixibat) HCP Site [bylvayhcp.com]
- 3. This compound in patients with primary biliary cholangitis and cholestatic pruritus (GLISTEN): a randomised, multicentre, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of elobixibat for chronic constipation: results from a randomised, double-blind, placebo-controlled, phase 3 trial and an open-label, single-arm, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Linerixibat Demonstrates Promising Efficacy in Cholestatic Pruritus Compared to Standard Therapies
New clinical trial data for the investigational drug linerixibat showcases a significant reduction in the debilitating itch associated with cholestatic pruritus, offering a potential new therapeutic avenue for patients with primary biliary cholangitis (PBC). While direct head-to-head trials are limited, a comparison of available data suggests this compound may offer a favorable efficacy and safety profile over current standard-of-care treatments.
Cholestatic pruritus, a severe and persistent itch, is a common and burdensome symptom of cholestatic liver diseases like PBC.[1][2] The current standard of care involves a stepwise approach with medications such as cholestyramine, rifampin, naltrexone, and sertraline.[2][3][4] However, these treatments have variable efficacy and can be associated with significant side effects. This compound, a novel ileal bile acid transporter (IBAT) inhibitor, represents a targeted approach to treating cholestatic pruritus by reducing the systemic bile acid load.
Mechanism of Action: A Targeted Approach
This compound is a highly potent, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT). The IBAT is responsible for the reabsorption of bile acids from the small intestine back into the liver. By blocking this transporter, this compound increases the fecal excretion of bile acids, thereby reducing the concentration of these potential pruritogens in the systemic circulation.
In contrast, standard therapies have different mechanisms of action. Cholestyramine is a bile acid sequestrant that binds to bile acids in the intestine, preventing their reabsorption. Rifampin is thought to work by inducing enzymes that may alter the metabolism of pruritogens. Naltrexone is an opioid antagonist that counteracts the effects of endogenous opioids, which are believed to play a role in the perception of itch. Sertraline, a selective serotonin reuptake inhibitor (SSRI), is thought to modulate itch signaling in the central nervous system.
Performance Benchmarking: this compound vs. Standard of Care
The recently completed Phase III GLISTEN trial provides robust data on the efficacy of this compound in patients with moderate to severe cholestatic pruritus due to PBC. While this trial was placebo-controlled, a significant portion of enrolled patients were already on stable doses of standard-of-care medications, providing some context for this compound's performance in a real-world setting.
A direct comparison of efficacy across different clinical trials is challenging due to variations in study design, patient populations, and outcome measures. However, the following tables summarize the available quantitative data to facilitate an indirect comparison.
Efficacy Data Summary
| Treatment | Study/Analysis | Key Efficacy Endpoint | Results |
| This compound | GLISTEN (Phase III) | Change from baseline in Worst Itch-Numerical Rating Scale (WI-NRS) over 24 weeks | -2.86 (this compound) vs. -2.15 (Placebo) (p=0.0013) |
| Proportion of patients with ≥3-point reduction in WI-NRS at Week 24 | 56% (this compound) vs. 43% (Placebo) | ||
| Cholestyramine | Zuin et al. (RCT) | Pruritus resolution | 45.5% (Cholestyramine) vs. 36.8% (DEAE-dextran) |
| Meta-analysis | Symptom relief | Insufficient data to confirm efficacy | |
| Rifampin | Meta-analysis of 5 RCTs | Complete or partial resolution of pruritus | 77% (Rifampin) vs. 20% (Placebo/Alternative) |
| Naltrexone | Terg et al. (RCT) | Mean change in daytime itching | -54% (Naltrexone) vs. +8% (Placebo) |
| Mean change in nighttime itching | -44% (Naltrexone) vs. +7% (Placebo) | ||
| Sertraline | Mayo et al. | Decrease in VAS score (75-100 mg/day) | 35% reduction from baseline |
| Ataei et al. (RCT) | Reduction in VAS score | -46% (Sertraline) vs. -43% (Rifampin) (p=0.740) |
Safety and Tolerability Summary
| Treatment | Common Adverse Events |
| This compound | Diarrhea, abdominal pain |
| Cholestyramine | Constipation, diarrhea, bloating |
| Rifampin | Hepatotoxicity, hemolytic anemia, renal impairment |
| Naltrexone | Opioid withdrawal-like symptoms (tachycardia, hypertension), recurrence of pain |
| Sertraline | Sleep disorders, restlessness, loss of appetite |
Experimental Protocols
This compound: GLISTEN Phase III Trial
The GLISTEN trial was a randomized, multicenter, double-blind, placebo-controlled study.
-
Patient Population: Adults with a documented diagnosis of PBC and moderate-to-severe pruritus (defined as a Worst Itch Numerical Rating Scale [WI-NRS] score of ≥4).
-
Intervention: Patients were randomly assigned to receive either oral this compound 40 mg twice daily or a matching placebo.
-
Primary Endpoint: The primary outcome was the change in pruritus severity over 24 weeks, assessed using the WI-NRS, which ranges from 0 (no itching) to 10 (worst imaginable itching).
-
Stratification: Randomization was stratified by pruritus severity (moderate or severe) and concomitant use of pruritus treatments (bile acid binding resins, other treatments, or none).
Standard of Care: General Methodologies from Clinical Trials
Clinical trials for standard-of-care treatments have varied in design, but generally follow these principles:
-
Patient Population: Patients with cholestatic liver disease and significant pruritus.
-
Interventions:
-
Cholestyramine: Doses typically range from 4 to 16 grams per day.
-
Rifampin: Doses generally range from 150 to 600 mg per day.
-
Naltrexone: Typically initiated at a low dose (e.g., 12.5 mg/day) and titrated up to 50 mg/day to minimize withdrawal-like side effects.
-
Sertraline: Doses often range from 75 to 100 mg per day.
-
-
Outcome Measures: Pruritus is commonly assessed using a Visual Analogue Scale (VAS) or a Numerical Rating Scale (NRS). Other endpoints may include sleep disturbance and quality of life questionnaires.
-
Study Design: Many studies have been randomized, placebo-controlled trials, often with a crossover design. Meta-analyses have also been crucial in evaluating the efficacy of these established therapies.
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and therapeutic interventions, the following diagrams illustrate the pathophysiology of cholestatic pruritus and the workflow of a typical clinical trial for this condition.
References
Cross-Study Comparison of Linerixibat Clinical Trial Outcomes in Cholestatic Pruritus Associated with Primary Biliary Cholangitis (PBC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial outcomes for Linerixibat, an investigational inhibitor of the ileal bile acid transporter (IBAT), in the treatment of cholestatic pruritus associated with Primary Biliary Cholangitis (PBC). The data presented is compiled from publicly available results of key clinical studies.
Executive Summary
This compound has been evaluated in multiple clinical trials, demonstrating its potential to alleviate the debilitating symptom of pruritus (itch) in patients with PBC.[1] The core mechanism of this compound involves the inhibition of the ileal bile acid transporter (IBAT), which reduces the reabsorption of bile acids from the intestine, thereby lowering their concentration in the bloodstream and mitigating itch.[2][3] This guide will focus on a comparative analysis of the Phase IIb GLIMMER and Phase III GLISTEN trials, highlighting efficacy and safety outcomes.
Data Presentation: Efficacy and Safety Outcomes
The following tables summarize the key quantitative data from the GLIMMER (Phase IIb) and GLISTEN (Phase III) clinical trials.
Table 1: Efficacy Outcomes of this compound in PBC-Associated Pruritus
| Endpoint | GLIMMER (Phase IIb)[4][5] | GLISTEN (Phase III) |
| Primary Endpoint | Change from baseline in Mean Worst Daily Itch (MWDI) score at Week 16 | Change from baseline in monthly itch score over 24 weeks (Worst Itch-Numerical Rating Scale, WI-NRS) |
| Primary Endpoint Result | Not statistically significant in the overall intent-to-treat population. However, post-hoc analysis showed significant improvement in certain dose groups (40 mg BID, 90 mg BID, and 180 mg QD). | Statistically significant improvement vs. placebo. Least Squares (LS) mean difference: -0.72 (95% CI: -1.15, -0.28; p=0.001). |
| Key Secondary Endpoints | - | Rapid Onset of Action: Significant improvement in itch vs. placebo at Week 2 (LS mean difference: -0.71; p<0.001). Sleep Interference: Significant improvement in itch-related sleep interference over 24 weeks vs. placebo (LS mean difference: -0.53; p=0.024). Clinically Meaningful Itch Reduction (≥3-point WI-NRS reduction at Week 24): 56% in the this compound group vs. 43% in the placebo group. |
| Patient Population | Adults with PBC and moderate-to-severe pruritus (NRS ≥ 4). | Adults with PBC and moderate-to-severe pruritus (WI-NRS ≥ 4). |
| Dosage | Dose-ranging study: 20 mg, 90 mg, 180 mg once daily (QD); 40 mg, 90 mg twice daily (BID). | 40 mg twice daily (BID). |
| Treatment Duration | 12 weeks. | 24 weeks. |
Table 2: Safety and Tolerability of this compound
| Adverse Event Profile | GLIMMER (Phase IIb) | GLISTEN (Phase III) |
| Most Common Adverse Events | Diarrhea and abdominal pain, consistent with the mechanism of action. Incidence of diarrhea increased with dose. | Gastrointestinal side effects were more common in the active treatment group. Diarrhea (61% vs. 18% with placebo) and abdominal pain (18% vs. 3% with placebo). |
| Treatment Discontinuation due to Adverse Events | Not specified in detail, but safety and tolerability were considered acceptable for Phase 3 planning. | 4% of patients in the this compound group discontinued due to diarrhea. Overall discontinuation rates due to AEs were 14% for this compound and 5% for placebo. |
Experimental Protocols
GLIMMER (Phase IIb) Study Design
-
Study Title: A Phase 2b, Multicenter, Randomized, Parallel-Group Study to Assess the Dose-Response, Efficacy, and Safety of this compound in Adults with Primary Biliary Cholangitis and Moderate-to-Severe Pruritus.
-
Patient Population: Included adults with a diagnosis of PBC and moderate-to-severe pruritus, defined by a score of ≥ 4 on a 0-10 Numerical Rating Scale (NRS).
-
Study Procedure: Following a 4-week single-blind placebo run-in period, eligible patients were randomized to receive either one of several doses of this compound or a placebo for 12 weeks. This was followed by a single-blind placebo period.
-
Primary Objective: To investigate the dose-related changes in the mean worst daily itch (MWDI) score.
-
Data Collection: Itch severity was recorded daily by patients using an electronic diary.
GLISTEN (Phase III) Study Design
-
Study Title: Global this compound Itch Study of Efficacy and Safety in Primary Biliary Cholangitis (PBC).
-
Patient Population: Enrolled patients with PBC and moderate-to-severe cholestatic pruritus.
-
Study Procedure: This was a double-blind, randomized, placebo-controlled trial. Participants received either this compound or a placebo for a 24-week period. The study also included a potential cross-over part.
-
Primary Objective: To evaluate the efficacy and safety of this compound compared with placebo in treating cholestatic pruritus.
-
Outcome Measures: The primary and secondary endpoints were assessed using a 0-10 NRS for the worst itch and itch-related sleep interference.
Mandatory Visualization
Signaling Pathway of this compound
Caption: Mechanism of this compound in disrupting the enterohepatic circulation of bile acids.
Experimental Workflow for a Randomized Controlled Trial
Caption: Generalized workflow of a randomized, placebo-controlled clinical trial.
References
- 1. io.nihr.ac.uk [io.nihr.ac.uk]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. GSK's this compound: A Targeted Solution for PBC Pruritus in a High-Growth Niche [ainvest.com]
- 4. gsk.com [gsk.com]
- 5. GLIMMER: A Randomized Phase 2b Dose-Ranging Trial of this compound in Primary Biliary Cholangitis Patients With Pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Linerixibat
For researchers and scientists engaged in the development of novel therapeutics, ensuring the safe handling and disposal of investigational products like Linerixibat is paramount. Adherence to proper disposal protocols is not only a regulatory requirement but also a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the protection of personnel, research integrity, and the environment.
As an investigational inhibitor of the ileal bile acid transporter (IBAT), specific disposal guidelines for this compound are not yet publicly established. However, by following the best practices for the disposal of non-hazardous pharmaceutical waste in a research setting, laboratories can ensure compliance and safety.
Operational Plan for this compound Disposal
The following is a procedural guide for the proper disposal of this compound within a laboratory or clinical research setting. This plan is designed to be integrated into your laboratory's existing safety protocols.
1. Waste Characterization and Segregation:
The first critical step is to determine the nature of the waste. In the absence of a specific Safety Data Sheet (SDS) for this compound classifying it as hazardous, it should be managed as a non-hazardous pharmaceutical waste. It is crucial to prevent the mixing of non-hazardous pharmaceutical waste with general trash, hazardous chemical waste, or biohazardous waste.[1][2]
-
Action: Designate a specific, clearly labeled waste container for this compound and other non-hazardous pharmaceutical waste.[2] The container should be durable, leak-proof, and have a secure lid.
-
Labeling: The container must be labeled as "Non-Hazardous Pharmaceutical Waste for Incineration." Include the name of the substance (this compound) and the date accumulation started.
2. Collection and Storage of this compound Waste:
All materials contaminated with this compound should be collected in the designated waste container. This includes:
-
Unused or expired this compound tablets or powder.
-
Empty stock bottles and packaging.
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats.
-
Contaminated lab supplies like weighing papers, spatulas, and glassware.
-
Storage: The waste container should be stored in a secure, designated area within the laboratory, away from general circulation and incompatible materials.[2] Access should be restricted to authorized personnel.
3. Final Disposal Procedure:
The recommended method for the final disposal of non-hazardous pharmaceutical waste is incineration by a licensed waste management facility.[1] This method ensures the complete destruction of the active pharmaceutical ingredient, preventing its release into the environment.
-
DO NOT dispose of this compound down the drain or in the regular trash. Pharmaceutical waste can contaminate water systems and harm aquatic life.
-
Action: Arrange for the collection of the "Non-Hazardous Pharmaceutical Waste for Incineration" container by your institution's Environmental Health and Safety (EHS) office or a contracted licensed medical waste disposal company.
-
Documentation: Maintain a log of all this compound waste generated and disposed of. This documentation should include the quantity of waste, the date of disposal, and the name of the authorized personnel handling the disposal. A certificate of destruction should be obtained from the waste management vendor.
Quantitative Data Summary
While specific quantitative data for this compound's environmental impact is not available, the following table summarizes key principles for handling non-hazardous pharmaceutical waste.
| Parameter | Guideline | Rationale |
| Waste Segregation | Must be separated from general, hazardous, and biohazardous waste. | To ensure proper handling and disposal, preventing cross-contamination and regulatory non-compliance. |
| Container Type | Leak-proof, durable container with a secure lid. | To prevent spills and exposure during collection and transport. |
| Labeling | "Non-Hazardous Pharmaceutical Waste for Incineration" with contents listed. | For clear identification and to ensure it is routed to the correct disposal facility. |
| Disposal Method | Incineration at a licensed facility. | To achieve complete destruction of the active pharmaceutical ingredient and prevent environmental contamination. |
| Drain Disposal | Strictly Prohibited. | To avoid contamination of water supplies as wastewater treatment plants are not designed to remove pharmaceuticals. |
| Landfill Disposal | Not Recommended. | To prevent the leaching of the active pharmaceutical ingredient into the soil and groundwater. |
Experimental Protocols
As this compound is an investigational drug, detailed experimental protocols for its synthesis and use are proprietary. However, any laboratory procedure involving this compound should incorporate the aforementioned disposal steps into its standard operating procedures (SOPs).
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a research setting.
Caption: Workflow for the proper disposal of this compound waste.
By implementing these procedures, researchers and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship within their laboratories.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
